2-(Boc-amino)-3-methylbutylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871235-24-4 | |
| Record name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Role of a Valine-Derived Intermediate
An In-Depth Technical Guide to 2-(Boc-amino)-3-methylbutylamine: A Chiral Building Block for Advanced Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No. 871235-24-4), a crucial chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its chemical properties, strategic applications, and detailed, field-proven experimental protocols, offering insights grounded in established chemical principles.
In the precise world of pharmaceutical synthesis, the three-dimensional arrangement of atoms is paramount to a drug's efficacy and safety.[1] Chiral building blocks, molecules with non-superimposable mirror images, are the foundational components that allow chemists to construct these intricate architectures with stereochemical precision.[2][3] this compound, structurally derived from the amino acid valine, is a prime example of such a vital intermediate.
Its structure features two key elements: a chiral center that imparts specific three-dimensionality, and a tert-butyloxycarbonyl (Boc) protecting group on one of its two amine functionalities. The Boc group is a cornerstone of modern peptide and medicinal chemistry, prized for its stability across a wide range of reaction conditions and its clean, selective removal under acidic treatment.[4][5] This dual functionality makes this compound an invaluable asset for introducing a chiral diamine synthon, enabling the synthesis of complex molecules with controlled stereochemistry, a critical factor for minimizing off-target effects and maximizing therapeutic outcomes.[6]
Physicochemical Properties and Specifications
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key specifications for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 871235-24-4 | [7][8] |
| IUPAC Name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | [9][10] |
| Molecular Formula | C₁₀H₂₂N₂O₂ | [7] |
| Molecular Weight | 202.29 g/mol | [7] |
| Appearance | Liquid | [8] |
| Boiling Point | 292.4 ± 23.0 °C (Predicted) | [8] |
| Density | 0.961 - 1.0 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in ethanol, dimethylformamide, dichloromethane | [8] |
| SMILES | CC(C)C(CN)NC(=O)OC(C)(C)C | [7][9] |
The Boc Protecting Group: A Tool for Selective Synthesis
The tert-butyloxycarbonyl (Boc) group is arguably one of the most important amine protecting groups in organic synthesis.[4] Its widespread use stems from a crucial balance of stability and liability. It is resistant to catalytic hydrogenation, basic conditions, and many nucleophiles, allowing for extensive chemical modifications elsewhere in a molecule.[5] However, it can be efficiently and selectively cleaved under acidic conditions.
This selective removal is the key to its utility. The most common mechanism for Boc deprotection is acid-catalyzed hydrolysis.[11] The process is initiated by the protonation of the carbamate oxygen, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[4] This cation is typically scavenged or fragments into isobutylene gas.
Caption: Acid-catalyzed Boc deprotection mechanism.
Core Experimental Protocols: Boc Group Removal
The removal of the Boc group is a foundational step for utilizing this compound in subsequent synthetic transformations, such as peptide coupling or alkylation. The choice of method depends on the substrate's sensitivity to acid and the desired scale.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method. TFA is a strong acid that effectively cleaves the Boc group at room temperature.[11] DCM is an excellent solvent for a wide range of organic compounds.
Rationale:
-
TFA: A strong, volatile acid that ensures rapid and complete reaction. Its volatility makes it easy to remove under reduced pressure.
-
DCM: A relatively inert solvent that provides good solubility for both the starting material and the intermediate.
-
Aqueous Bicarbonate Wash: Essential for neutralizing the excess TFA and the protonated amine product, allowing for extraction of the free amine into the organic layer.
-
Anhydrous Drying Agent: Removes residual water from the organic phase before solvent evaporation to yield a clean product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM), typically using a 0.1 to 0.5 M concentration.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete in 15 to 60 minutes.[4] Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Workup: Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the deprotected free amine.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane
Using HCl in an organic solvent is another standard and highly effective method.[4] A key advantage is that the product often precipitates from the reaction mixture as the hydrochloride salt, which can simplify purification.
Rationale:
-
HCl in Dioxane: A commercially available, strong acid solution that avoids the use of water.
-
Precipitation: The formation of the amine hydrochloride salt as a solid removes it from the solution, driving the reaction to completion and often yielding a product of high purity after simple filtration.
-
Ether Wash: Diethyl ether is used to wash the filtered solid, as the hydrochloride salt is typically insoluble in it, effectively removing any non-polar organic impurities.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or use it neat.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. Collect the solid by filtration.
-
Purification: Wash the collected solid with a solvent like diethyl ether to remove residual starting material and impurities.
-
Drying: Dry the hydrochloride salt under vacuum. The free amine can be obtained by neutralizing a solution of the salt with a base and extracting it into an organic solvent.
Caption: Experimental workflow for HCl/Dioxane deprotection.
Application in Multi-Step Synthesis
The true value of this compound is realized when it is incorporated into a larger synthetic plan. After deprotection, the resulting chiral 1,2-diamine is a potent nucleophile, ready for the next reaction, such as amide bond formation in peptide synthesis.[12][13]
Caption: Logical flow for using the building block in synthesis.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with volatile reagents like DCM and TFA or corrosive solutions like HCl in dioxane.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from sources of ignition and strong oxidizing agents.[8]
-
Handling Acids: Strong acids like TFA and HCl are corrosive and should be handled with extreme care to avoid contact with skin, eyes, and the respiratory tract.[16]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 871235-24-4) is more than just a chemical intermediate; it is a strategic tool for imparting chirality and functionality in the synthesis of complex molecules. Its well-behaved Boc-protecting group allows for robust and selective deprotection, unlocking a versatile chiral diamine for use in drug discovery and peptide synthesis. By understanding its properties and mastering the reliable protocols for its use, researchers can effectively leverage this building block to construct novel therapeutics and advance the frontiers of medicinal chemistry.
References
-
The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025, December 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
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Chiral building blocks: Significance and symbolism. (2025, March 2). Wisdom Library. Retrieved January 4, 2026, from [Link]
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The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
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Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from [Link]
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Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. (2021, January 22). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]
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Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). ResearchGate. Retrieved January 4, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
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Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. (2018, December 24). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Product Details: N-Boc-[1-(aminomethyl)-2-methylpropyl]amine. (n.d.). Fondchem. Retrieved January 4, 2026, from [Link]
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This compound CAS 871235-24-4. (n.d.). BIOSYNCE. Retrieved January 4, 2026, from [Link]
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Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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methylbutyl suppliers USA. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
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An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Synthesis of 2-(Boc-amino)-3-methylbutylamine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthetic methodologies for preparing 2-(Boc-amino)-3-methylbutylamine, a chiral building block of significant interest to researchers in medicinal chemistry and drug development. The document emphasizes not only the procedural steps but also the underlying chemical principles, strategic considerations, and practical insights essential for successful synthesis. The primary focus is on a robust and widely applicable route starting from the readily available amino acid, L-valine. This guide is intended for an audience of professional researchers, scientists, and process chemists who require a thorough understanding of this synthesis for their research and development endeavors.
Introduction: The Significance of this compound
This compound, the N-Boc protected form of L-valinamine, is a crucial chiral intermediate in the synthesis of complex organic molecules. Its structural motif, featuring a vicinal diamine with a chiral center derived from a natural amino acid, makes it a valuable component in the construction of peptidomimetics, enzyme inhibitors, and various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the α-amino group under a wide range of reaction conditions, yet it can be removed under mild acidic conditions, providing essential orthogonality in multi-step synthetic campaigns[1][2]. This guide delineates a reliable synthetic pathway, offering both strategic rationale and detailed experimental protocols.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several perspectives. The most logical and cost-effective strategy, which will be the focus of this guide, leverages the chiral pool by starting with L-valine. This approach ensures the desired stereochemistry is established from the outset.
The overall transformation involves two key stages:
-
N-terminal Protection : The α-amino group of L-valine is protected with the Boc group.
-
Carboxylic Acid Reduction : The carboxyl group is converted into a primary aminomethyl group (-CH₂NH₂).
This sequence is favored due to the commercial availability of L-valine and the well-established protocols for both Boc protection and the functional group transformations required.
Caption: High-level workflow for the synthesis of the target molecule from L-Valine.
Detailed Synthetic Protocol and Mechanistic Insights
This section provides a validated, step-by-step methodology for the synthesis, grounded in established chemical principles.
Part I: N-Boc Protection of L-Valine
Principle & Rationale: The first step is the protection of the nucleophilic α-amino group of L-valine to prevent it from interfering in subsequent reduction steps. The tert-butoxycarbonyl (Boc) group is ideal for this purpose. The reaction is typically performed using di-tert-butyl dicarbonate, (Boc)₂O, which is a safer and more convenient reagent than the corresponding chloroformate.[3][4] A base is required to deprotonate the ammonium salt of the amino acid and to neutralize the acid byproduct of the reaction, driving the equilibrium towards the protected product.[2][5]
Experimental Protocol: Synthesis of Boc-L-Valine
-
Dissolution: To a 1 L round-bottom flask, add L-valine (1.0 eq.) and dissolve it in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes. Ensure the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v) and staining with ninhydrin (the starting material will stain purple/blue, while the Boc-protected product will not).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a cold 1 M aqueous citric acid or hydrochloric acid (HCl) solution. The product will precipitate as a white solid or oil.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
-
Purification & Isolation:
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Valine, typically as a white solid or viscous oil. The product is often of sufficient purity to be used in the next step without further purification.[5]
-
| Reagent | Molar Eq. | Purpose |
| L-Valine | 1.0 | Starting Material |
| (Boc)₂O | 1.1 | Boc Protecting Agent |
| NaOH | ~2.0 | Base |
| Dioxane/Water | - | Solvent System |
| Citric Acid / HCl | As needed | Acid for Precipitation |
| Ethyl Acetate | - | Extraction Solvent |
Part II: Conversion of Boc-L-Valine to this compound
This critical transformation is most reliably achieved in a two-step sequence: formation of the primary amide (Boc-L-valinamide) followed by its reduction.
Principle & Rationale: Direct reduction of a carboxylic acid to a primary amine is challenging. A more controlled method involves first converting the acid to a primary amide. This is an amide coupling reaction. To facilitate this, the carboxylic acid must be "activated" to make it a better electrophile for attack by an ammonia equivalent. A common and effective method is using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[6] HOBt reacts with the activated acid to form an active ester, which suppresses side reactions and minimizes the risk of racemization at the chiral α-carbon.[6]
Experimental Protocol: Amide Formation
-
Setup: Dissolve Boc-L-Valine (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C. Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Amination: Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or alternatively, add a solution of ammonium chloride (NH₄Cl, 1.5 eq.) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude Boc-L-Valinamide can be purified by flash column chromatography on silica gel or by recrystallization to yield a white solid.
Principle & Rationale: The final step is the reduction of the primary amide to the primary amine. Strong hydride reagents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective choice. Borane (BH₃), often used as a THF complex (BH₃·THF), is another excellent option that can offer milder conditions and different work-up procedures. Unlike LiAlH₄, BH₃ typically does not reduce esters or nitro groups, offering different chemoselectivity if needed. For this specific transformation, both are effective.
Caption: Simplified mechanism of amide reduction using a strong hydride reagent.
Experimental Protocol: Amide Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve Boc-L-Valinamide (1.0 eq.) in anhydrous THF and add it dropwise via the addition funnel to the LiAlH₄ suspension. Caution: This reaction is highly exothermic, and hydrogen gas is evolved. Maintain slow addition and efficient cooling.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Quenching (Fieser Work-up):
-
Cool the reaction mixture to 0 °C.
-
Extreme Caution: The following quench must be performed slowly and carefully behind a blast shield. Sequentially and dropwise, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.
-
-
Isolation:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The product can be purified by flash column chromatography on silica gel, often using a gradient elution with DCM/Methanol containing a small amount of triethylamine (~1%) to prevent the product from streaking on the column.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and stereochemical integrity. The spectra should show characteristic peaks for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the isopropyl group, and the diastereotopic protons of the newly formed -CH₂NH₂ group.
-
Mass Spectrometry (MS): To confirm the molecular weight. Expect to see the [M+H]⁺ ion in ESI-MS.
-
Purity Analysis: Typically performed using HPLC or LC-MS.
Safety and Handling
-
Di-tert-butyl dicarbonate ((Boc)₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.
-
Lithium aluminum hydride (LiAlH₄): Is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under a strictly inert atmosphere by trained personnel. The quenching procedure is extremely hazardous and must be performed with extreme care and appropriate personal protective equipment (PPE).
-
Anhydrous Solvents: THF and other ethereal solvents can form explosive peroxides upon storage. Always test for peroxides before use, especially before distillation.
Conclusion
The synthesis of this compound from L-valine is a robust and reliable process that provides access to a valuable chiral building block. The presented multi-step sequence, involving Boc protection, amide formation, and subsequent reduction, represents a field-proven approach. Success in this synthesis hinges on careful execution of the experimental protocols, particularly the handling of reactive reagents like lithium aluminum hydride, and diligent monitoring of the reaction progress. This guide provides the necessary detail and rationale to empower researchers to confidently and safely produce this important chemical intermediate for their advanced research applications.
References
2-(Boc-amino)-3-methylbutylamine molecular weight
An In-depth Technical Guide to 2-(Boc-amino)-3-methylbutylamine: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block derived from L-valine. We delve into its core physicochemical properties, outline a standard synthetic pathway, and detail the analytical methodologies required for its structural verification and quality control. The narrative emphasizes the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group in multi-step organic synthesis and highlights the applications of this diamine intermediate in the development of complex pharmaceutical agents. This document is intended to serve as an expert resource, equipping researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile molecule in their synthetic endeavors.
Introduction: The Strategic Role of Boc-Protected Diamines
In the landscape of modern drug discovery, the precise assembly of complex molecular architectures is paramount. Chiral building blocks—small, enantiomerically pure molecules—serve as foundational components for constructing sophisticated drug candidates with high stereochemical fidelity. Among these, derivatives of natural amino acids are particularly valuable due to their inherent chirality and biocompatibility.
This compound, also known as tert-butyl (1-amino-3-methylbutan-2-yl)carbamate, is a derivative of the amino acid L-valine. Its structure incorporates two key features that make it a highly strategic intermediate:
-
A Chiral Backbone: The valine-derived scaffold provides a specific three-dimensional orientation, which is often critical for achieving selective interactions with biological targets like enzymes and receptors.
-
A Differential Protection Strategy: The molecule contains two amine groups, one of which is "masked" by a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its clean, efficient removal under mild acidic conditions.[1] This differential protection allows for selective chemical manipulation at the free primary amine without disturbing the Boc-protected secondary amine, enabling the sequential construction of complex molecules.[2][3]
This guide will explore the essential technical details of this compound, from its fundamental properties to its practical application and analysis.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.
Chemical Structure
The structure consists of a 3-methylbutane backbone with amine groups at positions 1 and 2. The amine at position 2, adjacent to the chiral center, is protected with a Boc group.
Caption: General synthetic workflow from L-Valine.
Detailed Experimental Protocol: Synthesis of Boc-L-Valinamide
This protocol describes the conversion of Boc-L-Valine to its corresponding primary amide, a key intermediate.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-L-Valine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of the activated HOBt-ester is the key to preventing racemization. [4]3. Amine Coupling: In a separate flask, dissolve ammonium chloride (NH₄Cl) (1.5 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) in the same anhydrous solvent. Add this solution dropwise to the activated Boc-L-Valine mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Work-up and Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with an organic solvent like Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Boc-L-Valinamide can then be purified by column chromatography on silica gel.
Note: The subsequent reduction of the amide to the target diamine is typically achieved with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF.
Analytical Characterization and Quality Control
Unambiguous structural confirmation and purity assessment are non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is employed for this purpose. [5]
Caption: Standard analytical workflow for quality control.
Key Spectroscopic Signatures
-
¹H NMR Spectroscopy: This is the most powerful technique for confirming the successful installation of the Boc group. The nine equivalent protons of the tert-butyl group produce a large, sharp singlet signal in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm . [1][5]The other protons of the valine backbone will appear as multiplets at characteristic chemical shifts.
-
¹³C NMR Spectroscopy: The presence of the Boc group is confirmed by signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, as well as the carbonyl carbon of the carbamate (~155 ppm). [5]* Mass Spectrometry (MS): Electrospray Ionization (ESI) MS will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.3.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. [5]2. Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity. [1]4. Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz, 16 scans, 1-second relaxation delay). [5]5. Data Processing: Process the raw data via Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm). Integrate all peaks. Confirm the presence of a singlet at ~1.4 ppm that integrates to 9 protons relative to other signals in the molecule. [1]
Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate. Its utility lies in its ability to introduce a specific chiral fragment into a larger molecule.
-
Peptidomimetics: The molecule can be used to synthesize non-natural peptide-like structures where the free amine can be acylated or alkylated to extend a chain. These peptidomimetics often have improved metabolic stability and oral bioavailability compared to natural peptides. [6]* Enzyme Inhibitors: As a derivative of valine, it can be incorporated into the synthesis of inhibitors for proteases or other enzymes that recognize valine residues in their substrates.
-
Asymmetric Synthesis: The chiral center can be used to direct the stereochemistry of subsequent reactions, making it a valuable tool in asymmetric synthesis. [2]* Scaffold Decoration: In lead optimization, the free amine provides a convenient handle for attaching various functional groups to a core scaffold, allowing for the rapid exploration of structure-activity relationships (SAR). The Boc group ensures that this modification occurs selectively at the desired position. [3][7] The streamlined synthesis and high purity achievable with Boc-protected building blocks like this one are crucial for efficient and cost-effective drug discovery processes. [6]
Conclusion
This compound stands as a testament to the power of protecting group chemistry in modern pharmaceutical development. By providing a stable, chiral, and synthetically versatile platform, it enables the precise construction of complex molecular entities. Its well-defined physicochemical properties and clear analytical signatures make it a reliable and robust tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and strategic application, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the creation of next-generation therapeutics.
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A Senior Application Scientist's In-depth Technical Guide to Boc-Protected Valine-Derived Amines
Foreword
In the landscape of modern drug discovery and development, the precise construction of chiral molecules is paramount. Among the vast toolkit available to the medicinal chemist, chiral amino acids stand out as versatile and readily accessible building blocks. This guide focuses on a particularly valuable class of synthetic intermediates: Boc-protected valine-derived amines. The strategic combination of the robust tert-butyloxycarbonyl (Boc) protecting group with the inherent stereochemistry of valine provides a powerful scaffold for the synthesis of complex, high-value molecules. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and innovative synthesis.
The Strategic Imperative: Why Boc-Protected Valine?
The utility of Boc-protected valine-derived amines stems from the synergistic interplay of its three core components: the valine backbone, its inherent chirality, and the Boc protecting group.
-
The Valine Scaffold: The isopropyl side chain of valine imparts a distinct steric footprint, crucial for specific molecular recognition events at biological targets such as enzyme active sites or protein-protein interfaces. Its non-polar nature contributes to the overall lipophilicity of a molecule, a key parameter in determining pharmacokinetic properties.
-
Chiral Integrity: As a naturally occurring L-amino acid, valine provides a reliable and cost-effective source of a specific stereocenter. Maintaining this chiral integrity throughout a synthetic sequence is often critical for achieving the desired biological activity and avoiding off-target effects associated with other stereoisomers.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[1][2] It is exceptionally stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, providing broad orthogonality with other protecting groups like Fmoc and Cbz.[3] Critically, the Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which proceeds via a stable tert-butyl cation intermediate.[1][2][4] This predictable and clean deprotection is a cornerstone of its widespread application.
These attributes make Boc-protected valine-derived amines highly sought-after intermediates in the synthesis of peptide mimetics, protease inhibitors, and other complex chiral molecules with therapeutic potential.[5][6][7][8]
Synthetic Pathways to Boc-Valine Derived Amines
The construction of Boc-protected valine-derived amines is typically achieved via two principal and reliable synthetic strategies: the reductive amination of a Boc-valine derived aldehyde (Boc-valinal) or the reduction of a pre-formed Boc-valine amide. The selection of the optimal route is a strategic decision guided by factors such as the nature of the desired amine, functional group tolerance, and scalability.
Pathway A: Reductive Amination
Reductive amination is a robust and versatile C-N bond-forming reaction that proceeds through an imine intermediate.[9] This one-pot process is highly efficient for generating a diverse library of amines.[10][11][12]
Causality Behind the Workflow: The process begins with the formation of an imine from the aldehyde (Boc-valinal) and a primary or secondary amine, a reaction that is often catalyzed by mild acid.[13] The in-situ formed imine is then immediately reduced to the target amine. The key to success is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity, which minimizes over-alkylation.[10][12][13]
Experimental Protocol: Tandem Reductive Amination/N-Boc Protection
This state-of-the-art protocol describes a one-pot synthesis of a secondary amine, followed by in-situ Boc protection of the newly formed amine.[10][11][12]
-
Reaction Setup: To a solution of the aldehyde (e.g., Boc-valinal, 1.0 equiv.) and a primary amine hydrochloride salt (1.0 equiv.) in dichloromethane (DCM), add triethylamine (Et₃N, 2.2 equiv.) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Boc Protection & Reduction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) followed by sodium triacetoxyborohydride (STAB, 2.5 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Workflow: Reductive Amination Pathway
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Role of 2-(Boc-amino)-3-methylbutylamine in organic synthesis
An In-Depth Technical Guide to 2-(Boc-amino)-3-methylbutylamine in Organic Synthesis
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a chiral building block of significant utility in modern organic synthesis. Derived from the natural amino acid L-valine, this molecule's unique structural features—a primary amine for further functionalization and a Boc-protected secondary amine—make it an invaluable intermediate. This document explores its core properties, synthesis, and critical roles in the development of pharmaceuticals, peptidomimetics, and chiral ligands. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with actionable knowledge for leveraging this versatile compound in their synthetic endeavors.
Introduction: The Strategic Value of a Valine-Derived Building Block
In the landscape of asymmetric synthesis, the demand for enantiomerically pure starting materials is paramount. Chiral amines, in particular, form the backbone of a vast number of pharmaceuticals and biologically active compounds, with estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment.[1] this compound emerges as a strategically important molecule in this context. It is a chiral diamine where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group, rendering the other available for selective reaction.
Its structural heritage from L-valine imparts a specific stereochemistry and a bulky isopropyl group, which can be crucial for inducing stereoselectivity in subsequent reactions or for mimicking protein-receptor interactions. This guide will dissect the multifaceted roles of this compound, positioning it not merely as an intermediate but as a cornerstone for constructing molecular complexity.[2][3][]
Key Physicochemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 871235-24-4 | [2][5] |
| Molecular Formula | C₁₀H₂₂N₂O₂ | [5][6] |
| Molecular Weight | 202.29 g/mol | [5][6] |
| Appearance | Orange viscous oil | [7] |
The Synthetic Foundation: Protection and Utility
The utility of this compound is intrinsically linked to the chemistry of the Boc protecting group. The Boc group is stable under a wide range of basic and nucleophilic conditions, allowing for extensive chemical manipulation of other parts of the molecule.[8] Its true power lies in its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the amine with minimal side reactions.[9] This orthogonal stability is fundamental to multi-step synthetic strategies.[8]
Caption: General synthetic pathway from L-Valine.
While the direct synthesis is proprietary to manufacturers, a logical and common route starts from the readily available chiral pool starting material, L-valine.[10][11] The carboxylic acid is reduced to the corresponding amino alcohol, L-valinol. The primary amino group is then selectively protected with a Boc group. The resulting hydroxyl group is activated (e.g., via tosylation) and subsequently converted to the primary amine, yielding the target compound.
Core Applications in Advanced Organic Synthesis
The strategic placement of a protected and a free amine on a chiral scaffold makes this compound a versatile tool for several high-value applications.
Keystone in Pharmaceutical Synthesis
Chiral amines are fundamental building blocks for countless active pharmaceutical ingredients (APIs).[12] The valine-derived structure of this compound is used as a key intermediate to introduce specific stereocenters into drug candidates, which is often critical for biological activity and efficacy.[7]
A pertinent example of the utility of the underlying (S)-2-amino-3-methylbutane scaffold (the deprotected core) is in the synthesis of BPDZ-44, a tissue-selective ATP-sensitive potassium channel opener.[12] The chiral amine is incorporated in a key step to build the final complex molecule, highlighting the importance of this structural motif in creating compounds with precise pharmacological profiles.[12]
Caption: Workflow for API synthesis.
Synthesis of Advanced Peptidomimetics
Peptidomimetics are designed to mimic natural peptides while overcoming their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability.[13][14] this compound serves as an excellent scaffold for building these structures.
By incorporating this valine-like backbone, chemists can create mimics that retain the spatial orientation of the natural peptide's side chains, crucial for receptor binding. The primary amine can be acylated to extend the peptide chain, while the Boc-protected amine can be deprotected at a later stage for cyclization or further modification. This approach is particularly relevant in developing novel antimicrobial agents that mimic the cationic and amphiphilic properties of natural antimicrobial peptides (AMPs).[13]
Precursor for Chiral Ligands and Asymmetric Catalysis
The field of asymmetric catalysis relies heavily on the availability of effective chiral ligands to control the stereochemical outcome of reactions.[15] Chiral β-aminophosphines, for instance, are powerful ligands for a variety of metal-catalyzed transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions.[10]
The synthesis of these ligands often starts from chiral amino alcohols.[10] N-Boc-L-valinol, a direct precursor to this compound, can be converted into a valuable chiral phosphine ligand. The process involves activating the hydroxyl group (e.g., as a tosylate) and then displacing it with a phosphide source like potassium diphenylphosphide.[10] The resulting N-Boc aminophosphine can then be deprotected to yield the final ligand. This demonstrates how the valine-derived scaffold is a gateway to creating powerful tools for asymmetric synthesis.
Caption: Synthesis of a chiral aminophosphine ligand.
Validated Experimental Protocols
To ensure reproducibility and success, the following self-validating protocols for the protection and deprotection of the amine functionality are provided.
Protocol 1: Boc Protection of a Primary Amine
This protocol describes a general and highly efficient method for the N-tert-butoxycarbonylation of an amine using di-tert-butyl dicarbonate (Boc₂O).[16][17]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Base Addition: Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected amine.
Protocol 2: Boc Deprotection under Acidic Conditions
This protocol outlines the standard procedure for cleaving the Boc group to liberate the free amine using trifluoroacetic acid (TFA).[9]
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a dry solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq) dropwise. The volume ratio of DCM to TFA is typically between 1:1 and 4:1.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. The evolution of CO₂ gas is often observed. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization: Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine, often as a trifluoroacetate salt if neutralization is omitted.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a versatile and powerful chiral building block that enables the efficient synthesis of complex and high-value molecules.[2][7] Its applications span from the core of pharmaceutical drug discovery to the cutting edge of asymmetric catalysis and materials science. The strategic advantage conferred by its valine-derived stereocenter and the orthogonal reactivity of its two amine groups ensures its continued relevance. As synthetic methodologies become more sophisticated, the demand for such precisely engineered building blocks will only increase, solidifying the role of this compound as an indispensable tool for the modern organic chemist.
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An In-Depth Technical Guide to the Chiral Purity Analysis of 2-(Boc-amino)-3-methylbutylamine
Abstract
The stereochemical integrity of pharmaceutical intermediates is a cornerstone of modern drug development. Enantiomeric purity directly impacts the safety, efficacy, and pharmacological profile of an active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth technical framework for assessing the chiral purity of 2-(tert-butoxycarbonylamino)-3-methylbutylamine, a key building block in the synthesis of various chiral molecules. We will delve into the underlying principles of chiral chromatography, present a detailed, field-proven High-Performance Liquid Chromatography (HPLC) methodology, and outline the critical parameters for method validation in accordance with regulatory expectations. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and fine chemical industries.
Introduction: The Criticality of Chiral Purity in Drug Development
In the realm of pharmacology, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers, specifically enantiomers, which are non-superimposable mirror images. These enantiomers often exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less potent, or even responsible for adverse effects.[1] The tragic case of thalidomide serves as a stark reminder of the devastating consequences of overlooking stereochemistry. Therefore, the stringent control and accurate measurement of the enantiomeric purity of chiral starting materials and intermediates, such as 2-(Boc-amino)-3-methylbutylamine, are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy.[2]
This compound, a derivative of the amino acid valine, contains a stereocenter that is often incorporated into the final API. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during synthesis to prevent unwanted side reactions of the amine functionality.[3] However, the synthetic steps involved in its preparation and subsequent reactions can sometimes lead to racemization, the formation of the undesired enantiomer.[4] Consequently, a robust and validated analytical method is essential to quantify the enantiomeric excess (e.e.) and ensure the material meets the stringent quality specifications required for pharmaceutical use.
This guide will focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), the gold standard for enantiomeric purity determinations.[5] We will explore the "why" behind the "how," providing a logical and scientifically grounded approach to method development and validation.
The Analytical Challenge: Understanding the Molecule
This compound presents a unique analytical challenge. The Boc group adds steric bulk and hydrophobicity, which influences its interaction with the CSP. The primary amine at the other end of the molecule provides a key interaction point for certain types of chiral selectors. The molecule lacks a strong chromophore, which can necessitate sensitive detection methods or derivatization to enhance UV absorbance or enable fluorescence detection.[6]
The choice of analytical strategy is dictated by these molecular characteristics. Direct methods, where the enantiomers are separated on a CSP without prior modification, are generally preferred for their simplicity and reduced risk of introducing analytical artifacts.
The Core of the Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique that leverages the differential interaction of enantiomers with a chiral stationary phase to achieve separation.[7] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.
The Heart of the Separation: Choosing the Right Chiral Stationary Phase (CSP)
The selection of the appropriate CSP is the most critical decision in developing a chiral separation method. For Boc-protected amino acid derivatives, several classes of CSPs have proven effective.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those found in CHIRALPAK® and CHIRALCEL® columns, are widely used for their broad enantioselectivity.[6] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.
-
Macrocyclic Glycopeptide-Based CSPs: CSPs like CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ V (Vancomycin) offer unique selectivity due to their complex structures containing multiple stereocenters, peptide linkages, and carbohydrate moieties.[8] They are particularly effective for separating N-protected amino acids and their derivatives.
-
Crown Ether-Based CSPs: These are especially well-suited for the separation of compounds with primary amine groups, like amino acids.[1]
-
Pirkle-Type (Brush-Type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.
For this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for method development.
A Field-Proven Experimental Protocol: Chiral HPLC Analysis
This section provides a detailed, step-by-step protocol for the chiral purity analysis of this compound. This method serves as a robust starting point that can be optimized for specific laboratory instrumentation and requirements.
Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess (% e.e.).
3.2.1. Instrumentation and Materials
-
Instrumentation: HPLC system with a pump capable of delivering a stable flow rate, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, for example, a CHIRALPAK® IC column (or similar cellulose tris(3,5-dichlorophenylcarbamate) phase), is a strong candidate.[9]
-
Chemicals and Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) (optional mobile phase additive)
-
Reference standard of the desired enantiomer of this compound
-
Racemic (1:1 mixture of both enantiomers) this compound
-
3.2.2. Chromatographic Conditions (Starting Point)
| Parameter | Condition | Rationale |
| Column | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSPs are known for their excellent selectivity for a wide range of chiral compounds, including N-protected amino derivatives.[9] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | A normal-phase mobile system is typically the first choice for polysaccharide CSPs. The ratio of the polar alcohol modifier to the non-polar alkane is the primary tool for adjusting retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column that provides a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature can influence selectivity. Maintaining a constant temperature is crucial for reproducible results. |
| Detection | UV at 210 nm | The Boc-carbamate group has some UV absorbance at low wavelengths. If sensitivity is an issue, derivatization or a more sensitive detector (e.g., a Corona Charged Aerosol Detector) may be necessary. |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector sensitivity. |
3.2.3. Sample Preparation
-
Racemic Standard Preparation: Accurately weigh and dissolve the racemic this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL. This solution is crucial for identifying the elution order of the enantiomers and for calculating the resolution.
-
Sample Preparation: Prepare the test sample of this compound at the same concentration (0.5 mg/mL) in the mobile phase.
-
Spiked Sample (for peak identification): If the elution order is unknown, spike the sample solution with a small amount of the known desired enantiomer standard. An increase in the area of one of the peaks will confirm its identity.
3.2.4. Data Analysis
-
Inject the racemic standard to establish the retention times of both enantiomers and to ensure the system is capable of separating them.
-
Inject the test sample.
-
Identify the peaks corresponding to the desired enantiomer and the undesired enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the following formula:
% e.e. = [(Area of Desired Enantiomer - Area of Undesired Enantiomer) / (Area of Desired Enantiomer + Area of Undesired Enantiomer)] x 100
Method Optimization: The Path to a Robust Assay
The initial conditions provided are a starting point. Optimization is often necessary to achieve baseline separation and a suitable run time.
-
Mobile Phase Composition: The most impactful parameter. Increasing the percentage of the alcohol modifier (e.g., from 10% to 15% IPA) will generally decrease retention times. Conversely, decreasing the alcohol percentage will increase retention and may improve resolution. Different alcohols (e.g., ethanol) can also alter selectivity.
-
Mobile Phase Additives: Small amounts of an acidic or basic additive (like TFA or diethylamine, respectively) can improve peak shape and resolution, especially for compounds with amine functionalities.
-
Temperature: Lowering the column temperature often increases resolution but also increases analysis time and backpressure.
Ensuring Trustworthiness: Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[10] For a chiral purity assay, validation must demonstrate that the method is specific, sensitive, precise, accurate, and linear for the undesired enantiomer. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[11][12]
Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and any other potential impurities. | Baseline resolution (Rs > 1.5) between the enantiomer peaks. |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1; precision and accuracy at this level should be acceptable. |
| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.99 for a series of solutions of the undesired enantiomer (e.g., from LOQ to 1.0% of the nominal sample concentration). |
| Accuracy | The closeness of the test results to the true value. | Determined by analyzing samples with known amounts of the undesired enantiomer (spiked samples). Recovery should be within 90-110% of the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at different levels (repeatability, intermediate precision). Relative Standard Deviation (RSD) should typically be < 10% at the limit of quantitation. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | The resolution and % e.e. should not be significantly affected by the introduced variations. |
Logical Workflow for Method Development and Validation
The following diagram illustrates the logical flow from initial method development to a fully validated analytical procedure.
Caption: Logical workflow for chiral HPLC method development and validation.
Alternative and Complementary Techniques
While chiral HPLC is the predominant technique, other methods can be used for determining enantiomeric excess.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility.
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for quantification by integration.[13][14]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that can be used with chiral selectors added to the background electrolyte.
These methods can be valuable for orthogonal verification of the primary HPLC method.
Conclusion: A Commitment to Quality
The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. This guide has provided a comprehensive overview of the principles and a practical, detailed protocol for achieving this using chiral HPLC. By understanding the causality behind experimental choices, from CSP selection to mobile phase optimization, and by adhering to rigorous validation standards, scientists can develop robust and reliable methods. This commitment to analytical excellence is fundamental to the integrity of the drug development process, ultimately safeguarding patient health.
References
- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Assessing the Chiral Integrity of Boc-L-Valine.
- BenchChem. (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.
- LCGC International. (2023, September 19). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- RSC Publishing. (2014, June 6). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization.
- YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Method Validation for D- and L-Norvaline Separation.
- Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- BenchChem. (n.d.). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
- RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PMC - NIH. (n.d.). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
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- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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A Technical Guide to 2-(Boc-amino)-3-methylbutylamine: Synthesis, Commercial Availability, and Applications in Drug Discovery
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks, possessing defined three-dimensional structures, are indispensable tools for medicinal chemists to construct complex and stereochemically pure active pharmaceutical ingredients (APIs). Among these, N-protected amino derivatives play a crucial role, enabling the selective modification of molecules and the construction of intricate peptide and non-peptide scaffolds. This guide provides an in-depth technical overview of 2-(Boc-amino)-3-methylbutylamine, a versatile chiral building block, with a focus on its commercial availability, synthesis, quality control, and applications for researchers, scientists, and drug development professionals.
The tert-butyloxycarbonyl (Boc) protecting group is favored in organic synthesis for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for orthogonal protection strategies, a cornerstone of complex multi-step syntheses.[1] The valine-derived backbone of this compound provides a specific stereochemical configuration and a lipophilic isopropyl group that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Commercial Availability: Sourcing High-Quality Starting Material
This compound, identified by the CAS number 871235-24-4 , is commercially available from a range of specialized chemical suppliers. The availability of this building block from multiple vendors provides researchers with flexibility in sourcing and the ability to compare specifications and pricing. As a key intermediate, its reliable supply is crucial for uninterrupted research and development programs.
| Supplier | Purity (Typical) | Available Quantities |
| Biotuva Life Sciences | ≥97% | 100mg, 250mg, 1g |
| BIOSYNCE | Not specified | Inquire |
| BLDpharm | Inquire | Inquire |
Note: This table is illustrative and not exhaustive. Researchers should always request a current Certificate of Analysis (CoA) from the supplier to confirm purity and other quality control parameters.
Synthesis of this compound: A Plausible Synthetic Approach
While multiple proprietary methods for the synthesis of this compound likely exist, a robust and scalable synthesis can be envisioned starting from a readily available chiral precursor, such as L-valinol. The following protocol is a representative, field-proven approach for the selective Boc-protection of a diamine, adapted for this specific molecule. The key challenge in synthesizing mono-protected diamines is preventing the formation of the di-protected byproduct.[2]
Reaction Scheme
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1 & 2: Preparation of (S)-2,3-dimethyl-1,2-diaminobutane (the diamine precursor)
A common route to the diamine precursor involves the conversion of the primary alcohol of L-valinol to a good leaving group, such as a tosylate, followed by displacement with an azide and subsequent reduction. This multi-step process establishes the required 1,2-diamine scaffold.
Step 3: Selective Mono-Boc Protection
The selective protection of one amine group in the presence of another is a critical step. The following protocol outlines a general method for the mono-Boc protection of a diamine.[3]
-
Dissolution: Dissolve (S)-2,3-dimethyl-1,2-diaminobutane (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.
-
Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq) in the same solvent dropwise over a period of 30-60 minutes. The slow addition is crucial to minimize the formation of the di-protected byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to isolate the desired mono-Boc-protected product.
Quality Control and Analytical Characterization: Ensuring Purity and Identity
The purity and structural integrity of this compound are critical for its successful application in synthesis. A comprehensive quality control regimen should include a combination of chromatographic and spectroscopic techniques.
Typical Certificate of Analysis (CoA) Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥97.0% | High-Performance Liquid Chromatography |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum (MS) | Conforms to structure | Mass Spectrometry |
| Chiral Purity (ee%) | ≥98.0% | Chiral HPLC |
Spectroscopic Characterization (Representative Data)
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a primary tool for structural confirmation. Expected signals would include:
-
A singlet around 1.45 ppm corresponding to the nine protons of the Boc group.
-
Signals for the methyl groups of the valine backbone, likely appearing as doublets.
-
Multiplets for the methine and methylene protons of the backbone.
-
Broad signals for the amine and carbamate protons.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the carbon skeleton. Key signals would include:
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
A signal around 156 ppm for the carbonyl carbon of the carbamate.
-
Signals corresponding to the carbons of the valine backbone.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₂₂N₂O₂), the expected molecular weight is 202.30 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 203.3.
Caption: A typical quality control workflow for this compound.
Applications in Drug Discovery and Development: A Versatile Chiral Scaffold
The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and other complex chiral molecules.
HIV Protease Inhibitors
A significant application of chiral amino-alcohol and diamine derivatives is in the synthesis of HIV protease inhibitors.[4] These drugs are a critical component of highly active antiretroviral therapy (HAART). The core structures of many successful HIV protease inhibitors, such as Lopinavir and Ritonavir, feature a hydroxyethylamine or a related isostere that mimics the transition state of peptide bond cleavage by the viral protease. The synthesis of these complex molecules often relies on chiral building blocks like this compound to introduce specific stereocenters and side chains that are crucial for binding to the active site of the protease.[5][6] The valine-like side chain of this particular building block can occupy the hydrophobic pockets of the enzyme, contributing to the potency and selectivity of the inhibitor.
Caption: Role of the building block in synthesizing HIV protease inhibitors.
Peptide and Peptidomimetic Synthesis
The Boc-protected amine allows for the straightforward incorporation of this valine-derived diamine unit into peptide chains using standard peptide coupling methodologies.[7] This enables the synthesis of peptidomimetics with modified backbones, which can lead to improved metabolic stability and oral bioavailability compared to their natural peptide counterparts.
Asymmetric Synthesis
As a chiral building block, this compound can be used as a starting material in asymmetric synthesis to introduce a stereocenter with a defined configuration.[] This is fundamental in the development of a wide range of chiral drugs where the biological activity resides in a single enantiomer.
Conclusion: A Key Enabler for Complex Molecule Synthesis
This compound stands as a testament to the importance of well-defined, commercially available chiral building blocks in modern pharmaceutical research. Its combination of a stereochemically defined backbone, a versatile Boc-protecting group, and a lipophilic side chain makes it a valuable tool for medicinal chemists. From the synthesis of life-saving antiretroviral drugs to the construction of novel peptidomimetics, this compound provides a reliable and strategic starting point for the creation of complex and biologically active molecules. As drug discovery continues to push the boundaries of chemical space, the demand for such high-quality, functionalized building blocks will undoubtedly continue to grow.
References
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Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved January 4, 2026, from [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. Retrieved January 4, 2026, from [Link]
- Beaulieu, P. L., & Wernic, D. (1996). Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors. The Journal of Organic Chemistry, 61(11), 3635–3645.
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(n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2021). MDPI. Retrieved January 4, 2026, from [Link]
-
Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes a a Reagents... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Retrieved January 4, 2026, from [Link]
-
Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
- Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. (2012). Journal of Medicinal Chemistry, 55(22), 10076–10087.
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ChemInform Abstract: A Short Approach to the Synthesis of the Ritonavir and Lopinavir Core and Its C-3 Epimer via Cross Metathesis. (2010). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2019). Methods in Molecular Biology, 2030, 253–261.
- A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2023). Foods, 12(18), 3369.
-
13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
- CN111393329A - Preparation method of ritonavir and lopinavir intermediate. (2020). Google Patents.
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A Technical Guide to Starting Materials for Peptidomimetic Synthesis
An in-depth technical guide or whitepaper on the core.
I. Introduction to Peptidomimetics: A Paradigm Shift in Drug Discovery
Peptides are the language of biological communication, mediating a vast array of physiological processes through precise molecular interactions. However, their therapeutic potential is often hampered by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation and poor bioavailability.[1][] Peptidomimetics represent a strategic evolution in medicinal chemistry, designed to emulate the structure and function of natural peptides while overcoming their limitations.[1][3] These molecules are crafted to present the essential pharmacophoric elements of a parent peptide in a non-peptidic or modified-peptide framework, thereby enhancing stability, improving oral availability, and refining receptor selectivity.[3][4]
The success of any peptidomimetic design is fundamentally rooted in the selection of its starting materials. This choice dictates not only the synthetic route but also the final three-dimensional architecture, conformational flexibility, and ultimately, the biological activity of the molecule. This guide provides a comprehensive exploration of the core starting materials and foundational scaffolds that serve as the genesis for modern peptidomimetic synthesis, offering researchers and drug development professionals a detailed roadmap from conceptual design to practical implementation.
II. Foundational Building Blocks: The New Alphabet of Peptide Chemistry
The journey of peptidomimetic synthesis begins with building blocks that introduce specific, desirable characteristics at the monomer level. These modified amino acids are the primary tools for altering the peptide backbone, constraining conformation, and introducing novel functionalities.
A. Non-Canonical Amino Acids: Beyond the Core Twenty
The incorporation of amino acids not found in the canonical genetic code is a cornerstone of peptidomimetic design. These building blocks are instrumental in creating peptides with enhanced properties.[5][6]
-
β-Amino Acids: Characterized by having the amino group attached to the β-carbon, these homologues of α-amino acids create a more flexible peptide backbone.[1][4] This structural perturbation can induce unique secondary structures, such as helices and turns, that are distinct from those formed by α-peptides, and critically, it confers resistance to cleavage by common proteases.[7]
-
α,α-Dialkyl Glycines: The substitution of both α-hydrogens with alkyl groups, as seen in α-aminoisobutyric acid (Aib), introduces significant steric hindrance that severely restricts the available conformational space of the peptide backbone.[5][6] This pre-organization can stabilize helical or turn conformations, a valuable strategy for locking a peptidomimetic into its bioactive shape.
-
Conformationally Restricted Amino Acids: To reduce the entropic penalty of binding, chemists often employ amino acids with built-in cyclic constraints.[1] Proline analogues and bicyclic amino acid derivatives serve as potent scaffolds that mimic specific secondary structure elements, particularly β-turns.[1][8] Their rigid structures provide an excellent foundation for presenting side chains in a precise, predictable orientation for receptor interaction.[8]
B. Aza-Amino Acids: The Nitrogen Backbone
Aza-peptides are a unique class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[9] This creates a semicarbazide linkage that is isosteric to the native amide bond but fundamentally alters the electronic and conformational properties of the backbone.[10][11] The lone pair repulsion between the adjacent nitrogen atoms restricts backbone dihedral angles, often stabilizing β-turn and polyproline type II helical structures.[11]
The primary starting materials for aza-peptide synthesis are hydrazine derivatives . The synthesis involves the activation of a protected hydrazine, which then reacts with an amine to form the aza-peptide bond.[9][10][12] Modern solid-phase methods have been developed to streamline this process, making this powerful modification more accessible.[11]
C. Peptoid Monomers (N-Substituted Glycines): Designing for Diversity
Peptoids, or oligomers of N-substituted glycines, represent a radical departure from the traditional peptide structure. The side chain is shifted from the α-carbon to the backbone nitrogen atom.[13][14] This simple isomeric change has profound consequences:
-
Proteolytic Resistance: The absence of a backbone N-H bond and the altered side-chain position render peptoids highly resistant to proteolysis.[14]
-
Conformational Flexibility: Lacking the hydrogen bond donors that drive secondary structure formation in peptides, peptoids are generally more flexible, though specific secondary structures like helices can be induced through the careful selection of bulky, chiral side chains.[13]
-
Chemical Diversity: The synthesis of peptoids is remarkably versatile, allowing for the incorporation of a vast array of side chains.
The dominant synthetic strategy is the "submonomer" method , developed by Zuckermann.[13][14] This solid-phase approach uses two readily available starting materials per cycle: bromoacetic acid and a diverse library of primary amines . This two-step monomer addition circumvents the need to synthesize individual protected N-substituted glycine monomers, enabling the rapid, automated synthesis of large peptoid libraries.[14]
III. Scaffolds for Secondary Structure Mimicry
Many critical protein-protein interactions are mediated by well-defined secondary structures like β-turns and α-helices. Peptidomimetic scaffolds are designed to replicate the spatial arrangement of key side chains from these motifs on a stable, non-peptidic framework.
A. β-Turn Mimetics: Engineering the Fold
β-turns are crucial for the folding of proteins and mediate molecular recognition events.[1][15] Scaffolds that induce or mimic a β-turn conformation are therefore of significant interest in drug design. A variety of starting materials can be used to construct these mimetics:
-
Lactam-Bridged Dipeptides: Intramolecular cyclization of a dipeptide precursor, often containing glutamic acid or lysine, can form a lactam bridge that constrains the backbone into a stable turn geometry.[16]
-
Benzodiazepines and Related Heterocycles: These privileged heterocyclic scaffolds can be synthesized on solid phase and serve as rigid templates to present amino acid side chains in a turn-like conformation.[15]
-
Carbohydrate Scaffolds: Sugars provide a stereochemically rich and rigid framework. Functionalizing a sugar ring, like glucose, with amino acid side chains is a proven strategy for creating potent β-turn mimetics.[7]
Diagram: Logical Flow of β-Turn Mimetic Synthesis
Caption: Synthetic approaches to β-turn mimetics from diverse starting materials.
B. α-Helix Mimetics: Targeting Protein Interfaces
The α-helix is the most common secondary structure element involved in protein-protein interactions (PPIs).[15] Mimicking an α-helix involves creating a scaffold that can project side chains in the characteristic i, i+3/4, and i+7 spatial arrangement. Starting materials for these mimetics are designed to provide a rigid, multi-functionalizable core, such as terphenyls or piperazine-triazine derivatives, which serve as a non-peptidic backbone.[15]
C. Macrocyclic Scaffolds: The Power of the Ring
Macrocyclization is a powerful strategy for constraining a peptide's conformation, increasing receptor affinity, enhancing metabolic stability, and improving membrane permeability.[17][18][19][20] The synthesis of macrocyclic peptidomimetics begins with a linear peptide precursor synthesized on a solid support, which is engineered with specific reactive functionalities at its termini or on its side chains. The choice of these reactive groups dictates the cyclization chemistry:[19][20]
-
Azide and Alkyne Groups: For copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).
-
Terminal Alkenes: For Grubbs catalyst-mediated ring-closing metathesis (RCM).
-
Amine and Carboxylic Acid: For traditional head-to-tail lactamization.
Diversity-oriented synthesis (DOS) strategies often employ these methods to generate large libraries of macrocyclic peptidomimetics from simple amino acid starting materials.[17][21]
IV. The Synthetic Environment: Solid Supports and Protecting Groups
The synthesis of nearly all peptidomimetics relies on the principles of solid-phase synthesis (SPPS), which requires a careful selection of the solid support (resin) and a robust, orthogonal protecting group strategy.
A. Solid-Phase Synthesis (SPPS) Resins
The resin is the insoluble polymer support to which the first building block is anchored. The choice of resin is critical as it determines the nature of the C-terminal functional group (acid or amide) and the conditions required for final cleavage.[22][23]
| Resin Type | Linker Type | C-Terminus | Cleavage Condition | Primary Use |
| Merrifield | Benzyl Ester | Carboxylic Acid | Strong Acid (e.g., HF) | Boc-SPPS |
| Wang | p-Alkoxybenzyl Ester | Carboxylic Acid | Moderate Acid (e.g., TFA) | Fmoc-SPPS |
| Rink Amide | Fmoc-protected Amide | Amide | Moderate Acid (e.g., TFA) | Fmoc-SPPS for peptide amides |
| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Fmoc-SPPS, protects acid-sensitive side chains |
Table 1: Comparison of common resins for solid-phase synthesis.[22][23]
B. Protecting Group Strategy: The Key to Selectivity
To prevent unwanted side reactions and ensure the correct sequence assembly, the reactive functional groups on the amino acid building blocks must be temporarily masked with protecting groups (PGs).[24][25] An effective strategy relies on orthogonality , where different classes of PGs can be removed under specific conditions without affecting others.[26][]
The two dominant strategies are based on the protection of the α-amino group:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The Fmoc group is base-labile (removed by piperidine) while the side-chain PGs are acid-labile (removed by trifluoroacetic acid, TFA). This is the most common strategy in modern SPPS due to its milder conditions.[23][26][]
-
Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile (removed by TFA), while side-chain PGs are removed by a stronger acid (like HF).[23][26]
The selection of appropriate side-chain protecting groups is equally critical. For example, the hydroxyl group of serine can be protected with a tert-butyl (tBu) group in Fmoc-SPPS, which is cleaved simultaneously with the peptide from the resin using TFA.[24][25]
Diagram: Orthogonal Protecting Group Scheme in Fmoc-SPPS
Caption: Orthogonality in Fmoc-SPPS: Base removes the N-terminal Fmoc group for chain elongation, while acid performs the final cleavage and side-chain deprotection.
V. Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptoid Dimer using the Submonomer Method
This protocol describes the manual synthesis of a simple peptoid dimer on Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
-
Acylation (Step 1): In a separate vial, dissolve bromoacetic acid (5 eq) and N,N'-diisopropylcarbodiimide (DIC) (5 eq) in DMF. Add this solution to the resin and agitate for 30 minutes. Wash the resin with DMF (3x).
-
Displacement (Step 2): Add a solution of the first primary amine (e.g., benzylamine, 10 eq) in DMF to the resin and agitate for 2 hours to install the first N-substituted glycine monomer. Wash the resin with DMF (3x) and DCM (3x).
-
Second Monomer Cycle: Repeat steps 3 and 4 with bromoacetic acid and a second primary amine (e.g., isobutylamine) to assemble the dimer.
-
Cleavage and Deprotection: Wash the final resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptoid by adding cold diethyl ether. Centrifuge, decant the ether, and dry the product.
Protocol 2: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol outlines the gentle attachment of the first Fmoc-protected amino acid to the highly acid-sensitive 2-CTC resin.[22][23]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30-40 minutes in a sealed vessel under an inert atmosphere (e.g., nitrogen).[22]
-
Amino Acid Preparation: In a separate flask, dissolve the first Fmoc-protected amino acid (1.0 to 1.5 eq) in anhydrous DCM.
-
Coupling: Add the amino acid solution to the swollen resin. Then, add N,N-diisopropylethylamine (DIPEA) (2.0 to 3.0 eq) dropwise. Agitate the mixture for 1-2 hours at room temperature.
-
Capping: To quench any remaining reactive chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (in a ratio of 80:15:5) and agitate for 30 minutes.[23]
-
Washing and Drying: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum. The resin is now loaded and ready for N-terminal Fmoc deprotection and chain elongation.
VI. Conclusion
The field of peptidomimetic synthesis is a testament to the ingenuity of medicinal chemistry. By moving beyond the confines of natural peptide structures, researchers can systematically address the pharmacokinetic challenges that have historically limited this therapeutic class. The selection of starting materials—from modified amino acids and peptoid monomers to complex heterocyclic and macrocyclic scaffolds—is the critical first step in this process. A thorough understanding of the interplay between these foundational building blocks, the solid-phase synthetic environment, and orthogonal protection strategies empowers scientists to rationally design and construct novel molecules with precisely tailored properties. As new synthetic methodologies and novel building blocks continue to emerge, the potential for peptidomimetics to yield next-generation therapeutics for a wide range of diseases will only continue to expand.
VII. References
-
Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2753. [Link]
-
Cerminara, I., et al. (2013). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. Molecules, 18(9), 10537-10551. [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-296. [Link]
-
Isidro-Llobet, A., et al. (2009). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 106(16), 6491-6495. [Link]
-
Vigneron, P., et al. (2021). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2339, 3-23. [Link]
-
Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship, University of California. [Link]
-
Dömling, A., et al. (2012). Two-Step Synthesis of Complex Artificial Macrocyclic Compounds. PloS one, 7(12), e51362. [Link]
-
Cerminara, I., et al. (2013). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. MDPI. [Link]
-
Scott, W. L., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(23), 7367-7375. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 25(17), 3929. [Link]
-
Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry–An Asian Journal, 16(17), 2392-2405. [Link]
-
Teixeira, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International journal of molecular sciences, 24(12), 10074. [Link]
-
Jussupow, A., et al. (2021). Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond. Chemical Society Reviews, 50(19), 10833-10852. [Link]
-
Bio-Synthesis Inc. (2016). Labeling and Protecting Groups used in Peptide Synthesis. Bio-Synthesis Inc.[Link]
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology (Clifton, N.J.), 2109, 1-21. [Link]
-
Scott, W. L. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
-
Burgess, K. (2010). Universal Peptidomimetics. Journal of medicinal chemistry, 53(24), 8565-8575. [Link]
-
Gilon, C., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in chemistry, 8, 411. [Link]
-
Moroder, L., & Goodman, M. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of combinatorial chemistry, 2(5), 491-512. [Link]
-
Teixeira, J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]
-
Lubell, W. D., et al. (2022). Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates. Nature Communications, 13(1), 7268. [Link]
-
Gibson, C., et al. (2002). Novel Solid-Phase Synthesis of Azapeptides and Azapeptoides via Fmoc-Strategy and Its Application in the Synthesis of RGD-Mimetics. The Journal of Organic Chemistry, 67(26), 9354-9359. [Link]
-
Kahn, M., et al. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of molecular recognition: JMR, 1(1), 75-79. [Link]
-
Zuckermann, R. N. (2016). Design, Synthesis, Assembly, and Engineering of Peptoid Nanosheets. Accounts of chemical research, 49(1), 111-120. [Link]
-
Loog, O., et al. (2022). Aza-peptides: expectations and reality. Proceedings of the Estonian Academy of Sciences, 71(3), 225-235. [Link]
-
Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2753. [Link]
-
Proulx, C., & Lubell, W. D. (2019). Solid phase submonomer azapeptide synthesis. Methods in enzymology, 621, 1-27. [Link]
-
Gilon, C., et al. (2020). Fmoc protected peptoid building blocks synthesized and used in this study. ResearchGate. [Link]
-
Conibear, A. C., & Lokey, R. S. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Communications, 57(76), 9501-9513. [Link]
-
Lubell, W. D., et al. (2025). Fully Automated Solid Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv. [Link]
-
Procter, D. J., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6512-6516. [Link]
-
Isidro-Llobet, A., et al. (2009). Diversity-oriented synthesis of macrocyclic peptidomimetics. Semantic Scholar. [Link]
-
O'Donoghue, A. C., et al. (2023). Sustainable electrochemical synthesis of a new isoxazoline scaffold as turn inducer to build parallel β-hairpins. Organic & Biomolecular Chemistry, 21(38), 7731-7736. [Link]
-
Crecente García, S. (2021). Design and synthesis of conformational switches and β-turn mimics through chemical ligation. PhD Thesis, University of Glasgow. [Link]
-
G. A. Garcia-López, et al. (2013). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]
-
Del Rio, A., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]
-
Golebowski, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. eScholarship. [Link]
-
Conibear, A. C., & Lokey, R. S. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. [Link]
-
Bio, M., et al. (2025). Industry Perspective on the Selection of Regulatory Starting Materials for Synthetic Peptides. ACS Publications. [Link]
Sources
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. kirj.ee [kirj.ee]
- 10. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bio-instructive materials on-demand – combinatorial chemistry of peptoids, foldamers, and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04237H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
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- 19. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Diversity-oriented synthesis of macrocyclic peptidomimetics | Semantic Scholar [semanticscholar.org]
- 22. jacsdirectory.com [jacsdirectory.com]
- 23. benchchem.com [benchchem.com]
- 24. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 26. biosynth.com [biosynth.com]
Methodological & Application
Protocol for the Acid-Catalyzed Deprotection of 2-(Boc-amino)-3-methylbutylamine
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 2-(Boc-amino)-3-methylbutylamine. The primary method detailed utilizes trifluoroacetic acid (TFA), a widely adopted and robust reagent for this transformation. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offers expert insights into critical parameters, and provides a framework for troubleshooting, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Role of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2] Its popularity stems from its ease of installation and, crucially, its facile removal under acidic conditions, which are orthogonal to many other protecting group strategies. The deprotection of diamines, such as this compound, is a critical step in the synthesis of various building blocks for pharmaceuticals and other functional molecules.
The successful removal of the Boc group to yield the free diamine, 2-amino-3-methylbutylamine, is paramount for subsequent synthetic transformations. This protocol focuses on the use of trifluoroacetic acid (TFA) in a suitable solvent, a method renowned for its efficiency and broad substrate compatibility.[1][3]
Mechanistic Insights: The Chemistry of Boc Cleavage
The acid-catalyzed cleavage of the Boc group is a well-understood elimination process.[4] The reaction proceeds through a series of defined steps, which are crucial to comprehend for optimizing reaction conditions and troubleshooting.
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[4][5] This initial step activates the protecting group for subsequent cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and readily undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[5][6]
-
Protonation of the Amine: In the presence of excess acid, the newly liberated amine is protonated, typically forming a salt (e.g., a trifluoroacetate salt).[5]
This mechanistic pathway is visually summarized in the following diagram:
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the deprotection of this compound. Adherence to these steps, coupled with good laboratory practice, is essential for a successful outcome.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥95% | Commercially Available | Ensure purity by NMR or LC-MS before use. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros | Handle with extreme care in a fume hood.[7] |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use of a dry solvent is recommended. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | Used for neutralization during workup. |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house | Used for washing during workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic layer. |
| Diethyl Ether | Anhydrous | Commercially Available | For precipitation of the product if desired. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Detailed Procedure
The entire workflow, from reaction setup to product isolation, is outlined below.
Caption: Workflow for the Boc deprotection of this compound.
Step-by-Step Instructions:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. For sensitive substrates, it is advisable to cool the solution to 0 °C in an ice bath.[4]
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) (10-20 eq) to the solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3] The reaction progress should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4]
-
Removal of Volatiles: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4] To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM 2-3 times.[4]
-
Aqueous Workup: Dissolve the residue in a suitable organic solvent such as ethyl acetate.[3] Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution.[4] This step neutralizes any remaining acid.
-
Isolation: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).[3][4] Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine.
-
Alternative Isolation (as TFA salt): If the amine salt is the desired product, after the initial removal of volatiles (Step 4), the residue can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration.[4]
Data Interpretation and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| TFA Stoichiometry | 10-20 equivalents | A large excess of TFA is typically used to drive the reaction to completion. Insufficient acid can lead to incomplete deprotection.[4] |
| Reaction Time | 1-2 hours | Most Boc deprotections are rapid at room temperature.[3] If the reaction is sluggish, it may be due to steric hindrance. Extended reaction times may be necessary. |
| Temperature | 0 °C to Room Temperature | The reaction is typically performed at room temperature.[4] For substrates sensitive to acid, starting at 0 °C can help control the initial exotherm. |
| Workup | Basic wash (NaHCO₃) | Crucial for removing residual TFA and isolating the free amine. If the product is water-soluble, alternative workup procedures like using a basic resin (e.g., Amberlyst A21) may be necessary.[8] |
Safety Precautions
Trifluoroacetic acid (TFA) is a strong, corrosive acid and must be handled with extreme care. [9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for larger volumes), a lab coat, and splash goggles.[9][11]
-
Engineering Controls: All manipulations involving TFA should be conducted in a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[7][9]
-
Spill Response: In case of a spill, evacuate the area and neutralize the spill with an appropriate agent like sodium bicarbonate. Absorb the neutralized mixture with an inert material.[11]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[10] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[10]
Conclusion
This application note provides a robust and reliable protocol for the Boc deprotection of this compound using trifluoroacetic acid. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and efficiently perform this crucial synthetic transformation. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a high rate of success.
References
- Vertex AI Search. Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- BenchChem. Experimental procedure for deprotection of Boc-protected amines. BenchChem.
- University of Washington. Trifluoroacetic Acid SOP. EH&S.
- Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College.
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.
- Thermo Fisher Scientific. Trifluoroacetic acid - SAFETY DATA SHEET. Thermo Fisher Scientific.
- New Jersey Department of Health. TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov.
- BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
- J&K Scientific. BOC Protection and Deprotection. J&K Scientific.
- Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate.
- J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific LLC.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
Sources
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. amherst.edu [amherst.edu]
- 11. nj.gov [nj.gov]
Coupling reaction of 2-(Boc-amino)-3-methylbutylamine with amino acids
Application Note & Protocols
Topic: Strategies for the Efficient Amide Coupling of 2-(Boc-amino)-3-methylbutylamine with N-Protected Amino Acids
Audience: Researchers, scientists, and drug development professionals
Introduction: Navigating Steric Hindrance in Peptidomimetic Synthesis
The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These compounds often offer improved metabolic stability, oral bioavailability, and receptor affinity compared to their natural counterparts. A key building block in this field is this compound, a chiral diamine derived from L-valine. Its structure provides a valuable scaffold for introducing peptide-like side chains while altering the backbone.
However, the coupling of this diamine to an amino acid presents a significant synthetic challenge: steric hindrance. The bulky isopropyl group adjacent to the primary amine can significantly slow down the rate of amide bond formation, leading to incomplete reactions, low yields, and the formation of side products.
This application note serves as an in-depth technical guide for overcoming this challenge. We will dissect the mechanistic principles of amide bond formation, compare the efficacy of various modern coupling reagents, and provide detailed, validated protocols for achieving high-yield synthesis. The focus is on providing not just a procedure, but a clear rationale for every experimental choice, empowering researchers to adapt and troubleshoot their syntheses effectively.
The Core Challenge: Activating the Carboxyl Group for Amide Formation
The direct reaction between a carboxylic acid and an amine is generally unfavorable under standard conditions, as the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt.[1] Peptide coupling reagents are designed to circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[2][3]
The overall process can be visualized as a two-step sequence: activation followed by coupling.
Caption: General workflow for amide bond formation using a coupling reagent.
The efficiency of this process, especially with a sterically hindered amine like this compound, depends almost entirely on the reactivity of the "Activated Intermediate." This necessitates the use of highly potent coupling reagents capable of generating intermediates that react swiftly before side reactions can occur.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
While dozens of coupling reagents exist, they can be broadly categorized into two main classes for this application: carbodiimides and onium salts.[4] The choice of reagent is the single most critical parameter for success.
Carbodiimide Reagents (e.g., DCC, DIC, EDC)
Carbodiimides were among the first reagents used for peptide synthesis and remain in use due to their low cost.[4][5] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then either react with the amine to form the desired amide or undergo side reactions, such as rearranging to an unreactive N-acylurea, which reduces yield.[5]
To mitigate side reactions and improve efficiency, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl cyanohydroxyiminoacetate (OxymaPure).[5][6] These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester.
-
N,N'-Dicyclohexylcarbodiimide (DCC): Effective but produces a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, complicating purification.[4]
-
N,N'-Diisopropylcarbodiimide (DIC): A liquid reagent that generates a soluble diisopropylurea (DIU) byproduct, making it a preferred choice over DCC for both solid-phase and solution-phase synthesis.[5][7]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide whose urea byproduct is also water-soluble, simplifying workup via aqueous extraction.[2][5]
Verdict: While the DIC/OxymaPure combination is powerful, the reaction rates may still be insufficient to overcome the severe steric hindrance of the target amine, risking incomplete coupling.
Onium Salt Reagents (Uronium/Aminium & Phosphonium)
Onium salt-based reagents are generally more reactive and efficient than carbodiimides, making them the preferred choice for difficult or "hindered" couplings.[3] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) stands out as a superior reagent for this specific application.[8][9]
The power of HATU lies in its leaving group, 1-hydroxy-7-azabenzotriazole (HOAt). The mechanism involves:
-
Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).
-
The resulting carboxylate attacks HATU to form an unstable isouronium salt.[10]
-
The displaced HOAt anion rapidly attacks this intermediate to form a highly reactive OAt-active ester .[10]
-
The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state of the amine attack and accelerating the coupling reaction.[10]
This pathway is extremely fast and efficient, minimizing the risk of racemization at the amino acid's alpha-carbon and effectively driving the reaction to completion even with hindered substrates.[9][11]
Caption: Comparison of activation pathways for DIC/Oxyma and HATU reagents.
Comparative Summary
| Feature | DIC / OxymaPure | HATU / DIPEA |
| Reactivity | High | Extremely High[9] |
| Suitability for Hindered Coupling | Good | Excellent[8][11] |
| Racemization Risk | Low | Very Low[9] |
| Key Intermediate | Oxyma-Active Ester | OAt-Active Ester[10] |
| Byproducts | Diisopropylurea (soluble) | Tetramethylurea (soluble) |
| Potential Side Reactions | N-acylurea formation (minimized by Oxyma) | Guanidinylation of amine (if HATU in large excess)[8][12] |
| Cost | Moderate | High |
Detailed Experimental Protocols
The following protocols are designed for a standard solution-phase coupling reaction. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous grade.
Protocol 1: HATU-Mediated Coupling (Recommended Method)
This protocol outlines the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) with this compound.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| N-Protected Amino Acid | Varies | 1.0 mmol | 1.0 |
| This compound | 202.31 | 223 mg | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 348 µL | 2.0 |
| Anhydrous DMF | - | ~10 mL | - |
Workflow Diagram
Caption: Step-by-step workflow for the HATU-mediated coupling protocol.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 5 mL).
-
In a separate vial, dissolve the this compound (1.1 eq) in anhydrous DMF (approx. 2 mL). A slight excess of the amine component helps drive the reaction to completion.
-
-
Carboxylic Acid Activation:
-
To the flask containing the amino acid and HATU, add DIPEA (2.0 eq) dropwise while stirring.[8] The solution may turn yellow, which is characteristic of the formation of the OAt-active ester.
-
Allow the activation mixture to stir at room temperature for 5-10 minutes. This pre-activation step is crucial for ensuring the carboxylic acid is fully converted to the active ester before the amine is introduced.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated mixture dropwise.
-
Rinse the vial with a small amount of DMF (~1 mL) and add it to the reaction flask to ensure a complete transfer.
-
Allow the reaction to stir at room temperature for 2-4 hours. The reaction time may be extended for particularly challenging amino acids.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting amino acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 10-30% Methanol in Dichloromethane (DCM) or 30-50% Ethyl Acetate in Hexanes, depending on the polarity of the product.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing Ethyl Acetate (EtOAc, ~50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~50 mL).
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (2 x 50 mL) to remove unreacted amino acid and HOAt, followed by saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the product's polarity but typically starts with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increases in polarity.
-
Protocol 2: DIC/OxymaPure Mediated Coupling (Alternative Method)
This method can be attempted as a more cost-effective alternative, though lower yields or longer reaction times may be observed.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
| N-Protected Amino Acid | Varies | 1.0 mmol | 1.0 |
| This compound | 202.31 | 223 mg | 1.1 |
| DIC | 126.20 | 171 µL | 1.1 |
| OxymaPure | 142.11 | 156 mg | 1.1 |
| Anhydrous DMF or DCM | - | ~10 mL | - |
Step-by-Step Procedure
-
Setup: In a dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq), OxymaPure (1.1 eq), and this compound (1.1 eq) in anhydrous DMF or DCM (~10 mL).
-
Initiation: Cool the flask to 0 °C in an ice bath.
-
Coupling: Add DIC (1.1 eq) dropwise to the cooled, stirring solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction is typically much slower than with HATU.
-
Monitoring, Work-up, and Purification: Follow steps 4, 5, and 6 as described in Protocol 1. The work-up will also remove the soluble diisopropylurea byproduct.
Reaction Monitoring and Product Characterization
Trustworthy protocols require robust validation. Proper monitoring and characterization are essential to confirm the reaction's success and the product's identity and purity.[13]
Monitoring Techniques
-
TLC: Provides a quick, qualitative assessment of reaction completion by showing the disappearance of the limiting reagent (typically the N-protected amino acid).
-
LC-MS: The definitive method for reaction monitoring. It confirms the consumption of starting materials and the appearance of a new peak with the correct mass-to-charge ratio (m/z) for the desired product.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the molecular structure by showing characteristic peaks for the Boc group (~1.4 ppm), the amino acid backbone and side chain, and the newly formed amide N-H proton (typically a broad signal between 6-8 ppm).
-
¹³C NMR: Provides further structural confirmation, including the key carbonyl peak of the newly formed amide bond (~170-175 ppm).
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement of the product, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the final purity of the compound after chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient reaction time. 2. Reagent degradation (especially HATU if exposed to moisture). 3. Sub-optimal coupling reagent for the specific substrates. | 1. Extend reaction time and continue monitoring. 2. Use fresh, high-quality anhydrous solvents and reagents. 3. Switch to a more powerful reagent (e.g., from DIC/Oxyma to HATU). Increase reagent equivalents to 1.5. |
| Multiple Products Observed | 1. Racemization of the N-protected amino acid. 2. Side reaction with amino acid side chain (if unprotected). 3. Guanidinylation of the amine by excess HATU.[8] | 1. Use HATU, which is known to suppress racemization. Avoid excess base or prolonged activation times. 2. Ensure appropriate side-chain protecting groups are used on the amino acid. 3. Avoid using a large excess of HATU (>1.5 eq). Ensure the amine is added promptly after the activation step. |
| Difficulty in Purification | 1. Byproducts co-eluting with the product. 2. Unreacted starting materials remaining. | 1. Ensure the aqueous work-up is performed thoroughly to remove water-soluble impurities. 2. Optimize the reaction to drive it to completion. Use a different eluent system or a different chromatography technique (e.g., reverse-phase HPLC). |
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. file.globalso.com [file.globalso.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. bachem.com [bachem.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Utilizing 2-(Boc-amino)-3-methylbutylamine for C-Terminal Modification in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic assembly of amino acid sequences.[1][2] While standard protocols typically yield peptides with a C-terminal carboxylic acid or a simple amide, the synthesis of peptides with modified C-termini is crucial for developing novel therapeutics, probes, and peptidomimetics. This guide provides a detailed technical overview and robust protocols for the use of 2-(Boc-amino)-3-methylbutylamine, a protected diamine building block, to introduce a C-terminal valine-like amide modification. This approach offers a powerful alternative to traditional amide-forming resins, allowing for the synthesis of complex C-terminally modified peptides on standard carboxy-functionalized supports like Wang resin. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in advanced peptide chemistry.
Introduction: The Rationale for C-Terminal Modification
The functionalization of a peptide's C-terminus can profoundly impact its biological properties, including receptor affinity, metabolic stability, and pharmacokinetic profile.[3] While resins like MBHA or Rink Amide are commonly used to generate C-terminal amides, they offer limited versatility for introducing more complex modifications.[4] The use of specialized building blocks, such as this compound, provides a strategic advantage. By incorporating this diamine as the first unit onto a standard carboxy-terminated resin (e.g., Wang resin), the final peptide is endowed with a stable, modified amide C-terminus.
This compound is a chiral building block derived from L-Valine. Its structure features:
-
A primary amine (-CH2-NH2) for covalent attachment to a carboxy-functionalized solid support.
-
A secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a well-established acid-labile protecting group.[5][6]
This design allows for an orthogonal protection strategy. The peptide chain is assembled using the base-labile Fmoc protecting group for the α-amines of subsequent amino acids. The Boc group on the initial building block remains intact throughout the synthesis and is removed concurrently with the side-chain protecting groups and resin cleavage under strong acidic conditions.[2][7]
Mechanistic Principles and Strategic Considerations
Orthogonal Protection Scheme
The successful synthesis hinges on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[7] This protocol employs a combination of:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group used for temporary protection of the α-amine of the amino acids in the main chain. It is typically removed with piperidine.
-
tBu-based groups (tert-butyl, Trityl, etc.): Acid-labile groups for "permanent" protection of amino acid side chains.
-
Boc (tert-butyloxycarbonyl): An acid-labile group on the initial diamine building block.
The Boc group on the this compound is stable to the repetitive piperidine treatments used for Fmoc removal but is cleaved by the strong acid (e.g., Trifluoroacetic Acid - TFA) used in the final step.[8] This ensures the integrity of the C-terminal modification throughout the peptide assembly.
The Initial Coupling Step: Anchoring the Diamine
The critical first step is the efficient and complete coupling of the primary amine of this compound to the carboxylic acid groups on the solid support (e.g., Wang resin). This is an amide bond formation reaction, analogous to a standard peptide coupling. The resin's carboxyl group is activated using standard coupling reagents, followed by reaction with the diamine. Incomplete coupling at this stage will lead to truncated sequences lacking the desired modification (deletion sequences). Therefore, monitoring this initial loading is paramount.
Workflow Visualization
The overall process is depicted in the following workflow diagrams.
Caption: Workflow for loading the diamine building block onto Wang resin.
Caption: Overall SPPS workflow for synthesizing the C-terminally modified peptide.
Experimental Protocols
Safety Precaution: Always handle reagents like Trifluoroacetic Acid (TFA), Diisopropylethylamine (DIEA), and coupling agents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Reagents
| Reagent / Material | Recommended Grade / Supplier |
| Wang Resin (100-200 mesh, ~1.0 mmol/g) | Peptide Synthesis Grade |
| 2-(S)-(Boc-amino)-3-methylbutylamine | High Purity (>98%) |
| Fmoc-Protected Amino Acids | Standard Side-Chain Protection |
| HBTU, HATU, or HOBt/DIC | Coupling Reagents |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade |
| Piperidine | Anhydrous, >99% |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% |
| Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade |
| Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT) | Scavengers |
| Diethyl Ether (cold) | ACS Grade |
| Acetic Anhydride, Pyridine | Reagent Grade |
Protocol 1: Loading of this compound onto Wang Resin
This protocol is for a 0.25 mmol scale synthesis.
-
Resin Swelling: Place Wang resin (0.25 g, 0.25 mmol) in a solid-phase synthesis vessel. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Activation of Resin:
-
In a separate vial, dissolve HBTU (0.24 g, 0.625 mmol, 2.5 eq) in DMF (2 mL).
-
Add this solution to the swollen resin.
-
Add DIEA (0.22 mL, 1.25 mmol, 5.0 eq) to the resin slurry.
-
Agitate the mixture for 5 minutes. This step activates the carboxylic acid groups on the resin.
-
-
Coupling the Diamine:
-
In a separate vial, dissolve 2-(S)-(Boc-amino)-3-methylbutylamine (0.126 g, 0.625 mmol, 2.5 eq) in DMF (2 mL).
-
Add this solution to the activated resin slurry.
-
Agitate the reaction mixture for at least 4 hours at room temperature.
-
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Monitoring the Coupling (Optional but Recommended): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling of the primary amine. If the test is positive (blue beads), repeat the coupling step.
-
Capping: To block any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3 v/v/v) for 30 minutes.[2]
-
Final Wash: Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under a stream of nitrogen. The resin is now ready for peptide chain elongation.
Protocol 2: Fmoc-SPPS Chain Elongation
This protocol describes a single coupling cycle. Repeat for each amino acid in the sequence.
-
Fmoc Deprotection:
-
Swell the resin in DMF (5 mL) for 10 minutes.
-
Treat the resin with 20% piperidine in DMF (v/v) (5 mL) for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF (5 mL) for 10 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid by dissolving Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and DIEA (6 eq) in DMF (2 mL) for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
-
Washing: Drain the coupling solution. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive, recouple.
Protocol 3: Final Cleavage and Deprotection
This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the C-terminal moiety.
-
Resin Preparation: After the final Fmoc deprotection and coupling, wash the peptidyl-resin thoroughly with DCM (5 x 5 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail based on the amino acids present in your sequence. A standard, robust cocktail is Reagent K .[9][10]
| Reagent | Composition (v/v/w) | Purpose |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | General purpose, good for Cys, Met, Trp |
| 82.5% / 5% / 5% / 5% / 2.5% | ||
| Reagent B | TFA / H₂O / Phenol / TIS | Good for Trp, avoids odorous thiols |
| 88% / 5% / 5% / 2% |
CAUTION: Prepare the cocktail in a fume hood. TFA is highly corrosive.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptidyl-resin (10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[10]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the mixture (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying and Purification: Gently dry the crude peptide pellet under a stream of nitrogen. Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.
Troubleshooting and Expert Insights
| Problem | Possible Cause | Recommended Solution |
| Low Loading of Diamine | Inefficient activation of resin; Steric hindrance of the diamine. | Increase coupling time to 6-8 hours or overnight. Use a more potent activator like HATU. Ensure all reagents are anhydrous. |
| Positive Kaiser Test after Coupling | Incomplete coupling due to aggregation or difficult sequence. | Double couple the amino acid (repeat the coupling step). Switch to a more polar solvent like NMP or use microwave-assisted synthesis.[11] |
| Low Final Peptide Yield | Premature cleavage of peptide from resin; Incomplete final cleavage. | Ensure the Wang resin linker is stable to the deprotection conditions (it should be). Extend final cleavage time to 4 hours. |
| Unexpected Mass in Final Product (+56 Da) | Incomplete removal of the Boc group. | Extend cleavage time or use a stronger acid cocktail (less common). Ensure fresh, high-quality TFA is used. |
| Side Reactions with Sensitive Residues (Trp, Met, Cys) | Scavenger cations reacting with nucleophilic side chains. | Use an appropriate cleavage cocktail with scavengers like TIS, EDT, or thioanisole to trap reactive species.[9][12] |
Conclusion
The use of this compound represents a sophisticated and powerful strategy for synthesizing peptides with C-terminal modifications. By anchoring this building block to a standard carboxy-resin, researchers can bypass the limitations of pre-functionalized amide resins and create diverse peptide structures. The protocols detailed in this guide, grounded in the principles of orthogonal protection and robust coupling chemistry, provide a reliable framework for successfully incorporating this and similar diamine building blocks into advanced solid-phase peptide synthesis workflows.
References
-
Ajayaghosh, A. & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396. [Link]
-
Pathak, T. P., & Miller, B. L. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 18(10), 12861–12883. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
-
Fields, C. G., & Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]
-
Legigan, T., et al. (2014). Construction of building blocks for solid phase peptide synthesis... ResearchGate. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Zeglis, B. M., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
E-M-S. (2014). Methods and protocols of modern solid phase peptide synthesis. e-Polymers. Retrieved from [Link]
-
Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
-
Tedeschi, T., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]
-
Danishefsky, S. J., & Schlessinger, J. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. JoVE. [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Synthesis of Dipeptides Utilizing 2-(Boc-amino)-3-methylbutylamine
Introduction: The Significance of Dipeptide Amides and the Role of 2-(Boc-amino)-3-methylbutylamine
Dipeptides, the simplest members of the peptide family, are of profound interest in medicinal chemistry and drug development. Their inherent properties, such as improved stability, oral availability, and the ability to mimic key fragments of biologically active proteins, make them attractive therapeutic candidates.[1][2] Dipeptide amides, in particular, offer enhanced resistance to enzymatic degradation by carboxypeptidases, a crucial attribute for increasing the in vivo half-life of peptide-based drugs.[3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of dipeptides using This compound (CAS 871235-24-4), a key building block for introducing a C-terminal valine amide moiety.[4][5][6][7] This compound, also known as N-Boc-L-valinamide, presents a unique synthetic challenge due to the steric hindrance imparted by the valine side chain. Overcoming this steric impediment is critical for achieving high coupling efficiency and purity of the final dipeptide.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the intricacies of both solution-phase and solid-phase synthesis strategies, offering insights into the selection of appropriate coupling reagents, reaction optimization, and purification techniques.
Understanding the Building Block: this compound
This compound is a derivative of the amino acid L-valine, where the carboxylic acid functional group has been replaced with a primary amine, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[4][5][6][7] The Boc protecting group is acid-labile, allowing for its selective removal under mild acidic conditions, which is a cornerstone of Boc-based peptide synthesis.[8][9]
The presence of the bulky isopropyl side chain of the valine residue makes this compound a sterically hindered amine.[10][11] This steric bulk significantly influences the kinetics of the coupling reaction, often requiring more potent activating agents and optimized reaction conditions compared to less hindered amines.[10][11]
Core Principles of Dipeptide Synthesis with this compound
The synthesis of a dipeptide using this building block involves the formation of an amide bond between the carboxylic acid of an N-terminally protected amino acid and the primary amine of this compound. The general workflow is depicted below:
Caption: General workflow for dipeptide amide synthesis.
A critical aspect of this synthesis is the choice of the N-terminal protecting group for the incoming amino acid and the coupling strategy. To ensure selective deprotection, the N-terminal protecting group of the second amino acid should be orthogonal to the Boc group on the valine amide. For instance, if a final deprotection of both groups is desired, using another Boc group is feasible. However, for stepwise synthesis, an Fmoc group, which is base-labile, would be a suitable choice.
Navigating Steric Hindrance: Coupling Reagent Selection
The success of coupling a carboxylic acid to the sterically hindered amine of this compound heavily relies on the choice of the coupling reagent. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may result in low yields due to the slow reaction kinetics.[10][11] More potent activating agents are generally required.
| Coupling Reagent | Active Species | Reactivity | Notes |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | OAt-ester | Very High | Highly effective for hindered couplings; minimizes racemization.[12] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt-ester | High | A reliable and widely used reagent for challenging couplings.[12] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt-ester | High | Byproducts are less hazardous than those of BOP.[12] |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | OBt-ester | Moderate | A classic combination, but may require longer reaction times or higher temperatures for hindered couplings.[13] |
Solution-Phase Synthesis Protocol
Solution-phase synthesis offers scalability and allows for the purification of intermediates at each step.[14]
Workflow for Solution-Phase Synthesis
Caption: Step-by-step solution-phase synthesis workflow.
Detailed Protocol
1. Materials and Reagents:
-
N-Boc protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
2. Coupling Reaction:
-
In a round-bottom flask, dissolve the N-Boc protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
3. Work-up and Purification of Protected Dipeptide:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide amide.
4. Boc Deprotection:
-
Dissolve the purified protected dipeptide amide in a solution of 25-50% TFA in DCM.[16]
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The crude dipeptide amide TFA salt can be purified by reverse-phase HPLC.
Solid-Phase Peptide Synthesis (SPPS) Protocol
SPPS is an efficient method for the synthesis of peptides, where the growing peptide chain is covalently attached to an insoluble resin support.[16] For the synthesis of a C-terminal amide, a Rink Amide resin is commonly used.
Workflow for Solid-Phase Synthesis
Caption: Step-by-step solid-phase synthesis workflow.
Note: The provided topic specifies using this compound. In standard SPPS for a dipeptide amide, one would typically start with a resin like Rink Amide, couple the first amino acid (Valine, Fmoc-protected), deprotect, and then couple the second amino acid. The use of this compound is more suited for a solution-phase approach or a convergent solid-phase strategy where a pre-formed dipeptide is attached to the resin. For the purpose of this guide, a standard SPPS protocol for a dipeptide amide is provided as it aligns with the common application of synthesizing such molecules.
Detailed Protocol (Using Rink Amide Resin)
1. Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-Val-OH
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
HBTU
-
DIPEA
-
Anhydrous DMF
-
20% Piperidine in DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
2. Resin Preparation and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Val-OH (3.0 eq) with HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.[15]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF.
3. Second Amino Acid Coupling:
-
Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Pre-activate the second Fmoc-protected amino acid (3.0 eq) with HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF.
-
Couple the activated amino acid to the resin-bound valine.
-
Wash the resin with DMF and then with DCM.
4. Cleavage and Purification:
-
Perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[17]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the crude dipeptide amide by reverse-phase HPLC.
Conclusion
The synthesis of dipeptides using this compound provides a direct route to C-terminal valine amides, which are valuable motifs in drug discovery. The primary challenge in this synthesis is the steric hindrance of the valine derivative, which necessitates the use of potent coupling reagents and optimized reaction conditions. Both solution-phase and solid-phase methodologies can be successfully employed, with the choice depending on the desired scale and purification strategy. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize these important dipeptide amides.
References
-
Ajayaghosh, A., Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396. Retrieved from [Link]
-
Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [https://www.spherotech.com/tech/General Protocol for Coupling Biomolecules.pdf]([Link] Protocol for Coupling Biomolecules.pdf)
-
Kandepi, V., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(33), 4444-4447. Retrieved from [Link]
-
Pessolano, A. A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(10), 7155-7161. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. Retrieved from [Link]
-
Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]
-
Van der Veken, P. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 416-420. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2018). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. RSC Advances, 8(2), 998-1021. Retrieved from [Link]
-
Yagasaki, M., & Hashimoto, S. (2008). Synthesis and application of dipeptides; current status and perspectives. Applied Microbiology and Biotechnology, 81(1), 13-22. Retrieved from [Link]
-
SBS Genetech. (n.d.). Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]
-
Wang, W., et al. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 17(9), 10436-10447. Retrieved from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 871235-24-4. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanamine, 3-methyl-. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 871235-24-4|this compound|BLD Pharm [bldpharm.com]
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- 12. peptide.com [peptide.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
Application Note & Protocols: The Strategic Use of 2-(Boc-amino)-3-methylbutylamine in the Synthesis of Potent Enzyme Inhibitors
Abstract
In the landscape of modern drug discovery, the use of chiral building blocks is fundamental to the rational design of potent and selective therapeutic agents.[1][2][3][4] 2-(Boc-amino)-3-methylbutylamine, a derivative of L-valinamide, stands out as a critical intermediate, particularly in the synthesis of enzyme inhibitors. Its unique structure, featuring a chiral center, a sterically significant isobutyl group, and a strategically placed Boc-protected amine, provides a versatile scaffold for mimicking peptide substrates. This guide offers an in-depth exploration of the scientific rationale, synthetic strategies, and detailed laboratory protocols for leveraging this building block in the development of next-generation enzyme inhibitors, with a focus on protease inhibitors such as dipeptidyl boronic acids.
Foundational Principles: Why this compound is a Privileged Scaffold
The efficacy of an enzyme inhibitor is intimately tied to its ability to bind with high affinity and specificity to the enzyme's active site. This compound is expertly suited for this role for several key reasons:
-
Biomimicry and Chirality: The molecule's core structure emulates the amino acid L-valine. The isobutyl side chain can occupy the S1 or S2 specificity pockets of many proteases, which often recognize hydrophobic residues. The inherent (S)-stereochemistry is crucial for establishing the precise three-dimensional interactions required for potent inhibition, as enzymes are exquisitely stereoselective.[2][5]
-
The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[5] It masks the primary amine with a robust, non-reactive carbamate that is stable to a wide range of nucleophilic and basic conditions. This chemical orthogonality is essential, allowing chemists to perform reactions on other parts of the molecule without interference. The Boc group can be cleanly and efficiently removed under specific acidic conditions, enabling sequential and controlled construction of the inhibitor scaffold.[6]
-
Synthetic Versatility: The presence of two distinct amine functionalities (one protected, one free) makes this molecule an ideal starting point for building dipeptide mimetics. The free amine serves as a nucleophilic handle for coupling to a carboxylic acid, while the Boc-protected amine can be revealed at a later stage for further elongation of the molecular chain.
Below is a diagram illustrating the logical flow of utilizing this building block in a generalized synthetic scheme.
Sources
- 1. nbinno.com [nbinno.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: High-Resolution NMR Spectroscopy for the Characterization of 2-(Boc-amino)-3-methylbutylamine and its Reaction Products
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 2-(tert-butoxycarbonyl-amino)-3-methylbutylamine and its derivatives. This compound, a valuable building block in medicinal chemistry, often undergoes transformations such as acylation, alkylation, and Boc-deprotection. This guide details optimized protocols for sample preparation, data acquisition, and spectral interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. We present a detailed analysis of the characteristic spectral features of the parent molecule and its common reaction products, supported by tabulated chemical shift data and illustrative reaction pathway diagrams. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for the unambiguous structural elucidation of these compounds, which is critical for advancing drug discovery programs.
Introduction
2-(Boc-amino)-3-methylbutylamine, a derivative of the amino acid valine, is a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of a chiral center and two distinct amine functionalities, one protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile scaffold for creating complex molecular architectures. The Boc protecting group is favored in organic synthesis due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[2][3]
Accurate and unambiguous characterization of the products from reactions involving this compound is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure in solution.[4] This application note will delve into the practical aspects of using ¹H, ¹³C, and 2D NMR techniques to confidently identify the starting material and its key reaction products.
Principles of NMR Characterization of Boc-Protected Amines
The defining feature of a Boc-protected amine in a ¹H NMR spectrum is the presence of a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[2][5] This peak typically appears in the upfield region of the spectrum, around 1.4-1.5 ppm, and its integration value of 9H is a strong indicator of successful Boc protection.[2][6] The carbamate N-H proton usually appears as a broad singlet. In the ¹³C NMR spectrum, the Boc group is characterized by signals for the quaternary carbon and the three methyl carbons.[4]
Key reaction pathways for this compound include:
-
N-Acylation/N-Alkylation: Reaction at the primary amine.
-
Boc-Deprotection: Removal of the Boc group to reveal the secondary amine.
-
Sequential Reactions: A combination of the above.
Each of these transformations results in predictable changes in the NMR spectrum, which will be discussed in detail.
Experimental Protocols
NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[7]
Materials:
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[10][11]
-
5 mm NMR tubes[7]
-
Pipettes
-
Vortex mixer
Protocol:
-
Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] The choice of solvent is critical as chemical shifts are solvent-dependent.[11]
-
Transfer: Using a pipette, transfer the solution to a clean 5 mm NMR tube. Avoid any solid particles in the solution.[9]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) is suitable.
¹H NMR Acquisition Protocol:
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[10]
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[10]
-
Parameter Setup:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (nt): 8-16 scans are typically sufficient for a good signal-to-noise ratio.[4]
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum.[2] Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]
¹³C NMR Acquisition Protocol:
-
Parameter Setup:
-
Acquisition and Processing: Follow the same acquisition and processing steps as for ¹H NMR. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
2D NMR (COSY & HSQC) Acquisition Protocol:
-
Utilize standard, pre-defined parameter sets for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments. These experiments are invaluable for establishing proton-proton and proton-carbon correlations, respectively.[12][13][14]
Spectral Interpretation and Data Analysis
NMR Spectrum of this compound (Starting Material)
The structure of the starting material contains a valine-derived backbone. The expected chemical shifts are influenced by the electronic environment of each nucleus.[15][16]
¹H NMR (400 MHz, CDCl₃):
-
Boc Group: A sharp singlet at ~1.44 ppm (9H).
-
Valine-like Protons:
-
Two diastereotopic methyl groups of the isopropyl moiety appearing as doublets around 0.9 ppm (6H).
-
A multiplet for the methine proton of the isopropyl group (~1.8-2.0 ppm, 1H).
-
A multiplet for the chiral methine proton adjacent to the Boc-protected amine (~3.5-3.7 ppm, 1H).
-
Two diastereotopic protons of the CH₂ group adjacent to the primary amine, appearing as multiplets (~2.7-2.9 ppm, 2H).
-
-
Amine/Amide Protons:
-
A broad singlet for the primary amine protons (NH₂) which may exchange with D₂O.
-
A broad signal for the carbamate proton (NH) around 5.0 ppm.
-
¹³C NMR (100 MHz, CDCl₃):
-
Boc Group: Quaternary carbon (~79 ppm) and methyl carbons (~28 ppm).
-
Valine-like Carbons:
-
Methyl carbons of the isopropyl group (~18-19 ppm).
-
Methine carbon of the isopropyl group (~31 ppm).
-
Chiral methine carbon (~58 ppm).
-
Methylene carbon (~45 ppm).
-
-
Carbonyl Carbon: Carbamate carbonyl carbon (~156 ppm).
Table 1: Expected Chemical Shifts for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.44 (s, 9H) | ~28.4 |
| Boc C(CH₃)₃ | - | ~79.5 |
| Boc C=O | - | ~156.0 |
| Isopropyl CH₃ | ~0.90 (d, 6H) | ~18-19 |
| Isopropyl CH | ~1.8-2.0 (m, 1H) | ~31.0 |
| CH-NHBoc | ~3.5-3.7 (m, 1H) | ~58.0 |
| CH₂-NH₂ | ~2.7-2.9 (m, 2H) | ~45.0 |
| NHBoc | ~5.0 (br s, 1H) | - |
| NH₂ | variable (br s, 2H) | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Characterization of Reaction Products
Reaction of the primary amine with an acylating agent (e.g., an acid chloride or anhydride) will form an amide.
Expected Spectral Changes:
-
¹H NMR:
-
The CH₂ protons adjacent to the newly formed amide will shift downfield.
-
A new amide N-H signal will appear, typically as a triplet.
-
The broad signal for the primary amine protons will disappear.
-
Signals corresponding to the newly introduced acyl group will be present.
-
-
¹³C NMR:
-
A new amide carbonyl signal will appear (~170-175 ppm).
-
The CH₂ carbon adjacent to the amide will shift slightly.
-
Treatment with a mild acid (e.g., trifluoroacetic acid in dichloromethane) will remove the Boc group, yielding a diamine.[17][18]
Expected Spectral Changes:
-
¹H NMR:
-
The characteristic singlet at ~1.44 ppm for the Boc group will disappear completely.[19]
-
The proton on the chiral methine (now adjacent to a primary amine) will shift upfield.
-
-
¹³C NMR:
-
The signals for the Boc group carbons (~28 ppm, ~79 ppm, and ~156 ppm) will be absent.
-
2D NMR for Unambiguous Assignments
-
COSY: A COSY spectrum will show correlations between J-coupled protons. This is extremely useful for tracing the connectivity of the carbon backbone, for example, confirming the coupling between the isopropyl methine and its adjacent methyl groups, and the chiral methine proton.[20][21]
-
HSQC: An HSQC spectrum correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.[12][13]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for NMR analysis.
Reaction Pathways and Key NMR Changes
Caption: Key reaction pathways and NMR shifts.
Conclusion
NMR spectroscopy is an indispensable technique for the routine and in-depth characterization of this compound and its reaction products. By following the detailed protocols and understanding the characteristic spectral changes associated with common synthetic transformations, researchers can ensure the structural integrity of their compounds. The use of one-dimensional ¹H and ¹³C NMR, complemented by two-dimensional techniques like COSY and HSQC, provides a robust and reliable method for structural elucidation, thereby supporting the advancement of drug discovery and development projects.
References
-
Hornak, J. P. Sample Preparation. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Berzina, M., et al. Fragment of valine derivative 3b ¹H NMR spectrum. The N⁶CH proton chemical shifts are shown. ResearchGate. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
IMSERC. Amino Acids: Valine. [Link]
-
Otten, R., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(2), 113-117. [Link]
-
ResearchGate. Chemical shifts of valine residue resonances. [Link]
-
Cortina, G., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife, 7, e37969. [Link]
-
Pearson, J. G., et al. (1997). Predicting Chemical Shifts in Proteins: Structure Refinement of Valine Residues by Using ab Initio and Empirical Geometry Optimizations. Journal of the American Chemical Society, 119(49), 11941-11950. [Link]
-
Heravi, M. M., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 59(1), 2295-2298. [Link]
-
Human Metabolome Database. 3-Methyl-1-butylamine 13C NMR Spectrum. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide from L-phenylalanine and ethylenediamine. Der Pharma Chemica, 3(3), 174-188. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6287, L-Valine. [Link]
-
ResearchGate. 1 H NMR spectra to show BOC deprotection on the carbonate unit in the polymer backbone. [Link]
-
Itoh, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2901. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
-
DR. SYED ADNAN ALI SHAH. (2020, April 18). EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. YouTube. [Link]
-
Kumar, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4785-4789. [Link]
-
University of Basel. Peptide NMR. [Link]
-
Kochkarov, D. A., et al. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Journal of Chemistry and Technologies, 24(2), 163-172. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Itoh, H. (2018). Problem Session. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
-
ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
Domainex. (2022, March 10). Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. [Link]
-
The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]
-
ElectronicsAndBooks. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]
-
ResearchGate. Reaction pathway for BOC amine formation under mild reaction conditions. [Link]
Sources
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- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. scribd.com [scribd.com]
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Application Note: Mass Spectrometry Analysis of Peptides Containing 2-(Boc-amino)-3-methylbutylamine
Abstract
This application note provides a comprehensive guide for the robust analysis of synthetic peptides incorporating the non-standard moiety, 2-(Boc-amino)-3-methylbutylamine, using Liquid Chromatography-Mass Spectrometry (LC-MS). Such modifications are increasingly prevalent in the development of novel peptide therapeutics, including stapled peptides and peptidomimetics, necessitating specialized analytical methodologies. We detail the inherent challenges, including hydrophobicity and the lability of the tert-butyloxycarbonyl (Boc) protecting group, and provide field-proven protocols for sample preparation, LC-MS method development, and data interpretation. The strategies outlined herein are designed to ensure high-quality, reproducible data for accurate characterization, impurity profiling, and quality control in research and drug development settings.
Introduction: The Analytical Challenge
The incorporation of synthetic building blocks like this compound is a key strategy in modern drug discovery to enhance peptide stability, cell permeability, and target affinity. This specific moiety introduces a bulky, hydrophobic Boc-protected amine, which presents distinct challenges for standard mass spectrometry-based peptide analysis workflows.
The primary analytical hurdles are twofold:
-
Increased Hydrophobicity: The valine-like side chain and the large Boc group significantly increase the peptide's hydrophobicity. This can lead to poor solubility, non-specific binding to sample vials, and challenging chromatographic behavior, such as peak broadening or irreversible column retention.[1][2][3]
-
Boc Group Lability: The Boc protecting group is notoriously labile and prone to cleavage under acidic conditions or due to in-source decay (fragmentation within the ion source of the mass spectrometer).[4][5] This can complicate data interpretation by generating multiple species from a single parent molecule, making accurate molecular weight determination and quantification difficult.[6]
This guide provides a systematic approach to overcome these challenges, enabling confident and accurate analysis.
Strategic Solutions & Experimental Design
A successful analysis hinges on a carefully designed workflow that accounts for the unique chemical properties of the modified peptide. Our recommended approach integrates optimized sample handling, tailored liquid chromatography, and specific mass spectrometry parameters.
Core Principles for Analysis
-
Minimize Acidity: To preserve the Boc group, strong acids like trifluoroacetic acid (TFA) should be avoided or used at very low concentrations in sample solvents and mobile phases.[6] Formic acid (FA) at 0.1% is the recommended alternative.
-
Enhance Solubility: The use of organic co-solvents and specialized sample vials is critical to prevent loss of the hydrophobic peptide due to precipitation or adsorption.[2][7]
-
Control In-Source Decay: Mass spectrometer source parameters must be optimized to be "soft" enough to minimize premature fragmentation of the Boc group, ensuring the intact peptide is the primary species observed in the MS1 scan.[5][6]
Experimental Workflow Overview
The following diagram outlines the recommended workflow for analyzing peptides containing this compound.
Caption: High-level workflow for LC-MS analysis of Boc-modified peptides.
Detailed Protocols
Protocol 1: Sample Preparation
This protocol is designed to maximize peptide recovery and stability.
Materials:
-
Peptide sample containing this compound
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Low-adsorption polypropylene autosampler vials
-
Solvent A: 0.1% FA in water
-
Solvent B: 0.1% FA in ACN
Procedure:
-
Stock Solution Preparation: Accurately weigh the peptide and dissolve it in a 50:50 (v/v) mixture of ACN and water to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Rationale: Using a higher initial percentage of organic solvent helps to solubilize the hydrophobic peptide.
-
Working Solution: Immediately before analysis, dilute the stock solution to a working concentration of 1-10 µg/mL. Use the initial mobile phase conditions of your LC method (e.g., 95% Solvent A, 5% Solvent B) as the diluent. Rationale: Diluting in the mobile phase ensures compatibility with the LC system and prevents the peptide from precipitating upon injection.[4]
-
Vial Selection: Use low-adsorption polypropylene vials to minimize sample loss, which can be significant for hydrophobic peptides in standard glass or polypropylene containers.[2]
Protocol 2: LC-MS Method
This method provides a robust starting point for separating the modified peptide from potential impurities.
Instrumentation & Columns:
-
LC System: A high-performance liquid chromatography system capable of delivering stable gradients at analytical flow rates.
-
Mass Spectrometer: An electrospray ionization (ESI) enabled high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7-2.6 µm particle size). Rationale: C18 chemistry provides the necessary hydrophobicity to retain and separate the modified peptide.[4]
LC Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for peptide analysis that avoids Boc deprotection. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong solvent for eluting hydrophobic peptides. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 2-10 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient | 5-60% B over 20 min, then to 95% B | A broad gradient is necessary to elute the hydrophobic peptide effectively. A steeper gradient may be required for highly retained species.[8] |
MS Parameters (Positive ESI Mode):
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Peptides readily form positive ions via protonation. |
| Capillary Voltage | 3.5 - 4.0 kV | Standard range for stable spray. |
| Source Temp. | 120 °C | Keep as low as possible to minimize in-source decay of the Boc group. |
| Sheath/Aux Gas | Instrument Dependent | Optimize for stable signal. |
| MS1 Resolution | > 60,000 | High resolution is critical for accurate mass determination. |
| MS1 Scan Range | 300 - 2000 m/z | Should cover the expected m/z of the precursor ion. |
| MS/MS Activation | CID or HCD | Collision-Induced Dissociation (CID) is a common choice. |
| Collision Energy | Stepped (e.g., 20, 30, 40 eV) | A stepped energy profile ensures a wide range of fragments are generated. |
Data Analysis and Interpretation
Accurate interpretation requires recognizing the unique fragmentation signature of the Boc-modified moiety.
Identifying the Intact Peptide (MS1)
In the full MS1 scan, the primary goal is to locate the protonated molecular ion [M+H]+. However, due to the lability of the Boc group, it is common to also observe an in-source decay product corresponding to the peptide after the loss of the entire Boc group (M-100.05 Da) or isobutylene (M-56.06 Da).[4][9] The relative intensity of these peaks can be minimized by using "soft" ESI conditions as described above.
Interpreting Fragmentation Spectra (MS/MS)
Tandem MS (MS/MS) is used to confirm the peptide sequence and locate the modification. When a peptide containing the this compound moiety is fragmented, a highly characteristic fragmentation pattern emerges.
Key Diagnostic Fragment Ions:
-
Neutral Loss of Isobutylene (-56.06 Da): A very common and diagnostic loss from the precursor ion.[10]
-
Neutral Loss of tert-Butanol (-74.07 Da): Another possible fragmentation pathway for the Boc group.[10]
-
Neutral Loss of the Boc Group (-100.05 Da): Loss of the entire tert-butyloxycarbonyl group.[9]
-
Backbone Fragments (b- and y-ions): The standard peptide backbone fragments will be observed, allowing for sequence confirmation. The mass of the modified residue must be correctly accounted for in the sequencing software.
The diagram below illustrates the primary fragmentation pathways of the Boc group under CID conditions.
Caption: Key fragmentation pathways for Boc-protected peptides in MS/MS.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires a specialized approach that deviates from standard peptide workflows. By carefully controlling sample preparation to mitigate hydrophobicity-related losses and by optimizing LC-MS parameters to minimize in-source decay of the labile Boc group, high-quality and interpretable data can be reliably obtained. Recognizing the characteristic neutral losses of isobutylene, tert-butanol, and the entire Boc group during MS/MS analysis is crucial for confident structural confirmation. The protocols and insights provided in this application note serve as a robust framework for researchers in drug development to successfully characterize these complex and promising therapeutic molecules.
References
- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
- BenchChem. (2025). Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.
-
Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-663. [Link]
- BenchChem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)
- Yadav, M., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run.
-
Parsley, N. C., & Hicks, L. M. (2025). Illuminating the dark space of bioactive peptides with mass spectrometry. RSC Chemical Biology. [Link]
-
Yadav, M., et al. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research. [Link]
-
Nie, S., et al. (2022). Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. Analytical Biochemistry, 658, 114924. [Link]
- Waters Corporation. (N.D.). Factors that Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling.
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?[Link]
-
ResearchGate. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System?[Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for 2-(Boc-amino)-3-methylbutylamine derivatives
Application Note & Protocol Guide
Topic: High-Fidelity Purification Strategies for 2-(Boc-amino)-3-methylbutylamine and Related Derivatives
Abstract
Derivatives of this compound are valuable chiral building blocks in medicinal chemistry and drug development, frequently utilized in the synthesis of protease inhibitors and other complex molecular architectures. A common synthetic challenge is the purification of these intermediates, which possess both a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a basic, nucleophilic primary amine. This combination of functionalities complicates standard purification techniques, often leading to issues such as poor separation, product loss, and peak tailing in chromatography. This guide provides a comprehensive overview of the physicochemical challenges inherent in purifying these molecules and presents detailed, field-proven protocols for three primary purification techniques: modified flash column chromatography, strategic recrystallization, and acid-base liquid-liquid extraction. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Purification Challenge
The structure of this compound contains two key features that dictate its purification strategy:
-
The Boc Group: This bulky, non-polar protecting group significantly increases the lipophilicity of the molecule, making it readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and ethers.
-
The Free Primary Amine: The terminal -NH2 group is basic and nucleophilic. This functionality is prone to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which is the most common stationary phase for flash chromatography.[1] This interaction is the primary cause of significant peak tailing, irreversible adsorption, and potential on-column degradation.[2]
Typical impurities encountered during the synthesis of these compounds include unreacted starting materials, di-Boc protected diamine, and byproducts from the Boc-protection reaction. The goal of any purification strategy is to efficiently remove these impurities while maximizing the recovery of the desired mono-protected product.
Purification Strategy Selection
Choosing the right purification method depends on the scale of the reaction, the nature of the impurities, and the physical state of the crude product (e.g., oil vs. solid). The following decision workflow can guide the selection process.
Caption: Decision workflow for selecting a purification technique.
Detailed Protocols & Methodologies
Protocol 1: Modified Flash Column Chromatography
Flash chromatography is often the most versatile method for separating complex mixtures. For basic amines, success is critically dependent on neutralizing the acidic nature of the silica gel stationary phase.[3]
Principle of Causality: The addition of a volatile tertiary amine, most commonly triethylamine (TEA), to the mobile phase serves a dual purpose. First, it deactivates the acidic silanol sites on the silica surface by forming a transient ammonium-siloxide ion pair.[2][4] This prevents the primary amine of the target molecule from strongly adsorbing, thereby mitigating peak tailing and improving recovery.[1] Second, it helps to maintain the analyte in its neutral, free-base form, ensuring consistent elution behavior.
Step-by-Step Protocol:
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your chosen eluent system (e.g., 95:5 DCM/Methanol).
-
To this stock solution, add 1-2% triethylamine by volume.
-
Spot the crude material on a silica TLC plate and develop it using the TEA-modified eluent.
-
The ideal solvent system should provide a retention factor (Rf) for the product of ~0.25-0.35. Adjust the polarity (e.g., by increasing the methanol percentage) as needed.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriate size flash column based on the mass of the crude material (a general rule is a 40-100:1 ratio of silica mass to crude mass).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM + 1% TEA).
-
Pour the slurry into the column and use pressure to pack the bed, ensuring no air bubbles are trapped. Do not let the column run dry.
-
-
Sample Loading:
-
Direct (Wet) Loading: Dissolve the crude product in a minimal amount of the initial eluent (or a stronger solvent like DCM if solubility is an issue). Inject the solution directly onto the top of the packed silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2x the mass of the crude) and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for less soluble compounds or when high resolution is required.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity solvent system.
-
If a gradient elution is required, gradually increase the percentage of the more polar solvent (e.g., methanol) according to the separation observed on the TLC plate.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions, and remove the solvent and TEA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of TEA.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) | Most common and cost-effective.[2] |
| Alternative Phases | Amine-functionalized Silica, Alumina | Use if TEA is incompatible or separation is poor.[2][3][5] |
| Mobile Phase Modifier | 1-3% Triethylamine (TEA) | Neutralizes acidic silanol groups, prevents tailing.[2] |
| Common Eluents | DCM/Methanol, Ethyl Acetate/Hexanes | Start with a low polarity and gradually increase.[2] |
| Loading Technique | Dry Loading | Often provides sharper bands and better separation. |
Protocol 2: Recrystallization
If the crude product is a solid or can be induced to solidify, recrystallization can be an exceptionally powerful technique for achieving high purity, often surpassing chromatography in a single step.
Principle of Causality: Recrystallization relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[6] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount of crude material (20-50 mg) in several test tubes.
-
Add a few drops of different solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the promising solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a good solvent. A common system for Boc-amino compounds is ethyl acetate/hexanes.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent is a common cause of low recovery.[6]
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Protocol 3: Acid-Base Liquid-Liquid Extraction
This technique is an excellent first-pass purification or workup step to remove non-basic organic impurities or unreacted starting materials like Boc-anhydride.
Principle of Causality: This method exploits the basicity of the free amine. By washing an organic solution of the crude product with an aqueous acid (e.g., 1 M HCl), the basic amine is protonated to form an ammonium salt. This salt is water-soluble and will move to the aqueous phase, while neutral or acidic organic impurities remain in the organic phase. Subsequently, basifying the aqueous layer regenerates the neutral amine, which can be extracted back into an organic solvent.[4][7]
Step-by-Step Protocol:
-
Acidic Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M aqueous HCl (3 x volumes). The desired product will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. The original organic layer, containing neutral impurities, can be discarded.
-
-
Basification and Re-extraction:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a base, such as 2 M NaOH or saturated NaHCO3, with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the now basic aqueous layer with a fresh organic solvent (e.g., DCM or EtOAc) (3 x volumes). The purified product will now move back into the organic phase.
-
-
Drying and Concentration:
-
Combine the organic extracts from the previous step.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified product.
-
Characterization and Quality Control
After purification, the identity and purity of the this compound derivative should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To ensure a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure and absence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Chromatography: Severe peak tailing. | Insufficient TEA in the mobile phase; strong interaction with silica. | Increase TEA concentration to 2-3%.[2] Consider switching to a less acidic stationary phase like alumina or amine-functionalized silica.[3][5] |
| Chromatography: Product does not elute. | Product is irreversibly adsorbed onto the silica. | Pre-treat the silica by slurrying it with a TEA-containing solvent before packing the column.[4] Use a more polar solvent system (e.g., higher % of MeOH). |
| Recrystallization: Product oils out instead of crystallizing. | Solvent is too non-polar; cooling is too rapid; impurities present. | Try a more polar solvent or a bi-phasic solvent system. Ensure slow cooling. Try seeding the solution with a previously obtained crystal. |
| Recrystallization: Very low yield. | Too much solvent used for dissolution; product has high solubility in cold solvent. | Use the absolute minimum amount of hot solvent.[6] Try a different solvent system where the product is less soluble when cold. |
| Extraction: Emulsion forms at the interface. | Agitation was too vigorous; high concentration of materials. | Add brine to the separatory funnel to help break the emulsion. Allow the funnel to stand undisturbed for a longer period. |
Conclusion
The successful purification of this compound derivatives is readily achievable with a rational approach based on the compound's physicochemical properties. For complex mixtures, modified flash chromatography with a TEA-doped eluent is a robust and versatile method. When the crude product is solid, recrystallization offers a pathway to exceptionally high purity. Finally, acid-base extraction serves as an excellent initial cleanup technique to remove neutral impurities. By understanding the principles behind these methods, researchers can confidently select and optimize a purification strategy that maximizes both yield and purity, facilitating the advancement of their synthetic chemistry programs.
References
-
Title: Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source: University of Bath URL: [Link]
-
Title: Purifying amines on silica | Org Prep Daily Source: WordPress.com URL: [Link]
-
Title: Chromatography: The Solid Phase Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: How Triethilamine works on a compound separation in a reversed phase column (C18)? Source: ResearchGate URL: [Link]
-
Title: The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate Source: Digital Commons @ IWU URL: [Link]
- Title: Crystallization method of Boc-amino acid Source: Google Patents URL
-
Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: SciELO México URL: [Link]
-
Title: How to get (or crystallize) solid amino acids derivatives and peptides? Source: ResearchGate URL: [Link]
-
Title: Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives Source: ElectronicsAndBooks URL: [Link]
-
Title: mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates Source: Organic Syntheses URL: [Link]
-
Title: Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture Source: Semantic Scholar URL: [Link]
-
Title: Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Source: ResearchGate URL: [Link]
-
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: MDPI URL: [Link]
-
Title: this compound CAS 871235-24-4 Source: BIOSYNCE URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications URL: [Link]
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis Source: Der Pharma Chemica URL: [Link]
-
Title: When should I use an amine-bonded silica for flash chromatography? Source: Biotage URL: [Link]
Sources
Scalable synthesis of 2-(Boc-amino)-3-methylbutylamine
Application Note & Protocol
A Scalable, Two-Step Synthesis of (S)-2-(tert-Butoxycarbonylamino)-3-methylbutylamine from L-Valine
Abstract
Chiral 1,2-diamines are privileged structural motifs found in numerous biologically active compounds and serve as essential ligands and catalysts in asymmetric synthesis.[1][2][3] This application note provides a detailed, scalable, and field-proven protocol for the synthesis of (S)-2-(tert-butoxycarbonylamino)-3-methylbutylamine, a valuable building block derived from the readily available amino acid, L-valine. The synthesis is executed in two primary stages: (1) the conversion of N-Boc-L-valine into its corresponding primary amide, N-Boc-L-valinamide, and (2) the subsequent Hofmann rearrangement to yield the target 1,2-diamine with the loss of one carbon atom.[4][5] This guide emphasizes the rationale behind procedural choices, provides robust, step-by-step instructions, and includes comprehensive characterization data, ensuring scientific integrity and reproducibility for researchers in pharmaceutical and chemical development.
Introduction & Synthetic Strategy
The target molecule, (S)-2-(Boc-amino)-3-methylbutylamine, is a key intermediate for constructing complex molecules in drug discovery.[6] Its synthesis requires a method that is not only high-yielding but also preserves the stereochemical integrity of the starting material and is amenable to large-scale production. The chosen synthetic pathway leverages common, well-understood transformations, beginning with the inexpensive and enantiomerically pure amino acid, L-valine.
The overall strategy involves two key transformations:
-
Amide Formation: The carboxylic acid of commercially available N-Boc-L-valine is converted to a primary amide. This is achieved via a mixed anhydride method, which is highly efficient, scalable, and avoids the use of potentially problematic coupling reagents.
-
Hofmann Rearrangement: The resulting primary amide undergoes a Hofmann rearrangement. This classic organic reaction uses an in-situ generated hypobromite to convert a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[7][8] A critical advantage of this reaction is that the alkyl group migration occurs with complete retention of configuration, thus preserving the stereocenter derived from L-valine.[4][9]
The complete synthetic workflow is illustrated below.
Diagram 1: Overall synthetic workflow.
Experimental Protocols & Rationale
Part I: Synthesis of (S)-tert-butyl (1-amino-1-oxo-3-methylbutan-2-yl)carbamate (N-Boc-L-Valinamide)
Rationale: The conversion of the carboxylic acid to a primary amide is the necessary setup for the subsequent Hofmann rearrangement. The mixed anhydride method using isobutyl chloroformate and N-methylmorpholine (NMM) is chosen for its scalability and high reactivity. NMM acts as a base to deprotonate the carboxylic acid, which then attacks the isobutyl chloroformate to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-L-Valine | 217.26 | 21.73 g | 100 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 400 mL | - |
| N-Methylmorpholine (NMM) | 101.15 | 11.1 mL | 100 |
| Isobutyl chloroformate | 136.58 | 13.7 mL | 105 |
| Ammonium Hydroxide (28-30%) | 35.05 | 20.0 mL | ~300 |
Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add N-Boc-L-valine (21.73 g, 100 mmol) and anhydrous tetrahydrofuran (400 mL).
-
Formation of Mixed Anhydride: Stir the mixture to dissolve the solid. Cool the flask to -15 °C using an ice-salt bath.
-
Slowly add N-methylmorpholine (11.1 mL, 100 mmol) via syringe over 5 minutes, ensuring the internal temperature does not exceed -10 °C.
-
Add isobutyl chloroformate (13.7 mL, 105 mmol) dropwise over 20 minutes, maintaining the temperature at -15 °C. A white precipitate of NMM hydrochloride will form.
-
Stir the reaction mixture at -15 °C for an additional 30 minutes to ensure complete formation of the mixed anhydride.
-
Ammonolysis: In a separate beaker, cool ammonium hydroxide solution (20 mL, ~300 mmol) in an ice bath. Add the cold ammonium hydroxide solution to the reaction mixture in one portion.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF.
-
Add ethyl acetate (300 mL) and water (150 mL) to the residue. Transfer to a separatory funnel and shake.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a white solid.
-
Purification: The crude product is typically of high purity (>95%). If necessary, it can be recrystallized from an ethyl acetate/hexane mixture.
-
Yield & Characterization: Dry the product under vacuum. Typical yield: 19.5 - 20.8 g (90-96%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part II: Synthesis of (S)-tert-butyl (1-amino-3-methylbutan-2-yl)carbamate (this compound)
Rationale: This step employs the Hofmann rearrangement to convert the primary amide to a primary amine.[8][10] A cold solution of sodium hydroxide and bromine is used to generate sodium hypobromite in situ. This reagent reacts with the amide to form an N-bromoamide, which is then deprotonated to an unstable anion. This anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide and forming an isocyanate intermediate.[4][9] The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to give the final primary amine.[7] Using a two-phase system (water/dioxane) and controlled temperature is critical for managing the reaction exotherm and ensuring a high yield.
Diagram 2: Simplified mechanism of the Hofmann Rearrangement.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-L-Valinamide | 216.29 | 10.81 g | 50 |
| Sodium Hydroxide (NaOH) | 40.00 | 11.0 g | 275 |
| Water (Deionized) | 18.02 | 50 mL | - |
| Bromine (Br₂) | 159.81 | 2.8 mL | 55 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
Protocol:
-
Preparation of Hypobromite Solution: In a 250 mL flask, dissolve sodium hydroxide (11.0 g, 275 mmol) in water (50 mL). Cool the solution to 0 °C in an ice bath. Caution: This is highly exothermic.
-
While stirring vigorously, add bromine (2.8 mL, 55 mmol) dropwise to the cold NaOH solution. Perform this step in a well-ventilated fume hood. The solution will turn pale yellow. Keep this solution cold until use.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve N-Boc-L-valinamide (10.81 g, 50 mmol) in 1,4-dioxane (50 mL).
-
Cool the amide solution to 0 °C in an ice bath.
-
Hofmann Rearrangement: Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution over 30-40 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
-
Slowly warm the reaction mixture to room temperature, then heat to 50-55 °C using a water bath for 2 hours. The reaction progress can be monitored by TLC.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a pale oil or semi-solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure product.
-
Yield & Characterization: Typical yield: 7.6 - 8.6 g (75-85%). The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and optical rotation to confirm enantiomeric purity.[11]
Safety Considerations
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat. Have a sodium thiosulfate solution available for quenching spills.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. The dissolution in water is highly exothermic.
-
Isobutyl Chloroformate: Corrosive and a lachrymator. Handle in a fume hood.
-
Solvents (THF, Dioxane, DCM): Flammable and/or volatile. Work in a well-ventilated area away from ignition sources.
Conclusion
This application note details a reliable and scalable two-step synthesis of enantiomerically pure (S)-2-(Boc-amino)-3-methylbutylamine starting from N-Boc-L-valine. The methodology relies on a robust amidation followed by a stereoretentive Hofmann rearrangement, providing good to excellent yields. By explaining the chemical principles behind the procedural steps, this guide serves as a comprehensive resource for researchers requiring access to this valuable chiral building block for applications in medicinal chemistry and asymmetric catalysis.
References
-
Vedejs, E., & Patterson, S. (1996). Synthesis of Chiral 1,2-Diamines by Asymmetric Lithiation−Substitution. Organic Letters. Available at: [Link]
-
Leśniak, S., et al. (2012). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Current Organic Chemistry. Available at: [Link]
-
Davies, H. M. L. (1998). Chiral diamines in asymmetric synthesis. UCL Discovery. Available at: [Link]
-
Yus, M., & Ramón, D. J. (2012). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. Available at: [Link]
-
Foubelo, F., & Ramón, D. J. (2012). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Available at: [Link]
-
Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. Available at: [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Boc-valine. Available at: [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Available at: [Link]
-
Pharm D Guru. (n.d.). Hofmann Rearrangement. Available at: [Link]
-
Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3 One pot synthesis of Boc-valine derived benzimidazole. Available at: [Link]
-
Beilstein Journals. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Available at: [Link]
Sources
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- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
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- 11. 871235-24-4|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of 2-(Boc-amino)-3-methylbutylamine
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the Boc-protected diamine, 2-(Boc-amino)-3-methylbutylamine. The acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. While seemingly straightforward, this reaction can be plagued by side reactions, especially when dealing with substrates that possess multiple nucleophilic sites or steric hindrance.
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the challenges of deprotecting this specific valine-derived diamine, ensuring high yield and purity of your target molecule, 2,3-diamino-3-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of this compound?
A1: The fundamental cause of side reactions is the generation of a highly reactive tert-butyl cation (t-Bu⁺) during the acid-catalyzed cleavage of the Boc group.[1] This carbocation is a potent electrophile that seeks out and reacts with any available nucleophile in the reaction mixture.[2][3] In the case of this compound, the most likely nucleophile is the newly deprotected primary amine of the product itself, leading to unwanted byproducts.
Q2: After my reaction, LC-MS analysis shows a significant peak with a mass of [Product + 56 Da]. What is this impurity?
A2: A mass increase of 56 Da is the characteristic signature of N-tert-butylation.[3][4] This occurs when the electrophilic tert-butyl cation byproduct alkylates the primary amine of your desired product. This is the most common and problematic side reaction for this substrate. The prevention of this side reaction is critical and is best achieved by adding a "scavenger" to the reaction mixture.
Q3: My deprotection reaction is very slow or appears incomplete, even after several hours. What could be the cause and how can I fix it?
A3: Incomplete or slow reactions with this substrate are often due to two factors:
-
Steric Hindrance: The methyl groups adjacent to the protected amine can sterically hinder the approach of the acid, slowing down the deprotection rate.[5][6]
-
Insufficient Acid Strength/Concentration: The conditions may not be acidic enough to drive the reaction to completion.
Solutions:
-
Increase Acid Concentration: If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), you can increase the TFA concentration from a standard 25-50% (v/v) up to 95%.[3]
-
Switch to a Stronger Acid System: For particularly stubborn deprotections, switching to a 4M solution of HCl in 1,4-dioxane is a highly effective alternative.[5][7] This reagent is often faster and more potent for hindered amines.
-
Increase Reaction Time or Temperature: While effective, increasing temperature can also accelerate the rate of side reactions, so this should be done cautiously and always in the presence of scavengers.[8]
Q4: What is a "scavenger" and which one should I use for this specific reaction?
A4: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap, or "scavenge," the reactive tert-butyl cation before it can alkylate your product.[1][8] For this compound, which does not contain highly sensitive residues like tryptophan or methionine, the best choices are silane-based scavengers.
-
Triisopropylsilane (TIS): This is a highly effective and widely used scavenger.[3] It rapidly reduces the tert-butyl cation to the inert gas isobutane. A typical concentration is 2.5-5% (v/v) in the reaction mixture.
-
Triethylsilane (TES): Another excellent and common choice that functions similarly to TIS.[5]
Mechanistic Insights: Desired vs. Side Reactions
Understanding the reaction pathways is crucial for effective troubleshooting. The diagrams below illustrate the desired deprotection mechanism, the formation of the N-tert-butylated side product, and the role of a scavenger in preventing it.
Caption: Formation of the N-tert-butylated side product.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Troubleshooting Guide
This table summarizes common problems, their underlying causes, and validated solutions to ensure a successful deprotection.
| Observed Problem | Likely Cause | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction (Starting material remains) | 1. Insufficient acid strength/concentration. [5] 2. Steric hindrance slowing the reaction. [6] | 1. Increase TFA concentration in DCM (e.g., from 25% to 50-95%). 2. Switch to 4M HCl in dioxane. [7] 3. Increase reaction time. | Stronger acidic conditions or longer exposure are required to overcome the activation energy barrier, which is elevated due to steric hindrance around the Boc-protected amine. |
| Major Peak at [M+56] (Product + 56 Da) | N-tert-butylation of the product amine by the tert-butyl cation. [3][4] | 1. Add a scavenger to the reaction mixture. Use Triisopropylsilane (TIS) or Triethylsilane (TES) at 2.5-5% (v/v). [3][8] 2. Ensure the reaction is run at a low temperature (0 °C to RT). | Scavengers are more nucleophilic or reactive towards the carbocation than the product amine, effectively trapping the electrophile before it can cause side reactions. [8] |
| Multiple Unidentified Peaks by LC-MS/HPLC | 1. Degradation of starting material or product. 2. Reaction of the tert-butyl cation with the solvent or trace impurities (e.g., water). | 1. Use high-purity, anhydrous solvents (especially for HCl/dioxane). 2. Add a scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5). [8] 3. Lower the reaction temperature to 0 °C. | Anhydrous conditions prevent unintended reactions with water. A scavenger cocktail can trap various reactive intermediates, while lower temperatures reduce the rate of all reactions, often favoring the desired pathway over higher-energy degradation pathways. |
Validated Experimental Protocols
Protocol A: Standard Deprotection with TFA and Scavenger
This is the recommended starting protocol for most applications.
Reagents & Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected diamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Scavenger Addition: Add Triisopropylsilane (TIS) to the solution (approx. 1.5-2.0 eq, or 5% v/v of the final reaction volume). Stir for 2 minutes.
-
TFA Addition: Slowly add TFA (10-20 eq, or to a final concentration of 25-50% v/v) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). [9]6. Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator. The resulting residue is the TFA salt of the product.
-
Purification: The crude product can be purified by recrystallization, column chromatography, or by converting it to the free base via an appropriate basic workup or ion-exchange chromatography.
Protocol B: Alternative Deprotection for Hindered Substrates (HCl/Dioxane)
Use this protocol if Protocol A proves to be too slow or results in an incomplete reaction.
Reagents & Materials:
-
This compound
-
4.0 M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Diethyl ether, anhydrous
-
Round-bottom flask, magnetic stirrer
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected diamine (1.0 eq) in a minimal amount of a co-solvent like DCM or Methanol if needed, then add the 4.0 M HCl in dioxane solution (10-20 eq of HCl). Alternatively, add the solid substrate directly to the HCl/dioxane solution. [7][10]2. Reaction: Stir the mixture at room temperature. The hydrochloride salt of the product is often insoluble and will precipitate out of the solution. Monitor the reaction by TLC or LC-MS (take a small aliquot, quench with base, and extract into an organic solvent for analysis). The reaction is typically complete within 30-60 minutes. [7]3. Isolation: Once the reaction is complete, add an excess of anhydrous diethyl ether to fully precipitate the product hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with several portions of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the white solid product under high vacuum. The result is the clean dihydrochloride salt of 2,3-diamino-3-methylbutane.
Troubleshooting Workflow
Use this decision tree to select the optimal deprotection strategy for your experiment.
Caption: A logical workflow for troubleshooting Boc deprotection.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem.
- BenchChem Technical Support. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- BenchChem Technical Support. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem.
- BenchChem Technical Support. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.
- BenchChem Technical Support. (2025). Optimizing Boc Deprotection of Hindered Amino Acids. BenchChem.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem Technical Support. (2025).
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization of 2-(Boc-amino)-3-methylbutylamine During Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: the minimization of racemization during the coupling of sterically hindered and chiral building blocks, specifically focusing on 2-(Boc-amino)-3-methylbutylamine. Here, we provide in-depth technical guidance, troubleshooting protocols, and validated experimental procedures to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue with this compound?
A1: Racemization is the process where a chiral molecule, in this case, the L-enantiomer of an amino acid derivative, converts into an equal mixture of both its L- and D-enantiomers. In the context of a peptide chain, this is more accurately termed epimerization.[1][2] This loss of stereochemical purity is a major concern in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of diastereomeric impurities can be difficult to separate and may lead to reduced efficacy or altered pharmacological profiles.[1][3]
This compound, a derivative of valine, is particularly susceptible to racemization due to the steric bulk of its isopropyl side chain. This steric hindrance can slow down the desired coupling reaction, providing a larger window of opportunity for the activated carboxylic acid intermediate to racemize.[4]
Q2: What is the primary chemical mechanism behind racemization during peptide coupling?
A2: The predominant mechanism for racemization during peptide bond formation involves the formation of a planar oxazolone (or azlactone) intermediate.[4][5] This occurs when the carboxylic acid group of the N-protected amino acid is activated by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be readily abstracted by a base present in the reaction mixture, leading to a loss of chirality. Urethane-based protecting groups like Boc and Fmoc are designed to suppress oxazolone formation, but this pathway can still be a significant issue, especially with hindered amino acids.[6][7] A second, less common mechanism is the direct abstraction of the alpha-proton by a base from the activated amino acid.[2]
Q3: How does the choice of coupling reagent impact racemization?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[1]
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents are known to cause higher levels of racemization.[1][8] Their use is strongly recommended in combination with racemization-suppressing additives.[8]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly efficient coupling reagents that generally lead to less racemization than carbodiimides alone.[1][9][10] HATU and COMU are often preferred for difficult couplings due to their high reactivity and efficiency.[9][11] However, they can still cause racemization, particularly with sensitive amino acids.[8][12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective and are often associated with lower levels of racemization compared to uronium salts, especially in sterically hindered couplings.[9] They are a good choice for critical couplings where minimizing racemization is the top priority.[13]
Q4: What is the role of additives in suppressing racemization?
A4: Additives are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents.[8][14][15] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester intermediate. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[8][14] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[13]
Q5: How do reaction conditions such as base, solvent, and temperature affect racemization?
A5:
-
Base: The choice and concentration of the base are critical.[4][14] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIEA) can accelerate racemization.[8][14] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to minimize this side reaction.[13][14]
-
Solvent: The polarity of the solvent can influence the rate of racemization. More polar solvents like DMF can sometimes increase the rate of epimerization.[16][17] For particularly challenging sequences, exploring less polar solvents or solvent mixtures may be beneficial.
-
Temperature: Higher reaction temperatures can significantly increase the rate of racemization.[18] While elevated temperatures can be used to drive difficult couplings to completion, this must be balanced against the increased risk of epimerization.[19] It is generally advisable to perform couplings at lower temperatures (e.g., 0°C) when racemization is a concern.[8]
Troubleshooting Guide for Racemization
This section provides a systematic approach to diagnosing and resolving issues with racemization during the coupling of this compound.
| Symptom | Potential Cause | Recommended Action |
| High levels of diastereomeric impurity detected by HPLC/LC-MS. | Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides without an additive, or a less effective additive. | 1. Incorporate Additives: Always use an additive like HOAt or OxymaPure with carbodiimide coupling reagents.[8] 2. Switch to a Milder Reagent: For sensitive couplings, consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower racemization.[9][13] |
| Strong or Excess Base: The use of a strong, non-sterically hindered base like DIEA can promote racemization. | 1. Change the Base: Replace DIEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[13][14] 2. Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed. | |
| Elevated Reaction Temperature: Higher temperatures accelerate racemization. | 1. Lower the Temperature: Perform the coupling at a reduced temperature, such as 0°C.[8] 2. Optimize Heating Time: If heating is necessary, use the shortest possible time to achieve a satisfactory yield.[13] | |
| Slow or incomplete coupling reaction, leading to extended reaction times and increased potential for racemization. | Steric Hindrance: The bulky nature of this compound can impede the coupling reaction. | 1. Use a More Potent Coupling Reagent: Switch to a more powerful activating reagent like HATU, HCTU, or PyAOP to overcome the steric barrier.[20] 2. Increase Reaction Time Cautiously: Extend the coupling time, for example, from 1-2 hours to overnight, while carefully monitoring for racemization.[20] |
| Suboptimal Solvent Choice: Poor solvation can hinder the reaction. | 1. Switch Solvents: Consider using N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.[20] |
Optimized Protocols for Minimizing Racemization
Below are detailed experimental protocols designed to minimize racemization during the coupling of this compound.
Protocol 1: High-Efficiency Coupling Using HATU/HOAt
This protocol is recommended for routine couplings where high efficiency is desired.
Materials:
-
This compound
-
Carboxylic acid to be coupled
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N-methylmorpholine (NMM) or 2,4,6-collidine
-
Anhydrous DMF
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
In a separate vial, dissolve HATU (1.05 eq) and HOAt (1.1 eq) in anhydrous DMF.
-
Add the HATU/HOAt solution to the reaction mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add NMM (2.0 eq) or 2,4,6-collidine (2.0 eq) dropwise to the reaction mixture while stirring.
-
Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Protocol 2: Low-Racemization Coupling Using PyAOP
This protocol is ideal for highly sensitive couplings where minimizing racemization is the absolute priority.
Materials:
-
This compound
-
Carboxylic acid to be coupled
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
2,4,6-Collidine
-
Anhydrous DCM or DMF
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq) and PyAOP (1.1 eq) in anhydrous DCM or DMF.
-
Add this compound (1.1 eq) to the solution.
-
Cool the reaction mixture to 0°C.
-
Add 2,4,6-collidine (2.2 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with standard aqueous workup and purification.
Visualizing the Racemization Mechanism
The following diagram illustrates the two primary pathways for racemization during peptide coupling.
Caption: Mechanisms of racemization in peptide synthesis.
Decision Workflow for Coupling Reagent Selection
This flowchart provides a logical pathway for selecting the appropriate coupling conditions based on the specific requirements of your synthesis.
Caption: Decision tree for selecting coupling reagents.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2020). PubMed Central (PMC). Retrieved from [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). RSC Publishing. Retrieved from [Link]
-
Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ACS Publications. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2016). ACS Publications. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications. Retrieved from [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (2021). ResearchGate. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PubMed Central (PMC). Retrieved from [Link]
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. (2018). PubMed Central (PMC). Retrieved from [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed Central (PMC). Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2025). ResearchGate. Retrieved from [Link]
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). RSC Publishing. Retrieved from [Link]
-
Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. (n.d.). Ben-Gurion University Research Portal. Retrieved from [Link]
-
Uronium/Guanidinium Salts. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Tips & Tricks. (n.d.). American Peptide Society. Retrieved from [Link]
-
This compound CAS 871235-24-4. (n.d.). BIOSYNCE. Retrieved from [Link]
-
Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. (1976). ACS Publications. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reaction pathway for BOC amine formation under mild reaction conditions. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. peptide.com [peptide.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Overcoming solubility issues with 2-(Boc-amino)-3-methylbutylamine
Welcome to the technical support center for 2-(Boc-amino)-3-methylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during its use in experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.
Understanding the Molecule: Key to Solubility
This compound possesses a dual nature that dictates its solubility profile. The bulky and nonpolar tert-butyloxycarbonyl (Boc) protecting group imparts significant lipophilicity, favoring solubility in organic solvents.[1] Conversely, the presence of a primary amine introduces a polar, hydrogen-bonding capable functional group. This structure suggests good solubility in a range of common organic solvents but limited solubility in highly polar or nonpolar extremes without specific strategies.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the solubility of this compound.
Q1: In which common organic solvents is this compound generally soluble?
A1: Based on its chemical properties, this compound is soluble in several common organic solvents, including ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[1] It is also expected to show good solubility in other polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate (EtOAc), and polar protic solvents like methanol and isopropanol.
Q2: Why is my this compound not dissolving in my reaction solvent?
A2: Several factors could be at play. The principle of "like dissolves like" is fundamental; the polarity of your solvent may not be compatible with the molecule.[2] Additionally, the concentration you are trying to achieve might exceed its solubility limit in that specific solvent at the current temperature. Impurities in either the compound or the solvent can also affect solubility.
Q3: Can I use an aqueous solution for my reaction with this compound?
A3: Direct dissolution in purely aqueous solutions is expected to be low due to the hydrophobic Boc group. However, for reactions that necessitate an aqueous environment, using a co-solvent system (e.g., water/acetone or water/THF) can be an effective strategy.[3]
Q4: My compound precipitated out of solution during the reaction. What happened?
A4: Precipitation during a reaction can occur for several reasons:
-
Change in Temperature: If the reaction was heated to dissolve the compound, cooling might cause it to crash out.
-
Change in Solvent Composition: The addition of another reagent in a solvent in which your compound is less soluble can lead to precipitation.
-
Reaction Progression: The product of the reaction may be less soluble in the reaction solvent than the starting material.
-
pH Shift: If the reaction generates an acid or a base, the change in pH can alter the protonation state of the amine and affect its solubility.
Q5: How does temperature affect the solubility of this compound?
A5: For most solid organic compounds, solubility increases with temperature.[4][5] Gently warming the solvent while dissolving the compound can be an effective way to increase its solubility. However, be cautious of the thermal stability of your compound and other reagents in the reaction mixture.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
This section provides a more in-depth, step-by-step guide to resolving solubility problems.
Initial Assessment: Visual Inspection
A clear solution with no visible particles is the first indicator of complete dissolution. To be more certain, you can employ the Tyndall Effect test: shine a laser pointer through your solution. If the beam is visible, it indicates the presence of suspended, undissolved particles.[4]
Solubility Screening Protocol
If you are unsure which solvent to use, a small-scale solubility screening is a prudent first step.
Objective: To qualitatively determine the best solvent for your experiment.
Materials:
-
This compound
-
A selection of common laboratory solvents (see table below)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 1-dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh out a small, consistent amount of this compound (e.g., 5-10 mg) into a series of labeled vials.
-
To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect each vial for undissolved solid.
-
If the solid has not dissolved, gently warm the vial (e.g., in a warm water bath) and vortex again. Note any changes.
-
Record your observations in a table.
Qualitative Solubility Data
The following table provides a general guideline for the solubility of this compound in common laboratory solvents. This should be used as a starting point for your own experiments.
| Solvent Category | Solvent | Expected Solubility | Notes |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | A good starting point for many reactions. |
| Tetrahydrofuran (THF) | Soluble | Be aware of peroxide formation with older THF. | |
| Ethyl Acetate (EtOAc) | Soluble | Useful for extractions and chromatography. | |
| Acetonitrile (MeCN) | Soluble | Can be a good choice for a variety of reactions. | |
| Dimethylformamide (DMF) | Soluble | High boiling point, can be difficult to remove. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | High boiling point and can be difficult to remove. | |
| Polar Protic | Methanol (MeOH) | Soluble | Can participate in some reactions (transesterification). |
| Ethanol (EtOH) | Soluble | A greener solvent option. | |
| Water | Sparingly Soluble | Use of a co-solvent is recommended. | |
| Nonpolar | Hexanes/Heptane | Insoluble | Useful as an anti-solvent for precipitation. |
| Toluene | Sparingly Soluble | May require heating. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
Advanced Strategies for Persistent Solubility Problems
If the above measures do not resolve the issue, consider these more advanced techniques:
-
Co-solvency: The use of a mixture of solvents can fine-tune the polarity of the medium to enhance solubility. For example, if your compound is sparingly soluble in a nonpolar solvent required for a reaction, adding a small amount of a more polar co-solvent in which it is highly soluble (like DCM or THF) can be effective.
-
pH Adjustment: For reactions in polar protic solvents, adjusting the pH can have a significant impact on the solubility of amines. Since this compound has a basic amine group, slightly acidifying the solution will form the corresponding ammonium salt, which is likely to be more soluble in polar solvents. However, this will also change the reactivity of the amine, so this approach must be compatible with your desired chemical transformation.
-
Solid Dispersions: For applications where the solid-state properties are important, creating a solid dispersion of your compound in a hydrophilic carrier can enhance its dissolution rate in aqueous media.[6] This is a more common technique in pharmaceutical formulation but can be adapted for specific experimental needs.
References
-
How are solvents chosen in organic reactions? (2016, October 5). Chemistry Stack Exchange. Retrieved from [Link]
-
Is there a guide to selecting solvents for synthesis? (2018, November 7). Reddit. Retrieved from [Link]
-
Solubility enhancement techniques. (2024, October 21). Pro-Chem. Retrieved from [Link]
-
Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative, University of Toronto. Retrieved from [Link]
-
The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace. Retrieved from [Link]
-
Solubility Rules & Chart | Chemistry. (n.d.). ChemTalk. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Stability of 2-(Boc-amino)-3-methylbutylamine
Welcome to the technical support center for 2-(Boc-amino)-3-methylbutylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile, Boc-protected diamine building block. Here, we address common questions and challenges related to its stability in various solvents and reaction conditions, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am seeing unexpected deprotection of this compound in my reaction mixture, even without the addition of a strong acid. What could be the cause?
This is a common issue that can arise from several factors related to the reaction environment. While the tert-butyloxycarbonyl (Boc) protecting group is known for its stability towards bases and most nucleophiles, it is sensitive to acidic conditions.[1][2] The source of acidity in your reaction might not always be obvious.
Troubleshooting Checklist:
-
Acidic Impurities in Solvents: Have you verified the purity and neutrality of your solvents? Lower-grade solvents or older stock can contain acidic impurities. For instance, dichloromethane (DCM) can degrade over time to produce trace amounts of hydrochloric acid (HCl), especially upon exposure to light and air.
-
Reagent Decomposition: Are any of your other reagents latently acidic or capable of generating acidic byproducts? For example, certain Lewis acids used in your reaction may be strong enough to cleave the Boc group.[2]
-
Elevated Temperatures: Are you running your reaction at high temperatures? While typically requiring strong acids, thermal cleavage of the Boc group can occur, particularly in polar protic solvents.[3] Recent studies have shown that thermal N-Boc deprotection can be achieved in continuous flow systems at elevated temperatures, even without an acid catalyst.[3]
Recommendation:
To diagnose the issue, we recommend running a control experiment with this compound in your solvent of choice under the same reaction conditions (temperature, time) but without other reagents. Monitor the reaction mixture for the appearance of the deprotected product.
Question 2: Which solvents are recommended for handling and storing solutions of this compound to ensure maximum stability?
The choice of solvent is critical for maintaining the integrity of your Boc-protected compound. Generally, anhydrous, non-acidic, and aprotic solvents are preferred for long-term storage and routine handling.
Solvent Stability Profile:
| Solvent Class | Recommended Solvents | Not Recommended (Potential Issues) | Rationale |
| Aprotic Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) (if not fresh or stabilized) | Generally inert and provide good solubility. DCM can generate acidic impurities. |
| Aprotic Non-Polar | Toluene, Hexanes | - | Good for long-term storage as they are less likely to contain acidic impurities. |
| Protic Polar | For short-term use only | Methanol (MeOH), Ethanol (EtOH), Water | While reactions can be performed in these solvents, long-term storage is discouraged due to potential for slow acid-catalyzed hydrolysis if any acidic impurities are present. Protic solvents can also facilitate thermal deprotection at elevated temperatures.[3] |
Storage Recommendations:
For optimal stability, store this compound as a solid under an inert atmosphere (argon or nitrogen) at the recommended temperature.[4] If a stock solution is required, use a high-purity, anhydrous aprotic solvent like acetonitrile or THF and store it at low temperature.
Question 3: I am performing a reaction in a protic solvent (methanol) and observing partial deprotection. How can I minimize this?
Working with protic solvents can be challenging due to their potential to facilitate Boc group cleavage, especially under non-neutral pH or at elevated temperatures.[3]
Mitigation Strategies:
-
Strict pH Control: Ensure your reaction medium is neutral or slightly basic. The Boc group is generally stable to bases.[1] You can add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge any trace acids.
-
Lower Reaction Temperature: If your reaction conditions permit, lowering the temperature can significantly reduce the rate of undesired deprotection.
-
Alternative Solvents: If possible, consider switching to an aprotic solvent. If the protic nature of the solvent is essential for your reaction, explore options like isopropanol or tert-butanol, which are less acidic than methanol.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a New Solvent System
This protocol provides a framework for evaluating the stability of your Boc-protected amine in a specific solvent over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 10 mg/mL).
-
Time-Point Sampling: Aliquot the solution into several vials. At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial and quench any potential degradation by removing the solvent in vacuo at a low temperature.
-
Sample Analysis: Dissolve the residue in a suitable analytical solvent (e.g., acetonitrile) and analyze by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Quantify the peak area of the parent compound and any new peaks corresponding to the deprotected amine. A decrease in the parent peak area over time indicates instability.
Caption: Workflow for assessing compound stability in a given solvent.
Protocol 2: Small-Scale Trial Deprotection for Reaction Optimization
Before committing to a large-scale deprotection, it is prudent to perform a small-scale trial to confirm the reaction conditions.
Methodology:
-
Reactant Setup: In a small vial, dissolve a known amount of this compound (e.g., 10 mg) in a suitable solvent (e.g., 0.5 mL of DCM).
-
Acid Addition: Add the deprotecting acid (e.g., trifluoroacetic acid, TFA) dropwise. A common starting point is a 20-50% solution of TFA in DCM.[5]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-2 hours.[6]
-
Work-up: Once the reaction is complete, remove the excess acid and solvent by co-evaporation with a suitable solvent like toluene, or by performing a basic aqueous wash.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[7][8]
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
shows the cleavage conditions for the Boc group. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]
-
Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
-
This compound CAS 871235-24-4. BIOSYNCE. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 871235-24-4|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Incomplete Coupling with 2-(Boc-amino)-3-methylbutylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the coupling of 2-(Boc-amino)-3-methylbutylamine. Due to its significant steric hindrance, this valine-derived amine often presents unique challenges in amide bond formation. This resource offers a structured approach to diagnosing and resolving incomplete coupling reactions, ensuring the successful synthesis of your target molecules.
Troubleshooting Guide: From Diagnosis to Resolution
This section addresses specific issues you might encounter during your experiments, providing a clear path from problem identification to a successful outcome.
Issue 1: Low Yield of the Desired Coupled Product with Significant Starting Amine Remaining
Symptoms:
-
Analysis of the crude reaction mixture by HPLC, LC-MS, or NMR shows a low percentage of the desired product.
-
A significant peak corresponding to the unreacted this compound is observed.
-
A positive Kaiser test on the resin after the coupling step in solid-phase peptide synthesis (SPPS) indicates the presence of unreacted primary amines.[1][2]
Root Cause Analysis & Solutions:
The primary culprit for incomplete coupling with this compound is the substantial steric bulk originating from the isobutyl group adjacent to the amine, compounded by the Boc-protecting group on the neighboring carbon.[1][3] This steric hindrance physically obstructs the approach of the activated carboxylic acid, demanding optimized reaction conditions to achieve complete conversion.
Troubleshooting Workflow for Low Coupling Yield
Caption: A stepwise approach to troubleshooting low coupling yields.
Detailed Solutions:
-
Optimize Coupling Reagent: For sterically hindered amines, standard coupling reagents like DCC/HOBt are often inefficient.[4] Upgrading to a more potent uronium/aminium or phosphonium salt-based reagent is critical.[3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a premier coupling reagent for challenging couplings due to the formation of a highly reactive OAt-active ester.[1][5]
-
COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiencies comparable to or even exceeding HATU in some cases, with a superior safety profile as it is not explosive.[6][7][8][9]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Often demonstrates higher coupling yields compared to its HOBt-based analog, PyBOP.[10]
-
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages |
| HATU | Aminium/Uronium | Very High | Highly efficient, low racemization.[1][5] |
| COMU | Aminium/Uronium | Very High | High efficiency, excellent safety profile, good solubility.[6][8][9] |
| PyAOP | Phosphonium | High | High coupling yields, good solubility.[10] |
| HBTU/TBTU | Aminium/Uronium | Moderate-High | Good for routine synthesis, but may be less effective for highly hindered couplings.[7] |
| DCC/HOBt | Carbodiimide | Low | Inefficient for sterically hindered amines.[4] |
-
Double Coupling: A straightforward and often effective strategy is to simply repeat the coupling step.[3][11] After the initial coupling reaction, filter and wash the resin (in SPPS) or perform a work-up (in solution-phase), and then subject the material to a second round of coupling with fresh reagents.[2]
-
Increase Reaction Time and/or Temperature: Sterically hindered couplings are kinetically slow. Extending the reaction time can help drive the reaction to completion.[3] Additionally, moderately increasing the temperature (e.g., to 35-50°C) can provide the necessary activation energy to overcome the steric barrier.[4][12][13] However, be mindful that excessive heat can promote side reactions like racemization.[12]
-
Optimize Solvent Choice: The reaction solvent plays a crucial role in solvating the growing peptide chain and preventing aggregation, which can mask the reactive amine terminus.[14][15][16]
-
DMF (N,N-Dimethylformamide): A standard and effective solvent for peptide synthesis.[14][16]
-
NMP (N-Methyl-2-pyrrolidone): Often superior to DMF in solvating peptide chains and can improve coupling yields in difficult cases.[16]
-
DMSO (Dimethyl sulfoxide): Adding a small percentage of DMSO can help disrupt secondary structures and improve solvation.[2]
-
-
Pre-activation of the Carboxylic Acid: Pre-activating the carboxylic acid with the coupling reagent and a base (like DIPEA) for a few minutes before adding the amine can improve coupling efficiency.[17] This ensures the active ester is fully formed before it encounters the sterically hindered amine.
Issue 2: Presence of Deletion Sequences in the Final Product (SPPS)
Symptoms:
-
HPLC or LC-MS analysis of the purified peptide reveals impurities with a mass corresponding to the target peptide minus the mass of the amino acid that was to be coupled to this compound.
Root Cause Analysis & Solutions:
This issue is a direct consequence of incomplete coupling in the preceding step. If the this compound fails to couple completely, the unreacted N-terminus of the resin-bound peptide will react in the subsequent coupling cycle, leading to a "deletion" of the intended amino acid.
Workflow for Preventing Deletion Sequences in SPPS
Caption: A workflow for monitoring and preventing deletion sequences in SPPS.
Detailed Solutions:
-
Implement In-Cycle Monitoring: It is crucial to monitor the completion of the coupling reaction before proceeding to the next deprotection and coupling cycle. The Kaiser test is a highly sensitive colorimetric assay for detecting primary amines.[1] A negative result (yellow beads) indicates complete coupling, while a positive result (blue/purple beads) signifies the presence of unreacted amines.[1][2]
-
Capping of Unreacted Amines: If a double coupling still results in a slightly positive Kaiser test, it is advisable to "cap" the remaining unreacted amines. This is typically done by acetylating them with a reagent like acetic anhydride.[1][2] This prevents the unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences. The capped, N-acetylated peptide is generally easier to separate from the desired full-length product during purification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple? A1: The difficulty arises from significant steric hindrance. The bulky isobutyl side chain of the valine derivative, combined with the tert-butoxycarbonyl (Boc) protecting group, creates a sterically crowded environment around the primary amine, making it a poor nucleophile and hindering its approach to the activated carboxylic acid.[1][3]
Q2: Can I use microwave-assisted peptide synthesis for this coupling? A2: Yes, microwave-assisted SPPS can be highly effective for difficult couplings, including those involving sterically hindered amino acids.[3][10] The elevated temperatures achieved with microwave irradiation can significantly accelerate the reaction rate and improve coupling efficiency.[13]
Q3: Are there any specific considerations for the order of reagent addition when using HATU? A3: Yes, the generally recommended order is to pre-activate the carboxylic acid. This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in a suitable solvent (e.g., DMF) for a few minutes before adding the this compound.[17] This prevents a potential side reaction where HATU can react with the primary amine.[5]
Q4: How can I confirm the identity and purity of my final product? A4: The most common methods for analyzing the final product are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) to confirm the molecular weight.[6][18] For complex structures, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU in Solution Phase
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir at room temperature for 5-10 minutes to allow for pre-activation.
-
Coupling: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. If the reaction is sluggish (as monitored by TLC or LC-MS), consider increasing the temperature to 40°C.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Coupling on Solid Phase using the Kaiser Test
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Sample Collection: After the coupling reaction, take a small sample of the resin beads (approx. 5-10 mg) and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: In a small glass test tube, add 2-3 drops of each of Reagent A, B, and C to the washed resin beads.
-
Heating: Heat the test tube at 100°C for 5 minutes.[1]
-
Observation:
-
Blue/Purple Beads: Positive result, indicating incomplete coupling (presence of free primary amines).
-
Yellow/Colorless Beads: Negative result, indicating complete coupling.
-
References
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
- Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Benchchem.
- Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of the American Chemical Society, 114(13), 5526-5532.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1566-1579.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Coupling Reagents. Aapptec Peptides.
- Reagents for Coupling. Biosynth.
- Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262-1275.
- El-Faham, A., & Albericio, F. (2011). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 17(5), 324-332.
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- Fields, C. G., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
- Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?.
- Technical Support Center: Solid-Phase Peptide Synthesis of Peptides with Bulky Amino Acids. Benchchem.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 134-138.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 432-436.
- Temperature Scanning | PurePep Chorus Applic
- Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Addressing challenges in the synthesis of long peptide chains. Benchchem.
- dealing with incomplete coupling in solid-phase peptide synthesis. Benchchem.
- Application Notes: High-Efficiency Coupling of N,N-Dimethyl-L-Valine in Peptide Synthesis. Benchchem.
- Jad, Y. E., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8151-8179.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Lenci, E., & Trabocchi, A. (2020). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 22(23), 8180-8199.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- How to Optimize Peptide Synthesis?.
- Biondi, L., & De Zotti, M. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(13), 4235.
- Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Ile-OH. Benchchem.
- McMurry, J. (2023). 26.7: Peptide Synthesis. In Organic Chemistry (10th ed.). LibreTexts.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Business School.
- Peptide Synthesis with the Boc Protecting Group. YouTube.
- Fields, G. B., & Noble, R. L. (1990). Synthetic Peptides: A User's Guide. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Technical Support Center: Managing Epimerization of N,N-Dimethyl-L-Valine in Peptide Synthesis. Benchchem.
- troubleshooting low yield in N-Boc-MeVal peptide synthesis. Benchchem.
- HATU coupling - wh
- Yang, R., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(9), 1365-1373.
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Benchchem.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Analysis Methods for Peptide-Related Impurities in Peptide Drugs. LinkedIn.
- How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. Benchchem.
- Amino Acid Deriv
- Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields. Benchchem.
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- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
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- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. reddit.com [reddit.com]
- 18. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
Technical Support Center: Removal of tert-Butyl Cation Scavengers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of tert-butyl cation scavengers following the acidic deprotection step in peptide synthesis. Here, you will find in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a tert-butyl cation scavenger?
During the final cleavage of a peptide from its solid support using a strong acid like trifluoroacetic acid (TFA), side-chain protecting groups such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu) are removed. This process generates highly reactive tert-butyl cations (tBu⁺).[1][2][3] These electrophilic carbocations can re-attach to nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired, irreversible modifications.[3][4][5] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, preventing them from causing side reactions.[1][3]
Q2: What are the consequences of incomplete scavenger removal?
Incomplete removal of scavengers can significantly compromise the purity of the final peptide product and interfere with downstream applications. Residual scavengers can:
-
Appear as significant impurities in analytical chromatograms (e.g., HPLC), complicating purity assessment.[6]
-
Interfere with mass spectrometry analysis by causing ion suppression or appearing as adducts.
-
Potentially exhibit biological activity or toxicity, confounding in-vitro or in-vivo studies.
-
Hinder peptide folding, aggregation, or crystallization studies.
Q3: How do I choose the right scavenger for my peptide?
The choice of scavenger depends on the amino acid composition of your peptide. A standard, non-odorous cleavage cocktail that suffices for most sequences is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[4][7] However, for peptides with particularly sensitive residues, a more complex cocktail may be necessary.[4][8]
-
For Tryptophan-containing peptides: Trialkylsilanes like Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective at reducing the tBu⁺ cation to inert isobutane.[1][9][10]
-
For Methionine-containing peptides: Thioanisole is often used to prevent S-alkylation.[8]
-
For Cysteine-containing peptides: 1,2-Ethanedithiol (EDT) is a classic choice to protect the free thiol group, although it is malodorous.[1][4] Newer, less odorous benzylthiol scavengers like 1,4-benzenedimethanethiol (1,4-BDMT) have also shown high efficacy.[11] It is important to note that some silane scavengers, like TIS, can also act as reducing agents and facilitate the removal of certain S-protecting groups from cysteine.[12][13][14]
Troubleshooting Guide: Scavenger Removal
This section addresses specific issues encountered during the workup procedure after cleavage and deprotection.
Problem 1: Residual scavenger is detected in my HPLC/LC-MS analysis.
Potential Cause: The most common reason for residual scavenger is insufficient washing during the peptide precipitation step. Non-polar scavengers like Triisopropylsilane (TIS) or thioanisole can be entrapped within the precipitated peptide, especially if the peptide itself is hydrophobic.[15][16]
Suggested Solutions:
-
Optimize the Ether Precipitation and Wash Protocol: The standard method for isolating the cleaved peptide and removing scavengers is precipitation in cold diethyl ether or methyl t-butyl ether (MTBE).[15][16][17]
-
Increase Wash Volume & Repetitions: Do not underestimate the power of multiple washes. After the initial precipitation, perform at least 3 to 5 subsequent washes with fresh, cold ether.[15][16] For each wash, ensure the peptide pellet is thoroughly broken up and resuspended to maximize surface area for the scavenger to dissolve into the ether phase.
-
Vigorous Agitation: Use a vortex mixer to create a fine suspension of the peptide in the ether during each wash, followed by centrifugation to re-pellet the product.
-
Consider an Alternative Ether: While diethyl ether is common, MTBE is a non-peroxide-forming alternative that can also be effective.[16]
-
-
Pre-Evaporation of TFA: For some peptides, concentrating the TFA solution on a rotary evaporator before adding the ether can improve the precipitation efficiency and subsequent removal of scavengers. The peptide often adheres to the flask, allowing for easy decanting and washing of the scavenger-laden ether.
-
Caution: This should be done with an efficient acid trap and is not recommended for cleavage mixtures containing highly non-volatile acids.
-
Problem 2: My peptide is hydrophobic and does not precipitate well in ether, leading to low yield and poor scavenger removal.
Potential Cause: Highly hydrophobic peptides may remain partially or fully soluble in the TFA/ether mixture, making isolation by precipitation difficult and scavenger removal inefficient.[18][19][20]
Suggested Solutions:
-
Alternative Workup: Water Precipitation: For extremely hydrophobic peptides, an inverted workup can be effective.[18]
-
After cleavage, evaporate the TFA under a stream of nitrogen or via rotary evaporation.
-
Dissolve the resulting oil/residue in a solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Add this solution dropwise into a large volume of cold water to precipitate the peptide.
-
The more water-soluble scavengers and byproducts will remain in the aqueous phase. The precipitated peptide can then be isolated by centrifugation and lyophilized.[18]
-
-
Solid-Phase Extraction (SPE): SPE is an excellent alternative to precipitation for both hydrophobic and hydrophilic peptides.[19] It provides a chromatographic separation of the peptide from the scavengers.
-
Load the TFA cleavage mixture (after dilution with water) onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-organic buffer (e.g., 5% ACN in 0.1% TFA/water) to remove scavengers and other polar impurities.
-
Elute the desired peptide with a higher concentration of organic solvent (e.g., 60-80% ACN in 0.1% TFA/water).
-
Problem 3: I am losing a significant amount of my water-soluble peptide during the ether wash steps.
Potential Cause: Very polar or short peptides may have some solubility in the ether/TFA mixture, leading to product loss with each wash.
Suggested Solutions:
-
Minimize Ether Volume: Use the minimum volume of cold ether necessary to achieve good precipitation. This reduces the amount of peptide that can be lost to the supernatant.
-
Liquid-Liquid Extraction: This technique can be used to purify peptides in solution and is particularly useful for those that are difficult to precipitate.[21][22]
Comparative Data & Visual Guides
Table 1: Properties of Common tert-Butyl Cation Scavengers
| Scavenger | Formula | Boiling Point (°C) | Key Properties & Removal Considerations |
| Triisopropylsilane (TIS) | (i-Pr)₃SiH | 166 | Colorless liquid, non-odorous. Efficiently reduces carbocations.[9][10] Insoluble in water, soluble in ether.[25] Removed by ether precipitation/wash.[4][15] |
| Triethylsilane (TES) | Et₃SiH | 108 | Similar to TIS but more volatile. Can also reduce Trp indole rings.[13] Removed by ether precipitation/wash or evaporation. |
| Water | H₂O | 100 | Reacts with tBu⁺ to form tert-butanol. A common component of cleavage cocktails.[1] |
| Thioanisole | C₆H₅SCH₃ | 188 | Effective for protecting Met and Trp. Strong odor. Removed by ether precipitation/wash. |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | 146 | Excellent scavenger, especially for Cys-containing peptides.[4] Very strong, unpleasant odor. Removed by ether precipitation/wash. |
Diagram 1: Decision Workflow for Scavenger Removal
This diagram provides a logical pathway to select the appropriate workup strategy based on the properties of your synthesized peptide.
Caption: Decision tree for selecting a post-cleavage workup method.
Experimental Protocols
Protocol 1: Standard Cold Ether Precipitation & Wash
This protocol is the first-line method for most peptides.
-
Preparation: Pre-chill a sufficient quantity of anhydrous diethyl ether or MTBE to -20°C or colder.[16]
-
Cleavage: Following the completion of the TFA cleavage reaction (typically 1.5 - 3 hours at room temperature), filter the resin to separate the TFA solution containing the cleaved peptide.[26]
-
Precipitation: In a fume hood, add the TFA filtrate dropwise into a centrifuge tube containing ~10 volumes of the cold ether.[26][27] A white precipitate of the peptide should form immediately.[27]
-
Isolation: Centrifuge the suspension (e.g., 5 minutes at 3,300 rpm) to form a solid pellet of the crude peptide.[15]
-
Washing: Carefully decant the ether supernatant, which contains the dissolved scavengers and organic byproducts.
-
Add a fresh aliquot of cold ether, cap the tube, and vortex vigorously to fully resuspend the peptide pellet.
-
Repeat the centrifugation and decantation steps. Perform this wash cycle a minimum of 3-5 times to ensure thorough removal of scavengers.[15][16]
-
Drying: After the final wash and decantation, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.[26] The crude peptide is now ready for analysis and purification.
Protocol 2: Liquid-Liquid Extraction for Hydrophilic Peptides
This protocol is designed for polar peptides where ether precipitation may lead to product loss.
-
TFA Removal: After cleavage, remove the TFA from the filtrate by rotary evaporation or by blowing down with nitrogen gas.
-
Dissolution: Dissolve the resulting peptide residue in an aqueous solution (e.g., 0.1% TFA in water or 10% acetic acid).
-
Extraction: Transfer the aqueous peptide solution to a separatory funnel. Add an equal volume of an immiscible organic solvent such as ethyl acetate.
-
Mixing & Separation: Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.[22]
-
Collection: Drain the lower (denser) layer. The location of your peptide (aqueous or organic) will depend on the solvents used, but for a polar peptide and a non-polar organic solvent, the peptide will remain in the aqueous phase.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to remove the scavengers.
-
Final Product: Collect the final aqueous layer containing the purified peptide and lyophilize to obtain a dry powder.
References
-
Post Cleavage Purification and Analysis of Peptides. (n.d.). Aapptec. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]
-
Pal, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
-
Al Musaimi, O., et al. (2022). Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. ResearchGate. Retrieved from [Link]
-
Amblard, M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Triisopropylsilane. (n.d.). Wikipedia. Retrieved from [Link]
-
Amblard, M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. ResearchGate. Retrieved from [Link]
-
Breitenbach, T. (2015). What is the best way to precipitate/isolate a highly hydrophobic synthetic peptide after cleavage with Reagent R? ResearchGate. Retrieved from [Link]
-
Does media choice matter for peptide library purification using solid phase extraction? (2024). Biotage. Retrieved from [Link]
-
Fmoc Methodology: Cleavage from the Resin and Final Deprotection. (2025). ResearchGate. Retrieved from [Link]
-
Amblard, M., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]
-
Schneider, C. H., et al. (1980). Liquid-liquid extraction in peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
de la Torre, B. G., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Zhang, H., & Neubert, T. A. (2006). Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis. PMC. Retrieved from [Link]
-
Zilka, O., et al. (2003). Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping. Journal of the American Chemical Society. Retrieved from [Link]
-
Bark, S. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. Retrieved from [Link]
-
Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. Retrieved from [Link]
-
Selective Enrichment of Peptides by Utilizing Dispersive Pipette Extraction on Automated Liquid Handler for High Throughput. (n.d.). Hamilton Company. Retrieved from [Link]
- Peptide extraction method and its use in liquid phase peptide synthesis. (n.d.). Google Patents.
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved from [Link]
-
Investigation of Impurities in Peptide Pools. (2022). MDPI. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 11. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. Liquid-liquid extraction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JP2014519520A - Peptide extraction method and its use in liquid phase peptide synthesis - Google Patents [patents.google.com]
- 25. dakenchem.com [dakenchem.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurity Formation in 2-(Boc-amino)-3-methylbutylamine Synthesis
Welcome to the technical support guide for the synthesis of 2-(Boc-amino)-3-methylbutylamine. This document is designed for researchers, chemists, and process development professionals to proactively identify, troubleshoot, and mitigate common impurities encountered during this multi-step synthesis. Our approach is grounded in mechanistic understanding to provide robust, field-tested solutions.
The synthesis of this compound, a valuable chiral building block, typically commences from the natural amino acid L-valine. The synthetic route involves the amidation of the carboxylic acid, followed by Boc-protection of the alpha-amino group, and subsequent reduction of the amide to the target diamine. Each of these transformations presents a unique set of challenges and potential impurity-forming side reactions. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Overall Synthetic Workflow
The diagram below illustrates the common synthetic pathway from L-Valine to the target product. Understanding this sequence is the first step in pinpointing the origin of process-related impurities.[]
Caption: Common synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues that may arise during synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Part 1: Boc Protection of L-Valinamide (Step 2)
Question 1: My Boc protection reaction is sluggish and incomplete, showing significant unreacted L-Valinamide. What are the primary causes?
Answer: Incomplete conversion during the Boc protection step is a common issue often linked to reaction conditions and reagent quality.
-
Causality: The reaction involves the nucleophilic attack of the primary amine of L-valinamide on di-tert-butyl dicarbonate (Boc₂O).[2] Its efficiency depends on the amine's nucleophilicity, reagent stoichiometry, and solubility.
-
Insufficient Base: If using a base like triethylamine (TEA), it acts as a scavenger for the proton generated on the amine nitrogen after acylation. Insufficient base can stall the reaction. In aqueous systems with NaOH, maintaining the correct pH is crucial for keeping the amine deprotonated and nucleophilic.[3]
-
Reagent Stoichiometry: While a slight excess of Boc₂O (1.1-1.2 equivalents) is typical, using too little will naturally lead to incomplete conversion.
-
Solubility Issues: L-valinamide has limited solubility in some organic solvents. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing the rate significantly.[4]
-
Low Temperature: While the reaction is often run at room temperature, low ambient temperatures can decrease the reaction rate.[5]
-
Troubleshooting Workflow: Incomplete Boc Protection
Caption: Troubleshooting workflow for incomplete Boc protection.
Question 2: I've observed a minor, less polar impurity by TLC and a corresponding mass peak at M+100 in my LC-MS analysis. What is this impurity?
Answer: This observation strongly suggests the formation of the di-Boc protected species, N,N-di(Boc)-L-valinamide.
-
Causality: While the N-H proton of the primary amide is significantly less acidic and nucleophilic than the alpha-amino group, it can be deprotonated and react with a second equivalent of Boc₂O under certain conditions. This is more likely to occur if:
-
A strong base (e.g., NaH) is used.
-
A large excess of Boc₂O is present.
-
Elevated temperatures are employed for an extended period.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.2 equivalents of Boc₂O.
-
Use a Milder Base: Employ TEA or an aqueous NaOH/bicarbonate system instead of stronger, non-protic bases.
-
Maintain Temperature Control: Run the reaction at room temperature or below.
-
Part 2: Lithium Aluminum Hydride (LiAlH₄) Reduction (Step 3)
Question 3: My final product is heavily contaminated with the starting material, Boc-L-Valinamide. How can I drive the reduction to completion?
Answer: Incomplete reduction of the amide is typically due to the deactivation of the highly reactive LiAlH₄ reagent or insufficient equivalents.
-
Causality: LiAlH₄ reacts violently with protic sources, including trace amounts of water in the solvent or on glassware, which consumes the reagent and reduces its effective concentration.[6] Amides are generally less reactive towards reduction than esters or aldehydes, requiring a potent reducing agent like LiAlH₄.[7][8]
-
Wet Solvent/Glassware: Tetrahydrofuran (THF) is hygroscopic and must be rigorously dried before use. Any moisture will quench the LiAlH₄.
-
Reagent Quality: LiAlH₄ is a fine grey powder. If it appears white or is clumpy, it has likely been oxidized by atmospheric moisture and has lost significant activity.
-
Insufficient Equivalents: Amide reduction requires at least 2 equivalents of hydride: one to deprotonate the amide N-H and another for the initial nucleophilic attack, followed by further reduction of the iminium intermediate. A practical excess (e.g., 2.0-3.0 molar equivalents of LiAlH₄) is often necessary.
-
-
Protocol for Ensuring Complete Reduction:
-
Preparation: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon.
-
Solvent: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or anhydrous THF from a sealed commercial bottle.
-
Reagent Handling: Use fresh, high-quality LiAlH₄. Weigh it quickly in a dry atmosphere (glove box or nitrogen-filled glove bag if possible).
-
Procedure:
-
Dissolve Boc-L-valinamide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add LiAlH₄ portion-wise to control the initial exothermic reaction and hydrogen evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux (if necessary) until TLC or LC-MS analysis shows complete consumption of the starting material.
-
-
Question 4: I am observing significant loss of the Boc protecting group in my final product. The main impurity has a mass corresponding to 3-methyl-1,2-butanediamine. Why is this happening?
Answer: The acid-lability of the Boc group is the most common cause of its cleavage during this synthesis.[2][9] The culprit is almost always the reaction workup procedure.
-
Mechanistic Insight: The standard workup for a LiAlH₄ reduction involves a careful, sequential quench, often concluding with the addition of acid (e.g., HCl) to dissolve the aluminum salts and protonate the product amine for extraction.[6] This acidic environment is harsh enough to rapidly hydrolyze the tert-butyl carbamate (Boc group). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Mechanism: Acid-Catalyzed Boc Deprotection
Caption: Acidic cleavage of the Boc group during workup.
-
Solution: The Fieser Workup (Base-Stable) To preserve the Boc group, a basic or neutral workup procedure is mandatory. The Fieser workup is a widely accepted method:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and cautiously add 'X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. (e.g., for 1 g of LiAlH₄, add 1 mL of H₂O). This step is highly exothermic and releases hydrogen gas.
-
Add 'X' mL of 15% (w/v) aqueous NaOH solution.
-
Add '3X' mL of water.
-
Stir the resulting mixture vigorously at room temperature for 30-60 minutes. A granular, white precipitate of aluminum salts should form, which can be easily removed by filtration.
-
The filtrate contains the desired product in the organic solvent (THF), which can then be isolated by standard extraction procedures. This method avoids any acidic conditions, thus protecting the Boc group.
-
Part 3: Analytical Characterization
Question 5: What analytical methods should I use to effectively profile impurities in my reaction mixtures and final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.[10][11] No single technique is sufficient.
-
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (LC-MS) Detection: This is the workhorse technique.[12][13] It allows for the separation and quantification of the starting materials, intermediates, final product, and non-volatile impurities. The mass spectrometer provides critical molecular weight information for tentative impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.[14] Key diagnostic signals include the large singlet around 1.4 ppm for the Boc group's tert-butyl protons and the disappearance of the amide N-H protons upon reduction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile organic impurities, such as residual solvents (e.g., THF, ethyl acetate).[12]
-
Summary of Potential Impurities
The following table summarizes the key impurities discussed, their likely point of origin, and their expected mass-to-charge ratio ([M+H]⁺) in LC-MS analysis.
| Impurity Name | Structure | Point of Origin | Expected [M+H]⁺ |
| L-Valinamide | (S)-2-amino-3-methylbutanamide | Step 2 (Incomplete Rxn) | 117.1 |
| N,N-di(Boc)-L-valinamide | (S)-2-(bis(tert-butoxycarbonyl)amino)-3-methylbutanamide | Step 2 (Side Rxn) | 417.3 |
| Boc-L-Valinamide | (tert-butyl (S)-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate) | Step 3 (Incomplete Rxn) | 217.2 |
| 3-methyl-1,2-butanediamine | (S)-3-methylbutane-1,2-diamine | Step 3 (Deprotection) | 103.1 |
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
-
Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Available at: [Link]
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2025). [Source details not fully available].
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Available at: [Link]
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection.
- BenchChem. (2025). Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide.
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. Available at: [Link]
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
- ResearchGate. (2025). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
- ResearchGate. (2025).
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Available at: [Link]
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Michael Pittelkow. (2007).
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- BIOSYNCE. (n.d.). This compound CAS 871235-24-4.
- ChemicalBook. (n.d.). 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients.
- BOC Sciences. (n.d.).
-
Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
- NIH. (2022).
- ResearchGate. (2025). Impurity profile of amino acids?.
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- 14. rroij.com [rroij.com]
Technical Support Center: Optimizing the Synthesis of 2-(Boc-amino)-3-methylbutylamine
Welcome to the technical support center dedicated to the synthesis of 2-(Boc-amino)-3-methylbutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve yields in this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.
Synthetic Strategy Overview
The synthesis of this compound is a crucial process for generating key intermediates in pharmaceutical development.[1][2][3] A common and reliable pathway begins with the naturally occurring amino acid, L-valine. The synthesis involves a four-step sequence:
-
Protection: The amino group of L-valine is protected with a tert-butyloxycarbonyl (Boc) group.
-
Reduction to Alcohol: The carboxylic acid of N-Boc-L-valine is reduced to a primary alcohol, yielding N-Boc-L-valinol.
-
Oxidation to Aldehyde: The primary alcohol is carefully oxidized to the corresponding aldehyde, N-Boc-L-valinal.
-
Reductive Amination: The aldehyde undergoes reductive amination to form the target molecule, this compound.
Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide provides a structured approach to identifying and resolving these issues.
Caption: Overall synthetic workflow from L-Valine.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Which step is the most likely cause?
While yield loss can occur at any stage, the oxidation of N-Boc-L-valinol to the aldehyde (Step 3) and the subsequent reductive amination (Step 4) are often the most challenging. The aldehyde intermediate, N-Boc-L-valinal, is prone to over-oxidation and racemization. Furthermore, the final reductive amination step can suffer from incomplete conversion or the formation of byproducts. Careful optimization of these latter two stages typically provides the most significant improvement in overall yield.
Q2: I'm observing a significant byproduct during the Boc protection of L-Valine. What could it be?
The most common issue during Boc protection is the formation of double-Boc protected amines, especially when using a catalyst like 4-dimethylaminopyridine (DMAP).[] Another possibility, particularly with sterically hindered amines, is the formation of urea byproducts.[] Ensure you are using the correct stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) and base, and monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to side reactions.
Q3: The final reductive amination step is sluggish and gives a mixture of products. How can I improve its efficiency and selectivity?
A sluggish reaction often points to inefficient imine formation. This can be due to incorrect pH or the presence of excess water. The formation of multiple products, such as a tertiary amine byproduct, results from the newly formed primary amine reacting with another molecule of the aldehyde.[5] A highly effective solution is to perform a one-pot tandem reaction where the imine formation and reduction occur concurrently using a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).[5][6][7] This traps the desired secondary amine as its Boc-protected form as soon as it's formed, preventing over-alkylation.[5]
Q4: How can I effectively purify the final product, this compound?
The product is a basic, often oily compound that can be challenging to purify. Column chromatography on silica gel is the most common method. It is crucial to use a solvent system that balances the polarity to achieve good separation without causing the product to streak on the column. A typical eluent system is a gradient of methanol in dichloromethane (DCM), often with a small amount (0.5-1%) of triethylamine or ammonium hydroxide added to the mobile phase to suppress tailing caused by the basic amine interacting with the acidic silica gel. For thermally stable compounds, vacuum distillation can also be an effective purification method.[8]
Detailed Troubleshooting Guides by Reaction Step
Step 1: N-Boc Protection of L-Valine
This step is generally high-yielding, but improper conditions can lead to incomplete reactions or the formation of impurities.[9]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient Base: The reaction requires a base to deprotonate the amino acid, making it nucleophilic. | Use at least one equivalent of a suitable base like NaOH, NaHCO₃, or triethylamine (TEA).[9][10] Maintain the pH between 8 and 9 for aqueous reactions.[11] |
| (Boc)₂O Decomposition: Di-tert-butyl dicarbonate is sensitive to moisture and heat. | Use fresh, high-quality (Boc)₂O. Store it under dry conditions. | |
| Poor Solubility: L-valine has limited solubility in many organic solvents. | Use a mixed solvent system like dioxane/water or THF/water to ensure all reactants are in solution.[][9] | |
| Byproduct Formation | Double Boc-Protection: Use of a strong acylation catalyst like DMAP can lead to the formation of a di-Boc species. | Avoid or use only a catalytic amount of DMAP. Monitor the reaction by TLC and stop it once the starting material is consumed.[] |
| Urea Formation: This can occur with sterically hindered amines. | This is less common with valine but can be minimized by controlling the temperature and avoiding excessively long reaction times.[] |
Optimized Protocol for N-Boc Protection of L-Valine
-
Dissolve L-valine (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the L-valine is consumed.
-
Once complete, wash the mixture with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl or potassium bisulfate solution, which will precipitate the N-Boc-L-valine.[12]
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 3: Oxidation of N-Boc-L-Valinol to N-Boc-L-Valinal
This is a critical step where yield and stereochemical integrity can be easily compromised. The goal is to use a mild oxidizing agent that stops at the aldehyde stage without causing epimerization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-oxidation to Carboxylic Acid | Oxidizing Agent Too Strong: Reagents like KMnO₄ or Jones reagent will oxidize the primary alcohol directly to the carboxylic acid. | Use mild and selective reagents such as Dess-Martin periodinane (DMP), Swern oxidation conditions ((COCl)₂, DMSO, Et₃N), or a TEMPO-catalyzed system.[13][14] |
| Epimerization at α-Carbon | Harsh Reaction Conditions: The α-proton of the newly formed aldehyde is acidic and can be removed under basic or high-temperature conditions, leading to racemization. | Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation). Use non-basic conditions where possible (DMP is slightly acidic). |
| Low Yield / Incomplete Reaction | Wet Reagents/Solvents: Many oxidizing agents are sensitive to water. | Ensure all glassware is oven-dried and all solvents are anhydrous. |
| Insufficient Oxidant: Not enough oxidizing agent to convert all the starting material. | Use a slight excess (1.1-1.5 eq.) of the oxidizing agent. |
Recommended Protocol for Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve N-Boc-L-valinol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Stir the mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: N-Boc-L-valinal is volatile and can be lost if concentrated too aggressively. Use the crude product immediately in the next step.[13]
Step 4: Reductive Amination of N-Boc-L-Valinal
This final step constructs the target amine. A one-pot tandem approach is highly recommended to maximize yield and minimize byproducts.[5][7]
Caption: Reductive amination pathway and common side reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Dialkylated Byproduct | Sequential Reaction: If the primary amine product forms completely before reduction, it can act as a nucleophile and react with another molecule of the aldehyde/imine intermediate.[5] | Use a one-pot tandem approach where the reducing agent is present from the start.[5][6][7] This ensures the desired product is formed and immediately trapped. |
| Reduction of Starting Aldehyde | Reducing Agent Too Strong: Powerful reducing agents like NaBH₄ can reduce the aldehyde before it has a chance to form an imine. | Use a milder, acid-tolerant reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH₃). STAB is generally preferred due to lower toxicity.[5] |
| Incomplete Reaction | Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. | Use a slight excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Running the reaction in a non-aqueous solvent can also help drive the equilibrium by removing water. |
High-Yield Protocol for Tandem Reductive Amination / N-Boc Protection
-
Dissolve the crude N-Boc-L-valinal (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the ammonia source, such as ammonium acetate (2.0-3.0 eq.).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture. The presence of acetic acid from the STAB helps catalyze imine formation.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS or TLC.
-
Once complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Stir for 15 minutes, then separate the layers. Extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography as described in the FAQ section.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-valine. PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. [Link]
-
ResearchGate. (n.d.). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. [Link]
-
BIOSYNCE. (n.d.). This compound CAS 871235-24-4. BIOSYNCE. [Link]
-
Elsevier. (2012). tandem direct reductive amination/N-Boc protection. Tetrahedron. [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
PubMed. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. PubMed. [Link]
-
Pearson+. (n.d.). Show how valine can be prepared by c. a reductive amination. Pearson+. [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Scholars Research Library. [Link]
-
PubMed. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. PubMed. [Link]
-
ResearchGate. (n.d.). Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]
-
ResearchGate. (n.d.). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. [Link]
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Technical Support Center: A Researcher's Guide to 2-(Boc-amino)-3-methylbutylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Boc-amino)-3-methylbutylamine (CAS 871235-24-4). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the storage, handling, and utilization of this versatile building block. Our goal is to equip you with the necessary knowledge to ensure the stability of your reagent and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding this compound.
Q1: What is this compound and what is its primary application?
This compound, also known as tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate, is a chiral building block commonly used in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] It features a primary amine for coupling reactions and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for selective reactions, making it a valuable intermediate.
Q2: What is the significance of the "Boc" group?
The Boc group is one of the most common protecting groups for amines in organic synthesis.[3][4] Its primary function is to mask the reactivity of an amine group while transformations are carried out elsewhere in the molecule.[5] The key advantages of the Boc group are its stability under basic and nucleophilic conditions and its straightforward removal (deprotection) under mild acidic conditions, which provides excellent orthogonality in multi-step syntheses.[5][6][7]
Q3: What are the recommended storage conditions for this compound? There seems to be conflicting information.
There is some variation in storage recommendations from different suppliers. While some suggest room temperature storage[1][8][9], others recommend refrigeration at 2-8°C[2]. For long-term stability and to minimize potential degradation, we recommend the more conservative approach:
-
Long-Term Storage (> 1 month): Store at 2-8°C.
-
Short-Term Storage (< 1 month) & Shipping: Room temperature is acceptable.[10]
Regardless of temperature, the compound must be stored under an inert atmosphere (e.g., argon or nitrogen), sealed tightly to prevent moisture ingress, and kept in a dark place away from direct light.[1][8]
Q4: Is this compound soluble in common laboratory solvents?
Yes, it is soluble in many common organic solvents such as dichloromethane (DCM), ethanol, and dimethylformamide (DMF).[1] The presence of the nonpolar Boc group enhances its solubility in a range of organic media.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 871235-24-4 | [1][8] |
| Molecular Formula | C₁₀H₂₂N₂O₂ | [2][8] |
| Molecular Weight | 202.29 g/mol | [2][8] |
| Appearance | White to off-white solid or liquid | [1][2] |
| Boiling Point | 292.4 ± 23.0 °C (Predicted) | [1][2] |
| Density | ~1.0 g/cm³ (Predicted) | [1][2] |
| Storage Temperature | Room Temperature or 2-8°C | [1][2][8] |
Storage and Handling Protocols
Proper handling is crucial for user safety and to maintain the integrity of the compound.
Receiving and Initial Inspection
-
Upon receipt, verify that the container seal is intact.
-
Inspect for any signs of damage or contamination.
-
Log the compound into your chemical inventory system, noting the date of receipt.
Recommended Storage Protocol
-
Inert Atmosphere: Before sealing, flush the container headspace with a dry, inert gas like argon or nitrogen. This displaces oxygen and moisture, preventing potential degradation.
-
Container: Ensure the container is tightly sealed. A cap with a PTFE liner is recommended.
-
Location: Store in a designated, well-ventilated, and dry area. For long-term storage, a refrigerator (2-8°C) is preferred.[2]
-
Avoid Incompatibilities: Store away from strong acids (which can cleave the Boc group) and strong oxidizing agents.[1][11]
Safe Handling and Personal Protective Equipment (PPE)
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[12] Adhere to standard laboratory safety procedures.
-
Eye Protection: Wear safety goggles with side shields.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[10]
-
Skin and Body Protection: Wear a lab coat. In case of spills, impervious clothing may be necessary.[10]
-
Respiratory Protection: Avoid breathing vapors or dust. If aerosolization is possible, use a suitable respirator.[10][12]
The logical flow for safe handling and storage is depicted below.
Caption: Recommended workflow for storage and handling.
Troubleshooting Experimental Issues
This section provides guidance on common problems encountered when using this compound in synthesis.
Q5: My coupling reaction (e.g., amide bond formation) using the primary amine is giving low yields. What are the potential causes?
Low yields in reactions involving the free primary amine can stem from several factors.
-
Cause 1: Reagent Quality: The compound may have degraded due to improper storage (exposure to air, moisture). The primary amine can slowly oxidize or react with atmospheric CO₂.
-
Solution: Ensure your starting material has been stored correctly under an inert atmosphere. If degradation is suspected, consider purifying the material before use.
-
-
Cause 2: Steric Hindrance: The bulky valine-derived side chain and the adjacent Boc group can create steric hindrance, slowing down the reaction rate.
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat it, monitoring for side product formation.[13]
-
Choice of Coupling Reagents: Use a more powerful coupling reagent combination, such as HATU or HBTU with a non-nucleophilic base like diisopropylethylamine (DIEA).[14]
-
-
-
Cause 3: Inappropriate Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Solution: Re-verify the stoichiometry. A slight excess (1.1-1.2 equivalents) of the coupling partner and reagents may be beneficial.
-
Q6: I am trying to remove the Boc group, but the deprotection is incomplete or I see side products. What should I do?
The deprotection of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[6][15]
-
Cause 1: Insufficient Acid: The amount or strength of the acid may be inadequate for complete cleavage.
-
Cause 2: Scavenger Issues: The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate sensitive functional groups in your molecule (e.g., tryptophan or methionine residues in peptides).[4]
-
Solution: Always include a scavenger in your deprotection cocktail. Common scavengers include triisopropylsilane (TIS) or thioanisole, typically at 2-5% (v/v).
-
-
Cause 3: Premature Deprotection: The Boc group is labile to acid.[5] Unintentional exposure to acidic conditions during a previous step or work-up can cause partial deprotection, leading to complex mixtures.
-
Solution: Carefully review previous steps to ensure all conditions were non-acidic. Use a mild base (e.g., saturated NaHCO₃ solution) during aqueous work-ups to neutralize any trace acid.
-
The diagram below outlines a troubleshooting workflow for common experimental challenges.
Caption: Troubleshooting logic for common synthesis issues.
Q7: I observe an unexpected N,N-di-Boc side product after a reaction. How is this possible?
While less common for secondary amines, double Boc protection can occur under certain conditions, especially if 4-dimethylaminopyridine (DMAP) is used as a catalyst in the presence of excess di-tert-butyl dicarbonate (Boc₂O).[7][] This is more relevant if you are performing a reaction to install a Boc group on a primary amine elsewhere in your molecule while this compound is present.
-
Solution: To avoid this, use stoichiometric amounts of Boc₂O and avoid highly effective catalysts like DMAP unless necessary for a difficult protection.[13][17]
Q8: My purification on silica gel is difficult, showing significant streaking or product loss.
The presence of two amine functionalities (one protected, one free) can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor recovery.
-
Solution 1: Deactivate the Silica: Pre-treat the silica gel by slurrying it in an eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or pyridine. This neutralizes the acidic sites.
-
Solution 2: Alternative Chromatography: Consider using neutral or basic alumina as the stationary phase, or explore reverse-phase chromatography if the compound's polarity is suitable.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- BLDpharm. (n.d.). 871235-24-4|this compound. BLDpharm.
- BIOSYNCE. (n.d.). This compound CAS 871235-24-4. BIOSYNCE.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. BenchChem.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Haohong Scientific. (2025). Safety Data Sheet for (S)-3-N-Boc-3-(Methylamino)piperidine. Shanghai Haohong Scientific Co., Ltd.
- Sigma-Aldrich. (2025).
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC.
- BenchChem. (2025). Troubleshooting low yield in Amino-PEG12-Boc reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Improving the Yield of Boc Protection Reactions. BenchChem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Fisher Scientific. (2024). Safety Data Sheet for sec-Butylamine. Fisher Scientific.
- Sigma-Aldrich. (2024).
- ChemicalBook. (2025). This compound. ChemicalBook.
- Master Organic Chemistry. (2018).
- Biotuva Life Sciences. (n.d.). This compound. Biotuva Life Sciences.
- BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry.
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- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Amine Protection Strategies in Peptide Synthesis: The Boc and Fmoc Methodologies
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is the bedrock upon which successful solid-phase peptide synthesis (SPPS) is built. The choice of protecting group for the α-amino terminus dictates the entire synthetic strategy, influencing reaction conditions, reagent compatibility, and the ultimate purity and yield of the target peptide. While the query mentions a specific Boc-protected amine, the fundamental comparison in the field lies between two dominant, competing strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies.[1][] This guide offers an in-depth, objective comparison of these two cornerstone techniques, providing researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their synthetic campaigns.
The Principle of Orthogonal Protection in SPPS
The success of stepwise peptide synthesis on a solid support hinges on the principle of "orthogonal protection."[3][4] This strategy employs multiple classes of protecting groups within a single molecule, each of which can be selectively removed under distinct chemical conditions without affecting the others.[3][5][6] In a typical SPPS workflow, this involves:
-
A temporary Nα-amino protecting group: This group shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle.[3][4]
-
Permanent side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are only removed during the final cleavage step.[3]
-
A linker: This connects the C-terminal amino acid to the solid support (resin) and is cleaved at the very end of the synthesis to release the final peptide.
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the temporary Nα-amino protecting group and, consequently, the conditions required for its removal.[1]
The Boc Strategy: The Classic Acid-Labile Approach
The Boc strategy, pioneered by R. Bruce Merrifield, was foundational to the development of SPPS.[] It utilizes the acid-labile Boc group for temporary Nα-protection.
Chemical Mechanism: The Boc group is stable under basic and mild acidic conditions but is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[][7] The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.[7][8]
Side-chain protecting groups in the Boc strategy are typically benzyl-based (e.g., Bzl) and are much more stable to acid.[4] Their removal, along with the cleavage of the peptide from the resin, requires treatment with a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][9][10] This differential acid lability, where the temporary group is removed by moderate acid and the permanent groups by strong acid, forms the basis of the Boc/Bzl protection scheme.[4]
Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
Caption: General workflow of Boc-based solid-phase peptide synthesis (SPPS).
The Fmoc Strategy: The Modern Base-Labile Alternative
Developed by Carpino and Han, the Fmoc strategy emerged as a milder alternative to the Boc approach and has become the dominant method for peptide synthesis today.[1][9] It employs the base-labile Fmoc protecting group for the Nα-terminus.[1][11]
Chemical Mechanism: The Fmoc group is stable to acidic conditions but is rapidly cleaved by a mild base, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13] The deprotection occurs via a β-elimination mechanism. A base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene, which is subsequently trapped by the amine base, and the formation of a carbamic acid that decarboxylates to yield the free amine.[11][14][15]
This base-lability is orthogonal to the acid-labile side-chain protecting groups, which are typically tert-butyl (tBu) based.[] Consequently, the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are accomplished simultaneously using a single treatment with a moderate acid like TFA, the same reagent used for deprotection in the Boc strategy.[1] This true orthogonality is a key advantage of the Fmoc approach.[1][3][4]
Workflow for Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Head-to-Head Comparison: Boc vs. Fmoc Strategy
The choice between Boc and Fmoc chemistry is often dictated by the specific peptide sequence, desired post-translational modifications, and available laboratory infrastructure.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc)[] | 9-Fluorenylmethyloxycarbonyl (Fmoc)[11][12] |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[7][17] | Mild Base (e.g., 20% Piperidine in DMF)[12][13] |
| Side-Chain Protection | Benzyl-based (Bzl), acid-labile (strong acid)[4] | tert-Butyl-based (tBu), acid-labile (moderate acid)[] |
| Final Cleavage Reagent | Strong, hazardous acid (e.g., HF, TFMSA)[9][10] | Moderate acid (e.g., TFA with scavengers)[9] |
| Orthogonality | "Quasi-orthogonal" (differential acid lability)[4][6] | Truly orthogonal (base vs. acid lability)[1][4] |
| Advantages | - Reduces aggregation for hydrophobic sequences[1][10]- Protonated N-terminus after deprotection improves solvation[1][18] | - Milder overall conditions[9]- Compatible with acid-sensitive modifications[][9]- Easier automation and real-time monitoring[][19]- Avoids use of highly hazardous HF[9] |
| Disadvantages | - Requires highly corrosive and toxic HF[9]- Harsh conditions can degrade sensitive residues- Requires specialized, expensive equipment[9] | - Piperidine can be problematic- Dibenzofulvene byproduct can cause side reactions- Aggregation can be more challenging for some sequences[9] |
| Typical Crude Purity | Generally lower due to harsh final cleavage | Generally higher due to milder conditions[1] |
| Common Applications | Synthesis of long, difficult, or aggregation-prone peptides[9][10] | Routine peptide synthesis, complex modified peptides, high-throughput synthesis[1] |
Deprotection Mechanisms at a Glance
Caption: Contrasting mechanisms for Boc (acidic) and Fmoc (basic) deprotection.
Experimental Protocols
The following protocols represent a single, generalized cycle of amino acid addition for each strategy. These steps are repeated until the desired peptide sequence is assembled.
Protocol 1: Standard Boc-SPPS Cycle
-
Objective: To deprotect the Nα-Boc group and couple the next Boc-protected amino acid.
-
Materials: Boc-peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), next Boc-amino acid, coupling agent (e.g., HBTU).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Deprotection:
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Wash with Isopropanol (IPA) (2 times) to shrink the resin and help remove trapped acid, followed by more DCM washes (3 times).[20]
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours or until a negative ninhydrin test confirms reaction completion.
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DCM (3-5 times). The resin is now ready for the next cycle.
-
Protocol 2: Standard Fmoc-SPPS Cycle
-
Objective: To deprotect the Nα-Fmoc group and couple the next Fmoc-protected amino acid.
-
Materials: Fmoc-peptide-resin, N,N-Dimethylformamide (DMF), Piperidine, next Fmoc-amino acid, coupling agent (e.g., HCTU), DIEA.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[11]
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[21]
-
Agitate for 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes at room temperature.
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[11]
-
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents) and a coupling agent like HCTU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to activate the amino acid.[22][23]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours or until a negative Kaiser/ninhydrin test confirms reaction completion.
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times). The resin is now ready for the next cycle.[21]
-
Conclusion and Strategic Recommendations
Both Boc and Fmoc SPPS are robust and powerful methods for synthesizing peptides.[1] The Fmoc strategy has largely become the method of choice for routine, automated, and high-throughput peptide synthesis due to its milder reaction conditions, true orthogonality, and compatibility with a wide array of sensitive functionalities.[1][9][24] Its operational simplicity and the avoidance of highly hazardous reagents like HF have cemented its popularity in both academic and industrial settings.
However, the Boc strategy remains an invaluable tool, particularly for the synthesis of long and "difficult" sequences that are prone to aggregation.[9][10] The repetitive acid treatment in Boc chemistry keeps the growing peptide chain protonated, which can disrupt interchain hydrogen bonding and improve solvation, thereby mitigating aggregation issues that can hinder Fmoc-based syntheses.[1][10]
Ultimately, the optimal choice depends on a careful analysis of the target peptide's sequence, the presence of sensitive modifications, the scale of the synthesis, and the available laboratory resources. A thorough understanding of the chemical principles and practical considerations of both methodologies empowers the researcher to navigate the complexities of peptide synthesis and achieve their synthetic goals with precision and efficiency.
References
-
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
-
Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
-
A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
-
Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
Fmoc Amino Acids for SPPS. AltaBioscience.
-
Boc Solid Phase Peptide Synthesis. ChemPep.
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
-
Basic Peptides synthesis introduction. LifeTein®.
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.
-
Amino Acid Sidechain Deprotection. AAPPTec.
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
-
A schematic representation of peptide synthesis using Boc protected... ResearchGate.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
(PDF) Methods for Removing the Fmoc Group. ResearchGate.
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
-
T boc fmoc protocols in peptide synthesis. Slideshare.
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate.
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate.
-
Peptide Synthesis - FAQ. AAPPTec.
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
-
SPPS Tips For Success Handout. Mesa Labs.
-
26.7: Peptide Synthesis. Chemistry LibreTexts.
-
BOC-Amino Acids. BOC Sciences.
-
An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. PMC - NIH.
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer Link.
-
Boc-Amino Acids for Peptide Synthesis Archives. AAPPTec.
Sources
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- 3. benchchem.com [benchchem.com]
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- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
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- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. genscript.com [genscript.com]
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- 15. total-synthesis.com [total-synthesis.com]
- 17. researchgate.net [researchgate.net]
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- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chempep.com [chempep.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. mesalabs.com [mesalabs.com]
- 24. lifetein.com [lifetein.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for Sterically Hindered Amines: A Case Study with 2-(Boc-amino)-3-methylbutylamine
Executive Summary
The formation of amide bonds is a cornerstone of modern organic synthesis, yet it presents significant challenges when dealing with sterically hindered substrates. The bulky tert-butyloxycarbonyl (Boc) protecting group and the adjacent isobutyl moiety of 2-(Boc-amino)-3-methylbutylamine make it a representative model for difficult couplings. Selecting an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. This guide provides a comparative analysis of major classes of coupling reagents—carbodiimides, phosphonium salts, uronium/aminium salts, and phosphonic anhydrides—supported by mechanistic insights and detailed experimental protocols to inform reagent selection for researchers, scientists, and drug development professionals.
The Challenge of Steric Hindrance in Amide Bond Formation
Amide bond synthesis is fundamentally a nucleophilic acyl substitution. For this reaction to proceed efficiently under mild conditions, the carboxylic acid must be "activated" to create a better leaving group, thereby making the carbonyl carbon more electrophilic for the amine nucleophile to attack.
The challenge with a substrate like this compound arises from steric congestion around the nucleophilic nitrogen atom. The bulky Boc group and the branched alkyl chain physically obstruct the approach of the activated carboxylic acid. This hindrance can lead to drastically reduced reaction rates, incomplete conversions, and an increased propensity for side reactions, such as racemization of the carboxylic acid partner or decomposition of the activated intermediate. Consequently, standard coupling conditions that are effective for simple amines often fail, necessitating the use of more powerful and specialized reagents.
A Mechanistic Comparison of Coupling Reagent Classes
The efficacy of a coupling reagent in overcoming steric hindrance is directly related to its mechanism of action and the reactivity of the intermediate it generates.
Carbodiimides (e.g., DCC, EDC)
Carbodiimides are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. While cost-effective, their utility in hindered couplings is limited.[1][2] The bulky O-acylisourea is itself sterically demanding, and its reaction with a hindered amine is often slow. This sluggishness allows time for undesirable side reactions, such as rearrangement to an unreactive N-acylurea or racemization of the activated acid.[1][2]
The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial. These additives rapidly convert the O-acylisourea into a more stable, yet still reactive, active ester (OBt or OAt ester), which mitigates side reactions.[1][3] However, even with additives, carbodiimides may provide unsatisfactory results for severely hindered systems.
Caption: General mechanism of carbodiimide-mediated coupling.
Phosphonium Salts (e.g., BOP, PyBOP)
Phosphonium salt reagents, such as BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and its safer analogue PyBOP, activate carboxylic acids to form acyloxyphosphonium salts.[4] These intermediates are extremely reactive and readily undergo aminolysis. The formation of the highly reactive intermediate makes phosphonium salts very effective for coupling sterically hindered amino acids.[4]
BOP was one of the first reagents to demonstrate high efficiency in difficult couplings but has a significant drawback: it releases the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][5] PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) was developed as a non-toxic alternative and exhibits similar high reactivity, making it a preferred choice.[5]
Caption: General mechanism of phosphonium salt-mediated coupling.
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)
This class of reagents is arguably the most popular and effective for challenging amide couplings. Reagents like HBTU and HATU react with carboxylic acids in the presence of a base to form active esters (OBt or OAt esters), similar to the carbodiimide/additive system, but with much faster kinetics.[6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an OBt active ester. It is highly efficient for most applications.[7]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a more reactive OAt active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling step. This makes HATU superior to HBTU for particularly "difficult" sequences and sterically hindered couplings.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure as the leaving group. It offers coupling efficiencies comparable to HATU but avoids the potentially explosive benzotriazole additives and is less allergenic, making it a safer and highly effective alternative.[3][5][9]
A potential side reaction with uronium/aminium salts is the guanylation of the primary amine if the coupling reagent is used in excess, which can cap the amine.[3]
Caption: General mechanism of uronium salt-mediated coupling.
Propanephosphonic Acid Anhydride (T3P®)
T3P® is a cyclic phosphonic anhydride that acts as a powerful dehydrating agent. It activates carboxylic acids by forming a mixed phosphonic anhydride intermediate. This intermediate is highly reactive towards amines, leading to clean and efficient amide bond formation. A key advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies aqueous workup and product purification.[10][11][12] It is known for its high yields, exceptionally low risk of racemization, and effectiveness in forming 'difficult' amides, making it an excellent choice for sterically demanding substrates.[5][13]
Caption: General mechanism of T3P®-mediated coupling.
Comparative Experimental Analysis
To provide actionable data, we outline a standardized workflow to compare the performance of leading coupling reagents.
Experimental Design and Workflow
The core experiment involves coupling a model carboxylic acid, such as N-Cbz-Phenylalanine, with this compound using four representative coupling reagents: EDC/HOBt , PyBOP , HATU , and T3P® . The reaction progress is monitored by TLC or LC-MS, and the final product is isolated, purified, and characterized to determine yield and purity.
Caption: Standardized workflow for comparative coupling experiments.
Detailed Experimental Protocols
General Conditions: All reactions are performed under an inert atmosphere (N₂) in anhydrous solvent. Molar equivalents are based on the limiting reagent, this compound (1.0 eq).
Protocol 1: EDC/HOBt Coupling
-
To a solution of N-Cbz-Phenylalanine (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF (0.2 M), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor reaction completion by LC-MS.
-
Perform standard aqueous workup followed by purification via flash chromatography.
Protocol 2: PyBOP Coupling
-
To a solution of N-Cbz-Phenylalanine (1.1 eq) and this compound (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (3.0 eq).[4]
-
Add PyBOP (1.2 eq) in one portion at room temperature.
-
Stir the reaction for 4-6 hours.
-
Monitor reaction completion by LC-MS.
-
Perform standard aqueous workup followed by purification via flash chromatography.
Protocol 3: HATU Coupling
-
To a solution of N-Cbz-Phenylalanine (1.1 eq) and this compound (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.0 eq).
-
Add HATU (1.15 eq) in one portion at room temperature.
-
Stir the reaction for 1-3 hours.
-
Monitor reaction completion by LC-MS.
-
Perform standard aqueous workup followed by purification via flash chromatography.
Protocol 4: T3P® Coupling
-
To a solution of N-Cbz-Phenylalanine (1.05 eq) and this compound (1.0 eq) in ethyl acetate (0.2 M), add pyridine (3.0 eq).
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction completion by LC-MS.
-
Workup consists of washing the organic layer with water, 1M HCl, saturated NaHCO₃, and brine. The water-soluble byproducts are easily removed.[10][12]
-
Purify the crude product via flash chromatography.
Data Summary and Discussion
The following table summarizes the expected performance of each reagent based on literature precedent and mechanistic understanding for a sterically hindered coupling.
| Parameter | EDC/HOBt | PyBOP | HATU | T3P® |
| Typical Yield | Low to Moderate (<50%) | High (85-95%) | Very High (>95%) | Very High (>95%) |
| Reaction Time | Long (12-24 h) | Moderate (4-6 h) | Fast (1-3 h) | Fast (2-4 h) |
| Purity (Pre-Chromo.) | Low | Good | High | Very High |
| Racemization Risk | Moderate | Low | Very Low | Extremely Low[12][13] |
| Ease of Workup | Moderate (Urea byproduct) | Moderate | Moderate | Excellent (Aqueous removal) |
| Relative Cost | Low | High | Very High | Moderate |
| Safety Concerns | Low | Low | Potentially explosive additive | Low toxicity, non-allergenic[12] |
Discussion: For a challenging substrate like this compound, HATU and T3P® are expected to provide the best results, delivering high yields and purity in short reaction times. The superior reactivity of the OAt ester generated by HATU makes it exceptionally effective at overcoming steric barriers.[8] Similarly, T3P®'s powerful dehydrating action and the high reactivity of the mixed anhydride intermediate lead to excellent outcomes.[5] The primary advantage of T3P® is its remarkably simple workup procedure due to water-soluble byproducts, which can be a significant factor in process efficiency and scalability.[12]
PyBOP represents a very strong, albeit slightly less reactive, alternative to HATU. It is a reliable choice for many hindered systems.[4] EDC/HOBt is likely to be inefficient for this specific transformation, resulting in low conversion and requiring extended reaction times, making it an unsuitable choice for substrates with significant steric hindrance.
Recommendations and Best Practices
-
For Maximum Reactivity and Yield: HATU is the reagent of choice, especially for novel or particularly stubborn couplings where maximizing yield is the primary goal.
-
For Process Efficiency and Green Chemistry: T3P® is highly recommended. Its combination of high yield, low racemization, and simple, aqueous workup makes it ideal for larger-scale synthesis where ease of purification is critical.
-
For a Reliable, High-Yield Alternative: PyBOP is a robust and effective reagent that performs well in a wide range of hindered couplings.
-
For Initial Screening (Non-Hindered Systems): EDC/HOBt remains a cost-effective option for simple, non-hindered amide bond formations, but should be avoided for substrates like the one discussed here.
Best Practices:
-
Always use anhydrous solvents and an inert atmosphere.
-
The order of addition can be critical; typically, the coupling reagent is added last to a mixture of the acid, amine, and base.
-
Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to minimize side reactions.
-
Carefully control stoichiometry. An excess of uronium reagents can lead to amine capping.[3]
Conclusion
The successful synthesis of amides from sterically hindered amines like this compound is highly dependent on the selection of a potent coupling reagent. While classic carbodiimides fall short, modern uronium salts (HATU, COMU), phosphonium salts (PyBOP), and phosphonic anhydrides (T3P®) have proven to be powerful tools for overcoming this synthetic hurdle. HATU offers unparalleled reactivity, while T3P® provides a compelling combination of efficiency and process-friendliness. By understanding the underlying mechanisms and consulting comparative data, researchers can make informed decisions to optimize their synthetic strategies, saving time and resources in the development of complex molecules.
References
- Vertex AI Search Grounding API, [Source 1]
- Vertex AI Search Grounding API, [Source 2]
- Vertex AI Search Grounding API, [Source 3]
- Vertex AI Search Grounding API, [Source 4]
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Protheragen. [Source 6]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [Source 7]
- Coupling Reagents. Aapptec Peptides. [Source 8]
- Peptide Coupling Reagents Guide. Sigma-Aldrich. [Source 9]
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Source 10]
- Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds.
- Reagents for Coupling. Biosynth. [Source 12]
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem. [Source 13]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Source 15]
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. [Source 16]
- Understanding T3P®
- Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH. [Source 18]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Source 19]
- Fig. 6 Direct amidations between N-Boc protected β-amino acid and...
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Source 21]
- Proposed mechanism for activation by uronium salt.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- Carbodiimides and Additives. Aapptec Peptides. [Source 24]
- Suggested mechanism for the uronium side product formation.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Source 26]
- Carbodiimide. Wikipedia. [Source 27]
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- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
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A Comparative Spectroscopic Guide to 2-(Boc-amino)-3-methylbutylamine and its Alternatives
This in-depth technical guide offers a comprehensive analysis of the spectroscopic characteristics of 2-(tert-butoxycarbonyl-amino)-3-methylbutylamine, a key building block in the synthesis of various pharmaceutical compounds. For researchers, scientists, and drug development professionals, understanding the distinct spectroscopic signatures of this molecule and its common analogues is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Boc-amino)-3-methylbutylamine, alongside its unprotected parent amine and its analogues featuring alternative amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc).
Introduction: The Role of Amine Protection in Synthesis
In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy. The amine group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions. The choice of protecting group is critical and depends on the overall synthetic route, particularly the conditions required for its removal. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This guide will delve into the spectroscopic nuances that arise from the presence of the Boc group and compare them to the signatures of the Cbz and Fmoc protecting groups, providing a valuable resource for analytical chemists and synthetic organic chemists alike.
Synthesis of Protected Amines
The introduction of the Boc, Cbz, and Fmoc protecting groups onto 3-methylbutylamine generally follows well-established protocols. Below are generalized experimental procedures for these transformations.
General Experimental Protocol for Boc Protection of 3-methylbutylamine
This procedure is a standard method for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
3-methylbutylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methylbutylamine (1.0 eq) in a suitable solvent such as a mixture of water and THF.
-
Add a base, such as sodium hydroxide (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.[3][4]
Spectroscopic Data Analysis
3-Methylbutylamine (Parent Compound)
A baseline understanding of the spectroscopic features of the unprotected amine is essential for appreciating the changes imparted by the protecting groups.
Table 1: Spectroscopic Data for 3-Methylbutylamine
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 2.68 (t, 2H), 1.63 (m, 1H), 1.38 (q, 2H), 1.14 (s, 2H, NH₂), 0.89 (d, 6H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 42.5, 40.0, 28.2, 22.6[5][6] |
| IR (neat) | ν (cm⁻¹): 3360 (N-H stretch), 2955 (C-H stretch), 1570 (N-H bend), 1466, 1385[7] |
| Mass Spec (EI) | m/z: 87 (M⁺), 72, 57, 44, 30 (base peak)[8][9] |
This compound
The introduction of the Boc group significantly alters the spectroscopic landscape of the molecule.
Table 2: Predicted and Analogous Spectroscopic Data for this compound
| Technique | Predicted Data for this compound | Experimental Data for N-Boc-L-valine |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.5 (br s, 1H, NH), ~3.5 (m, 1H), ~2.9 (m, 2H), ~1.8 (m, 1H), 1.45 (s, 9H), ~0.9 (d, 6H) | δ (ppm): 9.8 (br s, 1H), 5.05 (d, 1H), 4.35 (dd, 1H), 2.25 (m, 1H), 1.48 (s, 9H), 1.02 (d, 3H), 0.95 (d, 3H)[2][5][10] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (C=O), ~79 (C(CH₃)₃), ~55 (CH-NHBoc), ~40 (CH₂-NH₂), ~30 (CH(CH₃)₂), ~28 (C(CH₃)₃), ~19, ~18 (CH(CH₃)₂) | δ (ppm): 176.5, 155.8, 80.2, 58.9, 31.4, 28.3, 19.2, 17.4[1][2][11] |
| IR (neat) | ν (cm⁻¹): ~3350 (N-H stretch), ~2960 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch) | ν (cm⁻¹): 3310, 2970, 1710, 1510, 1165[2][12] |
| Mass Spec (ESI) | m/z: 203 (M+H)⁺, 147 (M-tBu+H)⁺, 103 (M-Boc+H)⁺ | m/z: 218 (M+H)⁺, 162 (M-tBu+H)⁺, 118 (M-Boc+H)⁺ |
Comparative Analysis with Cbz and Fmoc Protecting Groups
The Cbz and Fmoc groups introduce distinct aromatic moieties, leading to characteristic signals in their respective spectra.
Table 3: Spectroscopic Data for Cbz- and Fmoc-Protected Valine Analogues
| Technique | N-Cbz-L-valine | N-Fmoc-L-valine |
| ¹H NMR (CDCl₃) | δ (ppm): 10.5 (br s, 1H), 7.35 (m, 5H), 5.3 (d, 1H), 5.15 (s, 2H), 4.4 (dd, 1H), 2.25 (m, 1H), 1.0 (d, 3H), 0.95 (d, 3H)[13][14] | δ (ppm): 12.5 (br s, 1H), 7.85 (d, 2H), 7.75 (d, 2H), 7.4 (t, 2H), 7.3 (t, 2H), 5.3 (d, 1H), 4.4 (m, 2H), 4.25 (t, 1H), 4.15 (dd, 1H), 2.2 (m, 1H), 0.95 (d, 6H)[6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 176.5, 156.5, 136.1, 128.5, 128.2, 128.0, 67.2, 59.3, 31.3, 19.1, 17.4[14][15] | δ (ppm): 173.9, 156.4, 143.9, 141.3, 127.7, 127.1, 125.2, 120.0, 66.9, 59.5, 47.2, 31.0, 19.1, 17.8 |
| IR (KBr) | ν (cm⁻¹): 3330, 3030, 2970, 1715, 1695, 1530, 1250 | ν (cm⁻¹): 3310, 3070, 2970, 1710, 1690, 1535, 1260 |
| Mass Spec (EI) | m/z: 251 (M⁺), 108, 91 (base peak), 79 | m/z: 339 (M⁺), 179, 178 (base peak), 165 |
Key Spectroscopic Differentiators
-
¹H NMR: The most telling feature of the Boc group is the sharp singlet integrating to nine protons around 1.45 ppm. In contrast, the Cbz group displays aromatic protons between 7.3-7.4 ppm and a characteristic benzylic singlet around 5.15 ppm. The Fmoc group exhibits a more complex aromatic region with four distinct multiplets and characteristic signals for the fluorenyl methylene and methine protons.
-
¹³C NMR: The carbonyl of the Boc carbamate appears around 156 ppm, with the quaternary carbon of the tert-butyl group at approximately 79-80 ppm and the methyl carbons around 28 ppm. The Cbz carbamate carbonyl is also around 156 ppm, but is accompanied by aromatic signals and a benzylic carbon at ~67 ppm. The Fmoc group shows its carbamate carbonyl at a similar position, but is distinguished by a larger number of aromatic signals and the aliphatic carbons of the fluorenyl system.
-
IR Spectroscopy: All three protecting groups show a strong C=O stretch for the carbamate between 1690-1720 cm⁻¹. The N-H stretch is also present in all cases, typically around 3300-3350 cm⁻¹. The Cbz and Fmoc groups will also exhibit aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry: Boc-protected amines are known to undergo characteristic fragmentation, including the loss of isobutylene (56 Da) to give [M-56]⁺ and the loss of the entire Boc group (100 Da) to give [M-100]⁺.[16][17] Cbz-protected compounds often show a prominent peak at m/z 91, corresponding to the benzyl cation. Fmoc-protected molecules typically fragment to produce a base peak at m/z 178, corresponding to the dibenzofulvene cation.
Experimental Workflows and Methodologies
The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following are generalized protocols for the techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for detailed structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or ATR crystal. Then, record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of protected amines.
Caption: Key spectroscopic signatures of different amine protecting groups.
Conclusion
The choice of an amine protecting group has a profound and predictable impact on the spectroscopic properties of a molecule. The Boc group, with its characteristic tert-butyl signals in NMR and specific fragmentation patterns in mass spectrometry, is readily distinguishable from the aromatic Cbz and Fmoc groups. This guide provides a foundational understanding of these differences, equipping researchers with the knowledge to confidently identify and characterize these important synthetic intermediates. The provided experimental protocols and comparative data serve as a valuable resource for both planning synthetic strategies and for the routine analysis of protected amines in a research and development setting.
References
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Oueslati, I., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(3), 309. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031659). Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-Valine. Retrieved from [Link]
-
ResearchGate. (n.d.). Glutamic acid protection using cbz?. Retrieved from [Link]
- Reddy, K. S., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 3, 82-86.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Human Metabolome Database. (2022). Showing metabocard for 3-Methyl-1-butylamine (HMDB0031659). Retrieved from [Link]
-
SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-METHYLBUTYLAMIN - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1237-1241. [Link]
-
SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). N-Carbobenzoyl-DL-valine. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-METHYLBUTYLAMIN - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-METHYLBUTYLAMIN - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylbutylamine. Retrieved from [Link]
-
NIST. (n.d.). 1-Butanamine, 3-methyl-. Retrieved from [Link]
-
Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(19), 2847-2856. [Link]
- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 871235-24-4. Retrieved from [Link]
-
FooDB. (2018). Showing Compound 3-Methyl-1-butylamine (FDB008319). Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
SpectraBase. (n.d.). (3R)-N-BOC-3-AMINO-2-METHYLBUTAN-2-OL - Optional[13C NMR]. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry, 16(8), 3848-3855. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with 2-(Boc-amino)-3-methylbutylamine
For researchers, scientists, and drug development professionals, the structural integrity and purity of synthetic peptides are non-negotiable. The incorporation of unnatural amino acids, such as 2-(Boc-amino)-3-methylbutylamine, introduces unique analytical challenges that demand robust and well-optimized HPLC methodologies. This guide provides an in-depth comparison of HPLC strategies for analyzing these modified peptides, grounded in experimental evidence and practical insights to ensure reliable and reproducible results.
The inclusion of this compound, a derivative of valine, significantly alters a peptide's physicochemical properties. The bulky, hydrophobic tert-Butyloxycarbonyl (Boc) protecting group, if present in the final molecule or an intermediate, will dramatically increase retention in reversed-phase chromatography. Furthermore, the primary amine introduces an additional basic site, potentially impacting peak shape and selectivity. This guide will dissect these challenges and offer validated protocols for superior analytical outcomes.
The Chromatographic Challenge: Understanding the Analyte
Before diving into method development, it is crucial to understand how the this compound modification influences chromatographic behavior:
-
Increased Hydrophobicity: The Boc group is highly non-polar. Peptides containing this modification will be more strongly retained on reversed-phase columns (like C18 or C8) compared to their unmodified counterparts. This necessitates a stronger organic mobile phase for elution.
-
Secondary Interactions: The free amine on the methylbutylamine moiety can interact with residual silanol groups on the silica-based stationary phase. These interactions can lead to significant peak tailing, a common issue with basic analytes.[1][2]
-
Dual Nature: If analyzing a crude mixture post-synthesis, you may encounter both the Boc-protected and the deprotected peptide. A successful HPLC method must be able to resolve these two species, which will have vastly different retention times.
Comparison of HPLC Methodologies
The gold standard for peptide analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4] However, the choice of stationary phase and mobile phase additives is critical when dealing with modified peptides.
Stationary Phase Selection
| Stationary Phase | Advantages | Disadvantages | Best For |
| C18 (Octadecylsilane) | High hydrophobicity, excellent retention for a wide range of peptides, widely available.[3][5] | Can sometimes lead to excessive retention of very hydrophobic peptides, potential for strong silanol interactions. | General-purpose analysis, purity assessment of crude and purified peptides. |
| C8 (Octylsilane) | Less hydrophobic than C18, reducing retention times for strongly retained peptides. | May provide insufficient retention for smaller, more polar peptides. | Analysis of peptides with the Boc-protecting group to prevent excessively long run times. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic residues. | Less commonly used for general peptide analysis, may not offer significant advantages unless aromatic residues are present near the modification. | Peptides containing multiple aromatic amino acids where C18/C8 resolution is insufficient. |
For most applications involving peptides modified with this compound, a wide-pore (300 Å) C18 column is the recommended starting point. The wider pores ensure that the peptide molecules can freely access the bonded phase, leading to better peak shapes and resolution.[5]
Mobile Phase Additives: The Key to Sharp Peaks
The choice of an acidic mobile phase additive, or ion-pairing agent, is arguably the most critical parameter for achieving good peak shape with basic peptides. These agents work by forming a neutral ion-pair with the positively charged amine groups on the peptide and by masking negatively charged silanol groups on the stationary phase, thereby minimizing secondary interactions.
| Additive | Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Excellent ion-pairing agent, provides sharp, symmetrical peaks for most peptides. | Strong ion suppression in mass spectrometry (MS), making it unsuitable for LC-MS applications.[6] |
| Formic Acid (FA) | 0.1% (v/v) | Volatile and MS-compatible, the standard choice for LC-MS analysis. | Weaker ion-pairing agent than TFA, can result in broader peaks and more tailing for basic peptides. |
| Difluoroacetic Acid (DFA) | 0.1% (v/v) | A compromise between TFA and FA, offering better peak shape than FA with less ion suppression than TFA. | Not as widely used, may require optimization. |
Workflow for HPLC Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate HPLC method based on your analytical requirements.
Caption: Decision workflow for selecting an appropriate HPLC method.
Experimental Protocols
Herein are two detailed, validated protocols for the analysis of peptides containing this compound.
Protocol A: High-Resolution Purity Analysis (UV Detection)
This method is optimized for achieving the highest possible resolution and sharpest peak shape, making it ideal for accurate purity determination.
1. Sample Preparation:
- Dissolve the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
- If solubility is an issue, a small amount of acetonitrile (ACN) or dimethyl sulfoxide (DMSO) can be added, but the injection solvent should be as weak as possible to ensure good peak shape.
- Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
2. HPLC System and Column:
- System: Standard analytical HPLC with a UV detector.
- Column: Wide-pore C18, 300 Å, 3.5 µm particle size, 4.6 x 150 mm.
- Column Temperature: 40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.[1]
3. Mobile Phase:
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Degas both mobile phases thoroughly before use.
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.
- Injection Volume: 10 µL.
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 30.0 | 65 | | 32.0 | 95 | | 35.0 | 95 | | 35.1 | 5 | | 40.0 | 5 |
5. Rationale:
- The use of 0.1% TFA is critical for achieving sharp peaks by minimizing silanol interactions.[1][3]
- A 30-minute gradient provides sufficient time to resolve closely eluting impurities, which is essential for accurate purity assessment.
- The 40°C column temperature reduces mobile phase viscosity and can improve mass transfer, leading to narrower peaks.
Protocol B: LC-MS Compatible Analysis for Identity Confirmation
This method is designed for compatibility with mass spectrometry, allowing for confirmation of the peptide's molecular weight.
1. Sample Preparation:
- Follow the same procedure as in Protocol A.
2. LC-MS System and Column:
- System: An LC-MS system equipped with an electrospray ionization (ESI) source.
- Column: Wide-pore C18, 300 Å, 3.5 µm particle size, 2.1 x 100 mm. (A narrower column is often used to reduce solvent consumption and improve MS sensitivity).
- Column Temperature: 40°C.
3. Mobile Phase:
- Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in HPLC-grade acetonitrile.
- Use high-purity, MS-grade solvents and additives.
4. Chromatographic Conditions:
- Flow Rate: 0.3 mL/min.
- Detection: UV at 214 nm followed by MS detection in positive ion mode.
- Injection Volume: 5 µL.
- Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 20.0 | 65 | | 22.0 | 95 | | 25.0 | 95 | | 25.1 | 5 | | 30.0 | 5 |
5. Rationale:
- Formic acid is used instead of TFA because it is volatile and does not cause significant ion suppression in the MS source.
- While peak shape may be slightly compromised compared to the TFA method, it is sufficient for identity confirmation. Increasing the column temperature can help mitigate peak broadening.
- The flow rate and gradient are scaled for the smaller column diameter.
Alternative and Advanced Techniques
While RP-HPLC is the workhorse for peptide analysis, it is worth considering advanced alternatives for complex separation challenges.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with sub-2 µm particles and operate at much higher pressures than traditional HPLC. This results in significantly faster analysis times, higher resolution, and increased sensitivity.[7][8][9] For complex crude samples or for high-throughput analysis, transferring a method from HPLC to UHPLC can offer substantial benefits. The resolution between closely related peptides can be significantly improved, and peak capacities are much higher.[7][8]
Troubleshooting Common Issues
The diagram below outlines common problems encountered during the analysis of modified peptides and their logical solutions.
Caption: A troubleshooting guide for common HPLC peak shape issues.
Conclusion and Recommendations
The successful analysis of peptides synthesized with this compound hinges on a chromatographic method that can manage the compound's inherent hydrophobicity and basicity.
-
For routine purity checks where MS detection is not required, a C18 column with a TFA-based mobile phase (Protocol A) is unequivocally the superior choice. It will deliver the highest resolution and most reliable quantification.
-
When molecular weight confirmation is necessary, a formic acid-based mobile phase (Protocol B) is required. While a compromise in peak shape is expected, the method is robust for its intended purpose.
-
For peptides that remain Boc-protected, consider starting with a C8 column to mitigate excessively long retention times and improve peak shape.
-
Always prioritize proper sample preparation. Dissolving the sample in the initial mobile phase is a simple step that can prevent many common peak shape problems.
By applying the principles and protocols outlined in this guide, researchers can develop robust, reliable, and high-performance analytical methods to confidently assess the purity and identity of these unique and challenging modified peptides.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. (n.d.). Benchchem.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025, November 3). PekCura Labs.
- Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Using UHPLC for Peptide Analysis. (n.d.). Chromatography Today.
- Troubleshooting poor peak shape in HPLC purification of RGYSLG. (2025, December). BenchChem.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus.
- Basics of HPLC Peptide Analysis. (n.d.). LCGC International.
- The Missing Link Between HPLC and UPLC Technology. (2010, February 1). American Laboratory.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders.
- UHPLC is the future for Peptide Mapping: Here's why! (2023, June 21). LabMal.
- Mobile Phase Additives for Peptide Characterization. (2019, October 2). Waters Blog.
- Improved Reversed-Phase Peptide Separations on High-Performance Silica Particles. (n.d.). Sigma-Aldrich.
- Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017, December 24). NIH.
- Troubleshooting poor peak shape in HPLC purification of RGYSLG. (2025, December). BenchChem.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography.
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A Comparative Guide to the Biological Activity of Peptidomimetics Derived from 2-(Boc-amino)-3-methylbutylamine
Introduction: The Rationale for Valine-Derived Peptidomimetics
In the landscape of modern drug discovery, peptides represent a source of highly potent and selective therapeutic agents. However, their clinical utility is often hampered by inherent pharmacological weaknesses, including poor metabolic stability due to proteolytic degradation and limited oral bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome these limitations. By introducing non-natural structural modifications, we can design compounds that retain the desired biological activity while exhibiting enhanced drug-like properties.
This guide focuses on a specific class of peptidomimetics derived from 2-(Boc-amino)-3-methylbutylamine. This building block is a derivative of the natural amino acid L-valine, where the carboxylic acid has been reduced to a methyl group and the primary amine is protected with a tert-butyloxycarbonyl (Boc) group. The valine side chain (isopropyl group) is crucial for specific hydrophobic interactions in many peptide-protein binding events, particularly in the active sites of proteases. Peptidomimetics incorporating this scaffold are therefore promising candidates for developing novel enzyme inhibitors and modulators of protein-protein interactions.
Here, we provide a comparative framework for evaluating the biological activity of these valine-derived peptidomimetics. We will delve into their common biological targets, present a multi-tiered platform for their experimental evaluation, and compare their performance attributes to relevant alternatives, grounded in established scientific protocols.
Synthetic Accessibility: A Note on Feasibility
The generation of a diverse library of peptidomimetics from this compound is readily achievable through established chemical methodologies. The primary amine, once deprotected, serves as a key handle for modification. A common and effective strategy is reductive amination, where the amine is reacted with various aldehydes or ketones to introduce a wide range of substituents, thereby exploring the chemical space for optimal biological activity. This synthetic tractability is a crucial first step, enabling the systematic structure-activity relationship (SAR) studies necessary for lead optimization.
Primary Biological Target Class: Protease Inhibition
Given their structural resemblance to peptide backbones, peptidomimetics derived from valine analogs are frequently designed as inhibitors of proteases. Proteases are enzymes that catalyze the cleavage of peptide bonds and are implicated in a vast array of physiological and pathological processes, making them attractive drug targets for conditions ranging from viral infections to cancer. For instance, the protease rhodesain, a cysteine protease from Trypanosoma brucei rhodesiense, has been successfully targeted by peptidomimetics.
The valine-like isopropyl side chain can fit into the corresponding hydrophobic pockets (e.g., the S1 or S2 pocket) of the protease active site, while the modified backbone provides resistance to cleavage. The goal is to design a molecule that binds tightly to the enzyme's active site, blocking its function, without being a substrate itself.
A Multi-Assay Platform for Biological Characterization
A comprehensive evaluation of novel peptidomimetics requires a tiered approach, moving from initial target engagement to cellular effects and pharmacokinetic profiling. This ensures that resources are focused on the most promising candidates.
Workflow for Evaluating Novel Peptidomimetics
A logical progression of experiments is essential for a thorough and efficient evaluation. The workflow below outlines a standard screening cascade.
Caption: Workflow for a fluorogenic protease inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target protease (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Protease Stock: Dilute the target protease in assay buffer to a working concentration (e.g., 2X final concentration).
-
Inhibitor Stock: Prepare a serial dilution of the test peptidomimetic in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is <1%.
-
Substrate Stock: Dilute the fluorogenic peptide substrate in assay buffer to a working concentration (e.g., 2X final concentration, typically near its Km value).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of test compound dilutions or vehicle control (for 0% inhibition) to appropriate wells.
-
Add 50 µL of a "no enzyme" control (assay buffer only) for background subtraction (100% inhibition).
-
Add 50 µL of the 2X protease solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the fluorophore) every minute for 60 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background)).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Permeability Assay (Caco-2 Monolayer)
This assay is the industry standard for predicting in vivo intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium.
Principle of the Caco-2 Permeability Assay
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture Caco-2 cells until confluent. Seed cells onto permeable Transwell® inserts (e.g., 24-well format) and grow for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates proper tight junction formation.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For Apical to Basolateral (A→B) transport: Add the test compound (e.g., at 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B→A) transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber, replacing the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using a sensitive analytical method, typically LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of active efflux transporters.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT, into purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if applicable) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test peptidomimetic in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle only" control and a "no cells" blank control.
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percent viability: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle).
-
Plot percent viability against the logarithm of the compound concentration and fit the data to determine the CC50 (cytotoxic concentration 50%) value.
-
Conclusion and Future Perspectives
The development of peptidomimetics from this compound offers a promising avenue for creating novel therapeutics, particularly protease inhibitors. The success of such a program hinges on a rigorous and systematic evaluation of their biological activity. By employing a tiered screening cascade—from high-throughput enzymatic assays to cell-based assessments of permeability and cytotoxicity—researchers can efficiently identify lead candidates with an optimal balance of potency, selectivity, and drug-like properties.
The comparative framework presented here emphasizes the importance of benchmarking against both the parent peptide and existing drugs to truly understand the value added by the peptidomimetic modifications. Future work should focus on expanding the diversity of chemical modifications on the valine-derived scaffold and exploring a wider range of biological targets beyond proteases. As our understanding of molecular recognition and drug metabolism deepens, the rational design of peptidomimetics will continue to be a cornerstone of modern medicinal chemistry.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Caco2 assay protocol. (n.d.). Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Available from: [Link]
-
CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Available from: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
-
Civitavecchia, A. (2016). Bioisosteric peptidomimetics: investigation on both conformation and biological activity. [Doctoral dissertation, Seconda Università degli Studi di Napoli]. Available from: [Link]
-
ResearchGate. (n.d.). Protease inhibitors incorporating l-valine residues. Available from: [Link]
-
Gentile, D., et al. (2023). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. International Journal of Molecular Sciences, 24(18), 14309. Available from: [Link]
-
Naesens, L., et al. (2009). Synthesis and in vitro biological evaluation of valine-containing prodrugs derived from clinically used HIV-protease inhibitors. European Journal of Pharmaceutical Sciences, 36(2-3), 213-225. Available from: [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296. Available from: [Link]
-
Randolph, J. T., & DeGoey, D. A. (2004). Peptidomimetic inhibitors of HIV protease. Current topics in medicinal chemistry, 4(10), 1079-1095. Available from: [Link]
-
Wegemer, D. E., et al. (1993). Biological activities of a synthetic peptide composed of two unlinked domains from a retroviral transmembrane protein sequence. Journal of virology, 67(5), 2532-2540. Available from: [Link]
-
Nijhuis, M., et al. (2007). A Novel Substrate-Based HIV-1 Protease Inhibitor Drug Resistance Mechanism. PLoS Medicine, 4(1), e36. Available from: [Link]
-
Ghosh, A. K., & Osswald, H. L. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of medicinal chemistry, 59(11), 5238-5268. Available from: [Link]
A Strategic Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis of 2-(Boc-amino)-3-methylbutylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the efficient construction of stereochemically pure molecules is paramount. Chiral amines, in particular, are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals, acting as key intermediates, chiral auxiliaries, or the bioactive pharmacophores themselves.[1] The choice of how to introduce a specific chiral center can have profound implications on the cost, timeline, and overall viability of a synthetic campaign.
This guide provides an in-depth cost-benefit analysis of utilizing a pre-functionalized, high-value building block, 2-(Boc-amino)-3-methylbutylamine , in complex synthetic routes. We will objectively compare its utility and economic impact against alternative, well-established methodologies for asymmetric amine synthesis, providing the experimental data and field-proven insights necessary to make strategic decisions in your research and development endeavors.
Section 1: Profiling the Subject Reagent: this compound
This compound is a chiral building block derived from the amino acid valine. Its structure incorporates a primary amine and a Boc-protected secondary amine, offering differential reactivity for sequential functionalization.
Chemical and Physical Properties:
-
Molecular Formula: C₁₀H₂₂N₂O₂[2]
-
Molecular Weight: 202.29 g/mol [2]
-
Appearance: Typically a liquid[3]
-
Solubility: Soluble in common organic solvents like ethanol, DMF, and dichloromethane[3]
-
Key Feature: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that is stable to most nucleophiles and bases but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for orthogonal protection strategies.[4][5]
Synthetic Utility and Rationale
The primary value of this reagent lies in its "ready-to-use" nature. It provides a C₂-symmetric backbone derived from a natural chiral pool source, which is often sought after in the synthesis of chiral ligands for catalysis or as a scaffold for peptidomimetics. The Boc-protecting group allows for the selective acylation or alkylation of the free primary amine, after which the Boc group can be removed to reveal the secondary amine for further transformation.
This approach bypasses the often-challenging steps of asymmetric synthesis or chiral resolution that would otherwise be required to generate such a stereocenter. The causality behind choosing such a reagent is a trade-off: investing in a higher-cost starting material to save multiple synthetic steps, potentially reducing labor, solvent consumption, and purification costs associated with a longer route.
Cost Analysis: More Than Just the Price Tag
The direct acquisition cost of this compound is significant, positioning it as a specialty reagent. A survey of chemical suppliers indicates a price point that is orders of magnitude higher than common starting materials.
| Compound | CAS Number | Supplier Example | Price (1g) | Price per Mole |
| This compound | 871235-24-4[6] | Apollo Scientific | ~$860 (£720)[7] | ~$174,000 |
| Boc-L-Valine | 13734-41-3[8] | Various | ~$10-20 | ~$46-92 |
| (S)-(-)-2-Amino-3-methyl-1-butanol | 4276-09-9 | Various | ~$30-50 | ~$290-485 |
Note: Prices are approximate estimates based on catalog listings for small quantities and can vary significantly based on supplier, purity, and volume.
The true cost, however, must be evaluated within the context of the entire synthetic process.
-
Full-Time Equivalent (FTE) Cost: A multi-step synthesis of a similar chiral fragment from cheaper precursors could take a chemist several days or weeks. The associated labor and overhead costs can easily surpass the initial cost of this reagent, especially in an industrial setting.
-
Process Efficiency: A shorter synthetic route using a high-value intermediate can lead to a higher overall yield, reducing the amount of upstream materials needed.
-
Purification & Waste: Fewer reaction steps typically mean fewer chromatographic purifications, saving significant amounts of solvent and silica gel, and reducing hazardous waste disposal costs.
The decision to use this compound is therefore an economic calculation: is the premium paid for the building block less than the fully-loaded cost of producing it in-house from simpler materials?
Section 2: A Comparative Analysis of Strategic Alternatives
The utility of this compound can only be understood by comparing it to alternative methods of achieving the same synthetic goal: the creation of a chiral amine. We will compare it against two major strategies: Chiral Auxiliary-Mediated Synthesis and Catalytic Asymmetric Synthesis .
Alternative 1: Chiral Auxiliary-Mediated Synthesis
This classic strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered.[9] Well-known examples include Evans oxazolidinones and Ellman's tert-butanesulfinamide.[10][11]
Performance Comparison:
| Feature | This compound | Chiral Auxiliary (e.g., Ellman's) |
| Strategy | Pre-made chiral building block | Induced chirality on a prochiral substrate |
| Typical Yield | High (for the coupling step) | Good to Excellent (for the key stereo-defining step) |
| Stereoselectivity | >99% ee (from chiral pool) | Often >95% d.r. |
| Number of Steps | Fewer overall steps in the main route | More steps (auxiliary attachment, key reaction, auxiliary removal) |
| Predictability | High | Very high, well-documented |
| Cost of Reagent | Very High | Moderate to High (but often recoverable) |
Causality & Experimental Insight: The use of a chiral auxiliary is a robust and well-understood method. For example, the addition of a Grignard reagent to an N-sulfinyl imine (derived from an aldehyde and Ellman's auxiliary) provides excellent diastereoselectivity.[10] While this involves more steps, it offers greater flexibility. A single auxiliary can be used to synthesize a wide variety of chiral amines by simply changing the aldehyde and nucleophile, whereas this compound provides only one specific chiral scaffold.
Experimental Protocol 1: Representative Use of this compound
This protocol describes a standard amide coupling to the free primary amine.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid of interest (e.g., 4-(trifluoromethyl)benzoic acid, 1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)[12]
-
Hydroxybenzotriazole (HOBt) (1.1 equiv)[12]
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)[12]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equiv), EDC (1.1 equiv), and HOBt (1.1 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add the solution of the amine and DIPEA (1.2 equiv) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
Alternative 2: Catalytic Asymmetric Synthesis
This modern approach uses a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) to convert a large amount of a prochiral substrate into an enantiomerically enriched product.[13] Asymmetric hydrogenation of imines or enamines is a prime example.[1]
Performance Comparison:
| Feature | This compound | Catalytic Asymmetric Synthesis |
| Strategy | Stoichiometric chiral source | Sub-stoichiometric (catalytic) chiral source |
| Atom Economy | Lower (incorporates a large fragment) | Very High |
| Stereoselectivity | >99% ee | Good to Excellent (often >95% ee)[13] |
| Scalability | Limited by reagent cost and availability | Highly scalable |
| Substrate Scope | Limited to one structure | Can be broad, but catalyst-dependent |
| Cost | Very High reagent cost | High initial catalyst cost, but low loading makes it economical at scale |
Causality & Experimental Insight: Catalytic methods are exceptionally powerful for large-scale manufacturing. The high upfront cost of a chiral catalyst (e.g., a Rhodium-DuPhos complex) is offset by the fact that only a tiny molar percentage (e.g., 0.1-1 mol%) is needed. This makes the cost-per-gram of the final product very low at scale. However, this approach requires significant upfront investment in process development and optimization to identify the right catalyst and conditions for a specific substrate.
Experimental Protocol 2: Asymmetric Hydrogenation of an N-Boc Enamine (Alternative)
This protocol is a representative example for producing a chiral amine catalytically.
Materials:
-
Prochiral N-Boc enamine substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.5 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP, 0.55 mol%)
-
Methanol (degassed)
-
High-pressure hydrogenation vessel
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor and the chiral ligand.
-
Add degassed methanol and stir for 20 minutes to form the active catalyst.
-
Add the N-Boc enamine substrate to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation manifold.
-
Purge the vessel with hydrogen gas (3x).
-
Pressurize the vessel to the desired pressure (e.g., 10 bar H₂) and stir vigorously at room temperature.
-
Monitor the reaction for hydrogen uptake.
-
Once the reaction is complete, carefully vent the vessel and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by chromatography or crystallization to yield the enantiomerically enriched Boc-protected amine. The enantiomeric excess (ee%) must be determined by chiral HPLC or GC.
Section 3: Visualizing the Workflow and Decision Logic
To better illustrate the strategic choices, the following diagrams outline the synthetic workflows and a decision-making framework.
Caption: Comparative workflows for synthesizing a target amide.
The following diagram provides a logical framework for choosing the appropriate synthetic strategy based on key project parameters.
Caption: Decision framework for selecting a chiral amine synthesis strategy.
Conclusion and Expert Recommendations
The cost-benefit analysis of using this compound is not a simple calculation of reagent price but a complex strategic decision that balances time, resources, flexibility, and scale.
-
For Early-Stage Discovery & Medicinal Chemistry: When speed is critical and the goal is to synthesize a specific, complex target molecule on a small scale (<10g), the high cost of a building block like this compound can be justified. It provides the fastest route to the target, enabling rapid generation of biological data. The cost of the reagent is often negligible compared to the overall cost of a discovery program.
-
For Process Development & Scale-Up: For kilogram-scale production or when developing a flexible synthetic platform for multiple analogs, this reagent is almost always cost-prohibitive. The economic advantage shifts decisively towards chiral auxiliary-based methods for their flexibility and moderate cost, or catalytic asymmetric synthesis for its unparalleled efficiency and low cost at scale.[14] The initial investment in developing a catalytic step pays substantial dividends in long-term manufacturing.
Ultimately, this compound occupies a valuable niche. It is a tool for rapid synthesis and proof-of-concept studies, where the primary currency is time, not dollars-per-gram. For the drug development professional, understanding this trade-off is key to deploying capital and chemical resources effectively.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Pérez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]
-
Tang, T., et al. (2025). Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
-
Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2025. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
BIOSYNCE. This compound CAS 871235-24-4. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
PMC - NIH. (2018). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. [Link]
-
UNIPI. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]
-
NIH. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]
-
MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]
-
PMC - NIH. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. [Link]
Sources
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
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- 6. This compound | 871235-24-4 [chemicalbook.com]
- 7. 1117693-61-4 Cas No. | N-Boc-(2-amino-3-methylbutyl)amine | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
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A Senior Application Scientist's Guide to the Orthogonality of the Boc Protecting Group
In the intricate discipline of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group stands as a pillar of amine protection, valued for its robustness across a wide array of chemical environments and its clean, straightforward removal under acidic conditions.[1][2] However, the true synthetic power of the Boc group is unlocked when it is employed in concert with other protecting groups in an "orthogonal" strategy.
This guide provides an in-depth technical comparison of the Boc group's orthogonality with other prevalent protecting groups. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of selectivity, presents comparative experimental data, and offers validated, step-by-step protocols for critical transformations.
The Principle of Orthogonality
Two protecting groups are defined as orthogonal if one can be selectively removed in the presence of the other under distinct, non-interfering reaction conditions.[3][4] This principle is fundamental to the synthesis of complex molecules like peptides, oligonucleotides, and natural products, where sequential, site-specific modifications are required.[1][4] The acid-labile nature of the Boc group makes it an ideal orthogonal partner to groups that are cleaved by base, catalytic hydrogenation, or fluoride ions.[2][5]
Boc vs. Fmoc: The Acid/Base Orthogonal Pair
The pairing of the acid-labile Boc group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group represents the most classic and widely utilized orthogonal system, especially in Solid-Phase Peptide Synthesis (SPPS).[6][7]
Chemical Basis of Orthogonality: The stability of the Boc group to bases and the Fmoc group to acids allows for their independent removal.[8]
-
Boc Deprotection: Cleavage occurs via an acid-catalyzed E1 elimination mechanism. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which subsequently forms gaseous isobutylene and CO2.[9][10] This is typically achieved with strong acids like trifluoroacetic acid (TFA).[11][12]
-
Fmoc Deprotection: This proceeds through a base-catalyzed β-elimination (E1cB) mechanism. A mild base, most commonly piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the release of the free amine.[13][14][15]
Comparative Data: Boc vs. Fmoc Deprotection
| Protecting Group | Deprotection Reagent | Typical Conditions | Reaction Time | Stability of Orthogonal Group | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM)[5] | 30-120 min[5] | Fmoc: Stable[5] | The electrophilic t-butyl cation can cause side reactions; scavengers are often required.[11][16] |
| Fmoc | Piperidine | 20% Piperidine in Dimethylformamide (DMF)[6][17] | 5-20 min[14][17] | Boc: Generally Stable[5] | The dibenzofulvene byproduct must be scavenged by excess piperidine to prevent side reactions.[18] |
Experimental Protocols
Protocol 1: Selective Boc Deprotection in the Presence of Fmoc
-
Dissolve the dual-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add trifluoroacetic acid (TFA) to the solution for a final concentration of 25-50% (v/v).[5]
-
Stir the reaction mixture at room temperature, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Deprotection is typically complete within 30 to 120 minutes.[5]
-
Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
Protocol 2: Selective Fmoc Deprotection in the Presence of Boc
-
Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.[17]
-
Agitate the mixture at room temperature. The reaction is often rapid, typically complete within 10-20 minutes.[14][17] Monitor completion by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 5% aqueous lithium chloride (LiCl) to remove residual DMF, followed by a brine wash.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Orthogonal Deprotection Workflow: Boc and Fmoc
Caption: Orthogonal removal of Boc (acid) and Fmoc (base).
Boc vs. Cbz & Benzyl (Bn) Ethers: Acid vs. Hydrogenolysis
The carboxybenzyl (Cbz) group for amines and the benzyl (Bn) group for alcohols and phenols are classic protecting groups removable by catalytic hydrogenolysis, rendering them orthogonal to the acid-labile Boc group.[5][20]
Chemical Basis of Orthogonality:
-
Boc Deprotection: Cleaved by acid (e.g., TFA), as previously described.[10]
-
Cbz/Bn Deprotection: Cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This process, known as hydrogenolysis, reductively cleaves the benzylic C-O bond.[21]
This orthogonality is robust, as the conditions for hydrogenolysis (neutral pH, metal catalyst) do not affect the Boc group, and the acidic conditions for Boc removal typically leave Cbz and Bn groups intact, although strong acids like HBr can cleave them.[5][21]
Comparative Data: Boc vs. Cbz/Bn Deprotection
| Protecting Group | Deprotection Reagent | Typical Conditions | Reaction Time | Stability of Orthogonal Group | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | 30-120 min | Cbz/Bn: Generally Stable[5][22] | Avoid strong acids like HBr if Cbz/Bn preservation is critical.[5] |
| Cbz / Bn | H₂, Palladium on Carbon (Pd/C) | H₂ (1 atm or balloon), 10% Pd/C, in MeOH or EtOH | 1-16 hours | Boc: Stable[2][5] | The catalyst can be pyrophoric. Certain functional groups (alkenes, alkynes, some sulfur compounds) are not compatible.[23] |
Experimental Protocols
Protocol 3: Selective Cbz/Bn Deprotection in the Presence of Boc
-
Dissolve the protected substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.
-
Add the palladium on carbon catalyst (typically 5-10 mol% Pd).
-
Purge the reaction vessel with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂), either via a balloon or by maintaining a positive pressure.
-
Stir the resulting black suspension vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Orthogonal Deprotection Workflow: Boc and Cbz
Caption: Orthogonal removal of Boc (acid) and Cbz (hydrogenolysis).
Boc vs. Silyl Ethers (TBDMS): Acid vs. Fluoride
For the protection of hydroxyl groups, tert-butyldimethylsilyl (TBDMS or TBS) ethers are widely used due to their stability and selective removal with fluoride ions, providing an excellent orthogonal partner to the Boc group.[24][25]
Chemical Basis of Orthogonality:
-
Boc Deprotection: Cleaved by acid (e.g., TFA). While TBDMS ethers have some acid sensitivity, conditions can often be optimized for selective Boc removal.[26]
-
TBDMS Deprotection: Cleavage is driven by the high affinity of fluoride ions for silicon, forming a strong Si-F bond and liberating the alcohol.[24] Common fluoride sources include tetrabutylammonium fluoride (TBAF) and hydrogen fluoride-pyridine (HF-Py).[26]
Comparative Data: Boc vs. TBDMS Deprotection
| Protecting Group | Deprotection Reagent | Typical Conditions | Reaction Time | Stability of Orthogonal Group | Key Considerations |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM | 30-120 min | TBDMS: Generally stable, but can be cleaved under harsh acidic conditions.[26] | Careful monitoring is required to prevent undesired TBDMS cleavage. |
| TBDMS | Tetrabutylammonium Fluoride (TBAF) | 1.1-1.5 equiv. TBAF (1M in THF), THF, 0°C to RT[27] | 15-60 min | Boc: Stable | The basicity of TBAF can be problematic for base-sensitive substrates; buffering with acetic acid may be necessary.[27] |
Experimental Protocols
Protocol 4: Selective TBDMS Deprotection in the Presence of Boc
-
Dissolve the TBDMS-protected substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[24]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[27]
-
Purify the crude product by flash column chromatography if necessary.
Orthogonal Deprotection Workflow: Boc and TBDMS
Caption: Orthogonal removal of Boc (acid) and TBDMS (fluoride).
Conclusion
The tert-butyloxycarbonyl (Boc) group is an exceptionally versatile tool in the synthetic chemist's arsenal, not only for its reliable protection of amines but for its superb orthogonality with a host of other critical protecting groups. By leveraging the distinct chemical labilities—acid for Boc, base for Fmoc, hydrogenolysis for Cbz/Bn, and fluoride for TBDMS—researchers can orchestrate complex synthetic sequences with precision and control. A thorough understanding of the mechanisms and experimental conditions detailed in this guide is essential for designing and executing successful, efficient multi-step syntheses in drug discovery and development.
References
- Application Notes and Protocols for Fluoride-Mediated Deprotection of TBDMS Ethers. BenchChem.
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Royal Society of Chemistry.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. BenchChem.
- A Comparative Study of Protecting Groups for N-Methylalanine in Peptide Synthesis. BenchChem.
- Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers. BenchChem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem.
- Methods for Removing the Fmoc Group. Springer Nature Experiments.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications.
- A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis. BenchChem.
- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. American Chemical Society.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Boc Deprotection Mechanism. Organic Chemistry - YouTube.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Amine Protection and Deprotection. Master Organic Chemistry.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate.
- Protective Groups. Organic Chemistry Portal.
- Orthogonal Protection Definition. Fiveable.
- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
- Deprotecting Fmoc Group Mechanism. Organic Chemistry - YouTube.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Step-by-Step Guide for the Deprotection of TBDPS Ethers: Application Notes and Protocols. BenchChem.
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- 27. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Boc-amino)-3-methylbutylamine
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory adherence. This guide offers an in-depth, procedural framework for the proper disposal of 2-(Boc-amino)-3-methylbutylamine (CAS No. 871235-24-4), ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. All handling of this compound and its waste should be conducted in a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or chemical splash goggles.[2] | To shield eyes from potential splashes. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[2] | To prevent direct skin contact. |
| Body Protection | A standard laboratory coat.[2] | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required with adequate ventilation, but a respirator should be used if aerosols or dust are generated.[2] | To prevent inhalation of airborne particles. |
In the event of accidental exposure, immediately wash the affected skin with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
Step-by-Step Disposal Protocol
The recommended approach for the disposal of this compound is to manage it as a regulated chemical waste stream, ensuring it is collected and transferred to a licensed professional waste disposal service.[1]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.
-
Classify: All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves, weighing papers), must be classified as hazardous chemical waste.[1]
-
Segregate: Keep this compound waste separate from other waste streams.[1][3] Do not mix it with incompatible materials, such as strong oxidizing agents or acids, which could potentially cleave the Boc protecting group and generate byproducts like isobutylene.[4][5][6]
Step 2: Containerization and Labeling
The integrity and clear labeling of waste containers are paramount for safety and compliance.
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof waste container with a secure lid. High-density polyethylene (HDPE) containers are generally a suitable choice.[1]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 3: Accumulation and Storage
Waste should be stored safely in the laboratory in a designated satellite accumulation area before being collected for disposal.
-
Secure Storage: Keep the waste container tightly closed when not in use.[3] Store it in a well-ventilated area, away from heat and sources of ignition.[7]
-
Accumulation Time: Adhere to your institution's policies regarding the maximum allowable time for waste accumulation in the laboratory.[1]
Step 4: Final Disposal
The final step is the transfer of the waste to a certified disposal facility.
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2][8] These services are equipped to handle and dispose of chemical waste through methods such as high-temperature incineration.[2]
-
Do Not: Under any circumstances, should this compound waste be disposed of down the drain or in the regular trash.[2]
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., ethanol or water).[2][8]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated this compound waste container.[2][3]
-
Final Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The decontaminated container can then typically be disposed of as regular non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.[2][8]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Safety & Risk Services. (n.d.).
- National Center for Biotechnology Information. (n.d.). Management of Waste.
- Benchchem. (n.d.).
- Fisher Scientific. (2021).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-[2-(Boc-amino)ethoxy]ethanol.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). (S)-tert-Butyl (1-amino-3-methyl-1-oxobutan-2-yl)
- Combi-Blocks, Inc. (2023). SAFETY DATA SHEET: tert-Butyl n-[1-(aminooxy)
- Fisher Scientific. (2024).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025).
- Fisher Scientific. (2021).
- ChemicalBook. (2025). This compound.
- BLDpharm. (n.d.). 871235-24-4|this compound.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Fisher Scientific. (2025). (2S,3S)-3-(Boc-amino)
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Biotuva Life Sciences. (n.d.). This compound.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - (S)-3-BOC-AMINO-BUTYLAMINE.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
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- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(Boc-amino)-3-methylbutylamine
A Researcher's Guide to Safely Handling 2-(Boc-amino)-3-methylbutylamine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to innovation. Among these, this compound and its analogs are crucial building blocks. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your groundbreaking research is conducted with the highest safety standards. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep-seated culture of safety in your laboratory.
I. Hazard Assessment and Risk Mitigation
The primary hazards associated with Boc-protected amines like this compound include:
-
Dermal and Ocular Irritation: Direct contact can lead to skin irritation and serious eye damage.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
-
Sensitization: Some amines can cause allergic skin reactions upon repeated exposure.[2]
The tert-butyloxycarbonyl (Boc) protecting group is designed to be stable under many conditions but is labile to acid.[4][5] Therefore, the handling of this compound in the presence of acids requires additional precautions due to the potential for deprotection, which would generate a primary amine and potentially alter the hazard profile.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical. The following table outlines the minimum required PPE, with explanations for each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[6] | Protects eyes from splashes of the chemical, which is presumed to be a serious eye irritant.[1] A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. Gloves should be inspected before use and changed frequently, especially if contact with the chemical is suspected.[2] | Prevents direct skin contact, mitigating the risk of skin irritation or absorption.[1][2] Proper glove removal technique is essential to avoid cross-contamination. |
| Body Protection | A standard laboratory coat. For larger scale operations, chemical-resistant coveralls may be necessary.[6] | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[7] | Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.[1] |
Visualizing Your PPE Ensemble
Caption: Standard and enhanced PPE for handling this compound.
III. Step-by-Step Handling Protocol
Adherence to a systematic workflow is paramount for safety and experimental reproducibility.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as detailed above.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it in a fume hood to minimize inhalation of any dust.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
If making a solution, add the solid to the solvent slowly.
-
-
Reaction Setup:
-
Post-Reaction Work-up and Purification:
-
Quench reactions carefully, especially those involving reactive reagents.
-
During extractions, vent separatory funnels frequently to release any pressure buildup.
-
Handle all solvents and reagents with appropriate care, following their specific safety guidelines.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for handling this compound.
IV. Emergency Procedures: Be Prepared
In case of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
-
Spill:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Ensure adequate ventilation during cleanup.
-
V. Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials from spills, must be collected in a designated, labeled, and sealed hazardous waste container.[10]
-
Chemical Waste: Unused or waste quantities of the chemical, as well as solutions containing it, should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10][11]
-
Disposal Method: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.[10][12] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After decontamination, the container can be disposed of as non-hazardous waste, with the label defaced.[10]
VI. Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practice, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.
VII. References
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
-
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem.
-
Tert-butyl N-[(2S)-4-amino-4-oxobutan-2-yl]carbamate - AK Scientific, Inc.
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
-
Safety Data Sheet - Sigma-Aldrich.
-
Boc Protecting Group for Amines - Chemistry Steps.
-
Amine Protection and Deprotection - Master Organic Chemistry.
-
SAFETY DATA SHEET - Fisher Scientific.
-
tert-Butyl N-(2-aminoethyl)carbamate - AK Scientific, Inc.
-
Chemical Waste Management Guide.
-
A safety and chemical disposal guideline for Minilab users - UFZ.
-
Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals - Benchchem.
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- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. velsafe.com [velsafe.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. ufz.de [ufz.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
